molecular formula C9H16O B1582508 3,5,5-Trimethyl-2-cyclohexen-1-ol CAS No. 470-99-5

3,5,5-Trimethyl-2-cyclohexen-1-ol

Cat. No.: B1582508
CAS No.: 470-99-5
M. Wt: 140.22 g/mol
InChI Key: LDRWAWZXDDBHTG-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-cyclohexen-1-ol is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5,5-Trimethyl-2-cyclohexen-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,5-Trimethyl-2-cyclohexen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5-Trimethyl-2-cyclohexen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWAWZXDDBHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6047072
Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Molecular Weight

140.22 g/mol
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CAS No.

470-99-5
Record name Isophorol
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Record name Isophorol
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Record name 2-Cyclohexen-1-ol, 3,5,5-trimethyl-
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Record name 3,5,5-Trimethyl-2-cyclohexen-1-ol
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Record name 3,5,5-trimethylcyclohex-2-en-1-ol
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Foundational & Exploratory

Technical Monograph: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5), commonly known as Isophorol , is a cyclic allylic alcohol derived from the selective reduction of isophorone. While widely recognized in the fragrance industry for its fresh, floral-woody profile and utility in honey/mimosa bases, its significance in fine chemical synthesis lies in its structural duality. It possesses both a reactive hydroxyl group and an endocyclic double bond, making it a versatile chiral building block.

For drug development professionals, Isophorol represents a critical challenge and opportunity in chemoselectivity (1,2- vs. 1,4-reduction) and stereoselectivity (kinetic resolution of enantiomers). This guide details the rigorous synthetic protocols, biocatalytic resolution strategies, and safety parameters required to utilize this compound effectively in pharmaceutical and high-value chemical applications.

Molecular Architecture & Physicochemical Profile

Isophorol exists as a secondary allylic alcohol with a chiral center at the C1 position. Unlike its saturated counterpart (3,3,5-trimethylcyclohexanol), Isophorol retains the C2-C3 double bond, which imparts unique reactivity for further functionalization (e.g., epoxidation, allylic oxidation).

Table 1: Physicochemical Specifications
PropertyValueContext/Notes
CAS Number 470-99-5
IUPAC Name 3,5,5-Trimethylcyclohex-2-en-1-ol
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Boiling Point 79.5–81.5 °C @ 8 mmHgHigh volatility requiring vacuum distillation.
Density 0.918 g/mL @ 25 °C
Refractive Index n20/D 1.472
Flash Point ~80 °C (Closed Cup)Combustible Liquid (Class IIIA).
Solubility Soluble in alcohols, ethers; Insoluble in waterLipophilic character (LogP ~2.11).
Chirality 1 Stereocenter (C1)Exists as (R)- and (S)- enantiomers.

Synthetic Pathways: The Chemoselectivity Challenge

The synthesis of Isophorol from Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a classic case study in chemoselectivity . The objective is to reduce the carbonyl group (C=O) without reducing the conjugated alkene (C=C).

Mechanism: 1,2-Reduction vs. 1,4-Reduction[1]
  • 1,4-Reduction (Conjugate Addition): Standard hydride reagents (e.g., NaBH₄ in ethanol) or catalytic hydrogenation often favor attack at the β-carbon, leading to the saturated ketone (Dihydroisophorone) or fully saturated alcohol.

  • 1,2-Reduction (Desired): To obtain Isophorol, the carbonyl carbon must be attacked directly. This requires "hardening" the nucleophile or activating the carbonyl oxygen.[1]

Protocol: Luche Reduction (Laboratory Standard)

The Luche Reduction is the gold standard for synthesizing Isophorol in a research setting. It utilizes Cerium(III) Chloride (CeCl₃) to catalyze the 1,2-reduction.[2]

  • Reagents: Isophorone, NaBH₄, CeCl₃·7H₂O, Methanol.

  • Mechanism: Ce³⁺ coordinates with the carbonyl oxygen and the solvent (methanol) to facilitate the formation of alkoxyborohydrides. According to Hard-Soft Acid-Base (HSAB) theory, this makes the borohydride species "harder," favoring attack on the "hard" carbonyl carbon over the "soft" β-carbon.

Experimental Workflow (Luche Protocol)
  • Preparation: Dissolve Isophorone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in Methanol (0.4 M concentration).

  • Cooling: Cool the solution to 0 °C to suppress side reactions.

  • Addition: Add NaBH₄ (1.0 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Quenching: After TLC indicates consumption of starting material (~30 min), quench with dilute HCl or saturated NH₄Cl.

  • Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure to isolate pure Isophorol.

Visualization: Synthetic Divergence

The following diagram illustrates the critical divergence between standard hydrogenation and the selective Luche reduction.

SynthesisPathways Isophorone Isophorone (Starting Material) Dihydro Dihydroisophorone (Saturated Ketone) Isophorone->Dihydro 1,4-Reduction (H2/Pd or NaBH4/EtOH) Isophorol Isophorol (Target Allylic Alcohol) Isophorone->Isophorol 1,2-Reduction (Selective) Luche Conditions (NaBH4 + CeCl3) SatAlc 3,3,5-Trimethylcyclohexanol (Saturated Alcohol) Dihydro->SatAlc Further Reduction

Figure 1: Chemoselective reduction pathways. Green path indicates the selective formation of Isophorol via Luche reduction.

Applications in Drug Development: Chiral Resolution

Isophorol is a valuable chiral synthon. The racemic mixture obtained from chemical reduction can be resolved into pure enantiomers using Enzymatic Kinetic Resolution (EKR) . This is crucial for drug development, where enantiopurity dictates efficacy and safety.

Biocatalytic Workflow

Lipases, such as Candida antarctica Lipase B (CAL-B), show high enantioselectivity toward secondary alcohols.

  • Reaction: Transesterification using an acyl donor (e.g., vinyl acetate).

  • Selectivity: The enzyme typically acetylates the (R)-enantiomer much faster than the (S)-enantiomer (or vice versa, depending on the specific lipase).

  • Outcome: A mixture of unreacted (S)-Isophorol and (R)-Isophorol Acetate, which can be easily separated by chromatography or distillation.

Visualization: Enzymatic Kinetic Resolution

EKR_Workflow Racemic Racemic Isophorol (R/S Mixture) Biocat Biocatalysis System Enzyme: CAL-B (Immobilized) Acyl Donor: Vinyl Acetate Solvent: Hexane/MTBE Racemic->Biocat Substrate Loading Separation Separation (Column Chromatography) Biocat->Separation Reaction Complete (~50% Conv.) ProductA (S)-Isophorol (Unreacted Alcohol) >99% ee Separation->ProductA Elution Fraction 1 ProductB (R)-Isophorol Acetate (Esterified Product) Separation->ProductB Elution Fraction 2 Hydrolysis Chemical Hydrolysis (KOH/MeOH) ProductB->Hydrolysis Deprotection FinalB (R)-Isophorol >99% ee Hydrolysis->FinalB Yields

Figure 2: Enzymatic Kinetic Resolution (EKR) workflow for producing enantiopure Isophorol.

Pharmaceutical Relevance[5][6][7]
  • Vasodilator Precursors: Isophorol is the direct unsaturated precursor to 3,3,5-trimethylcyclohexanol, the alcohol moiety of Cyclandelate (a vasodilator used for vascular diseases). Using chiral Isophorol allows for the synthesis of stereodefined analogs of such drugs.

  • Building Block: The allylic alcohol motif allows for directed epoxidation (Sharpless) or Overman rearrangement to synthesize chiral allylic amines.

Analytical Characterization

To validate the identity and purity of synthesized Isophorol, the following analytical markers should be used.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Retention Time: Distinct from Isophorone (shorter RT) and Saturated Alcohol (longer RT on polar columns).

  • Mass Spectrum (EI, 70 eV):

    • Molecular Ion: m/z 140 [M]+ (often weak).

    • Base Peak: m/z 84 (Retro-Diels-Alder fragmentation).

    • Key Fragments: m/z 125 [M-CH₃]+, m/z 107 [M-CH₃-H₂O]+.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.45 (m, 1H, =CH, vinylic proton).

    • δ 4.20 (m, 1H, CH-OH, carbinol proton).

    • δ 1.65 (s, 3H, Vinyl-CH₃).

    • δ 0.90, 1.00 (s, 6H, gem-dimethyl).

  • Diagnostic Feature: The presence of the vinylic proton at ~5.45 ppm confirms the retention of the double bond, distinguishing it from the saturated alcohol.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecautionary Measures
Flammable Liquid H227Combustible liquid.Keep away from heat/sparks/open flames.[3] Store in a well-ventilated place.
Skin Irritation H315Causes skin irritation.Wear protective gloves (Nitrile). Wash thoroughly after handling.
Eye Irritation H319Causes serious eye irritation.Wear eye protection/face shield. Rinse cautiously with water if in eyes.
STOT-SE H335May cause respiratory irritation.Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area.

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation back to Isophorone or formation of peroxides.

References

  • Luche, J. L. (1978).[4][1] Lanthanides in organic chemistry.[4][1] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.[1][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6544, Isophorone (Precursor data). Retrieved from [Link]

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis.[4][1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][5] Retrieved from [Link]

Sources

IUPAC name for 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5,5-Trimethyl-2-cyclohexen-1-ol

Abstract

This technical guide provides a comprehensive overview of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5), a versatile cyclic alcohol commonly known by its synonym, Isophorol. We will explore its chemical identity, physicochemical properties, and established synthesis methodologies, with a primary focus on the selective reduction of isophorone. The document details rigorous spectroscopic characterization techniques (NMR, IR, MS) essential for structural verification and quality control. Furthermore, this guide examines the key chemical reactions, including oxidation and esterification, that underscore its utility as a pivotal intermediate in the synthesis of complex organic molecules.[1] Applications within the fine chemical, pharmaceutical, and fragrance industries are discussed, highlighting its role as a valuable building block for researchers and drug development professionals. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory and industrial setting.

Chemical Identity and Nomenclature

3,5,5-Trimethyl-2-cyclohexen-1-ol is a chiral, unsaturated cyclic alcohol. Its structure features a cyclohexene ring functionalized with a hydroxyl group at the C1 position, making it an allylic alcohol. The strategic placement of methyl groups and the carbon-carbon double bond dictates its chemical reactivity and steric profile, rendering it a valuable synthon in organic chemistry.

IdentifierValue
Preferred IUPAC Name 3,5,5-Trimethylcyclohex-2-en-1-ol[2]
Synonym Isophorol[2][3][4]
CAS Number 470-99-5[1][3][5]
Molecular Formula C₉H₁₆O[6]
Molecular Weight 140.22 g/mol [4][6]
SMILES String CC1=CC(O)CC(C)(C)C1[3]
InChI Key LDRWAWZXDDBHTG-UHFFFAOYSA-N[3]

Physicochemical Properties

Isophorol is a combustible, colorless to light yellow liquid at standard temperature and pressure.[5] Its physical properties are critical for its handling, purification, and application in various solvent systems.

PropertyValueSource(s)
Appearance Clear colorless liquid[5]
Boiling Point 79.5-81.5 °C at 8 mmHg[3]
Density 0.918 g/mL at 25 °C[3][6]
Refractive Index (n²⁰/D) 1.472[3]
Flash Point 80 °C (176 °F) - Closed Cup[3]
Water Hazard Class (WGK) WGK 3[3]

Synthesis and Manufacturing

The most prevalent and economically viable route for the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol is the selective reduction of its corresponding ketone, 3,5,5-trimethylcyclohex-2-en-1-one (isophorone).[5] Isophorone is a large-scale industrial chemical, readily produced via the aldol condensation of acetone, ensuring a consistent and affordable supply of the precursor.[7]

The key to a successful synthesis is the choice of a reducing agent that chemoselectively reduces the carbonyl group while preserving the α,β-unsaturated double bond.

Synthesis_Pathway Acetone Acetone (x3) Isophorone 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) Acetone->Isophorone Aldol Condensation (e.g., KOH) Isophorol 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Isophorone->Isophorol Selective Reduction (e.g., NaBH₄, H₂/Catalyst)

Caption: Synthesis pathway from acetone to 3,5,5-Trimethyl-2-cyclohexen-1-ol.

Experimental Protocol: Selective Reduction of Isophorone

This protocol describes a lab-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for this transformation.

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Dissolve Isophorone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) within the flask.

  • Separately, dissolve sodium borohydride (NaBH₄, ~1.1 eq) in the same solvent, chilled to 0-5 °C.

Causality: The use of an ice bath is critical to control the exothermic nature of the hydride reduction, preventing side reactions and ensuring high selectivity for the 1,2-reduction of the carbonyl over the 1,4-conjugate addition to the alkene.

Step 2: Reagent Addition

  • Slowly add the NaBH₄ solution to the stirred isophorone solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

Step 3: Reaction Monitoring and Quenching

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (isophorone) is consumed.

  • Once complete, cool the flask in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) or acetone to neutralize any excess NaBH₄.

Step 4: Work-up and Purification (Self-Validation)

  • Reduce the solvent volume using a rotary evaporator.

  • Add deionized water and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol via vacuum distillation to obtain pure 3,5,5-Trimethyl-2-cyclohexen-1-ol.[3] The purity should be validated by GC-MS and NMR spectroscopy.

Spectroscopic Characterization

Rigorous spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. Key expected signals include a multiplet for the proton at C1 (bearing the hydroxyl group), a singlet for the vinyl proton at C2, and distinct signals for the three methyl groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals, including two sp² hybridized carbons of the double bond, a carbon bearing the hydroxyl group (C-OH), and a characteristic quaternary carbon at C5.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected absorption bands include a broad O-H stretch around 3300-3400 cm⁻¹, a C=C stretch near 1650 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at m/z = 140.[8] The fragmentation pattern provides further structural confirmation.[2]

Chemical Reactivity and Derivatization

The bifunctional nature of 3,5,5-Trimethyl-2-cyclohexen-1-ol (containing both an alcohol and an alkene) makes it a versatile platform for further chemical modification.

Reactivity Isophorol 3,5,5-Trimethyl-2-cyclohexen-1-ol Isophorone Isophorone Isophorol->Isophorone Oxidation (e.g., Pd/C, ethylene) Ester Fragrance Esters Isophorol->Ester Esterification (e.g., Acyl Chloride) Epoxide Epoxides / Diols Isophorol->Epoxide Alkene Addition (e.g., m-CPBA)

Caption: Key reaction pathways for 3,5,5-Trimethyl-2-cyclohexen-1-ol.

  • Oxidation: The allylic alcohol can be readily oxidized back to isophorone. A notable method is the environmentally benign oxidation using palladium on activated charcoal under an ethylene atmosphere.[3] This reversible transformation is valuable for synthetic strategies requiring protection and deprotection of the carbonyl group.

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These esters are often of interest in the fragrance industry for their unique scent profiles.[5]

  • Alkene Reactions: The double bond can undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, providing pathways to a diverse range of saturated and functionalized cyclohexane derivatives.

Applications in Research and Industry

3,5,5-Trimethyl-2-cyclohexen-1-ol serves as a critical building block in several high-value sectors.

  • Fine Chemical Intermediate: Its unique chemical structure is leveraged in multi-step syntheses of complex organic molecules, including those with potential applications in pharmaceuticals and advanced materials.[1] Its chiral nature makes it a candidate for asymmetric synthesis.

  • Fragrance and Flavor Industry: It is used directly in perfume compositions for its pleasant, floral-woody odor.[5][6] It serves as a powerful modifier in honey-bases and blends well with other aromatic compounds, making it a staple in soaps, detergents, and cosmetics.[5][6]

  • Precursor for High-Value Molecules: It is a documented intermediate in the synthesis of other important fragrance compounds, such as α-Damascone, demonstrating its role as a foundational component for specialty chemicals.[9]

Safety and Handling

As a combustible liquid with a WGK 3 rating, proper safety protocols are mandatory.[3]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,5,5-Trimethyl-2-cyclohexen-1-ol is more than a simple cyclic alcohol; it is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from the bulk chemical isophorone, combined with its dual reactivity as an allylic alcohol, provides a robust platform for synthetic innovation. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the creation of novel and complex molecular architectures.

References

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis . (2026). LookChem. [Link]

  • 3,5,5-TRIMETHYLCYCLOHEX-2-EN-1-ONE . Matrix Fine Chemicals. [Link]

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol . MySkinRecipes. [Link]

  • Process for the preparation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one.
  • isophorone 3,5,5-trimethylcyclohex-2-en-1-one . The Good Scents Company. [Link]

  • ISO-PHORONE (3,5,5-trimethyl-2-cyclohexen-1-one) . Sdfine. [Link]

  • 3,5,5-Trimethyl-hexan-1-ol . Wikipedia. [Link]

  • Isophorone . Wikipedia. [Link]

  • 2-Cyclohexen-1-ol, 3,5,5-trimethyl- . NIST WebBook. [Link]

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), commonly known as Isophorol , represents a critical chiral allylic alcohol scaffold in organic synthesis. Unlike its precursor Isophorone , Isophorol contains both a secondary hydroxyl group and an endocyclic double bond, making it a versatile intermediate for fragrance chemistry and pharmaceutical derivatization.

This guide provides a definitive spectroscopic atlas for Isophorol, grounded in high-resolution NMR, MS, and IR data. It also details the Luche Reduction protocol—the industry-standard method for synthesizing high-purity Isophorol—addressing the specific regiochemical challenges of reducing


-unsaturated ketones.

Part 1: Chemical Identity & Physical Profile[2]

Before spectroscopic analysis, the analyte must be verified against standard physicochemical properties. Isophorol typically exists as a racemate unless asymmetric catalysis is employed.

ParameterSpecificationNotes
IUPAC Name 3,5,5-Trimethylcyclohex-2-en-1-ol
Common Name Isophorol;

-Isophorol
Distinct from

-isophorol (double bond at C3-C4).
Molecular Formula

Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquidViscous; characteristic camphoraceous/woody odor.
Boiling Point 80–82 °C @ 8 mmHg
Density 0.918 g/mL (25 °C)
Stereochemistry 1 Chiral Center (C1)Product is usually a racemic mixture (

).

Part 2: Synthesis & Sample Preparation (Luche Reduction)

The Regioselectivity Challenge

Reducing Isophorone is non-trivial. Standard reduction with Sodium Borohydride (


) in ethanol often yields a mixture of:
  • 1,2-reduction product: Isophorol (Desired allylic alcohol).

  • 1,4-reduction product: 3,3,5-Trimethylcyclohexanone (Saturated ketone).

  • Fully saturated alcohol: 3,3,5-Trimethylcyclohexanol.

To ensure exclusive 1,2-reduction , the Luche Reduction utilizing Cerium(III) Chloride (


) is required.[1][2][3] 

coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (hard center) and favoring attack by the hard borohydride species.[1][3][4]
Validated Protocol

Reagents: Isophorone (1.0 eq),


 (1.0 eq), 

(1.1 eq), Methanol (Solvent).
  • Preparation: Dissolve Isophorone (13.8 g, 100 mmol) and

    
     (37.2 g, 100 mmol) in Methanol (150 mL). Cool the solution to 0 °C in an ice bath.
    
  • Addition: Add

    
     (4.16 g, 110 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). The UV-active spot of Isophorone (

    
    ) should disappear, replaced by the non-UV active (stains with vanillin/anisaldehyde) spot of Isophorol (
    
    
    
    ).
  • Quench: Add saturated aqueous

    
     (50 mL) carefully.
    
  • Extraction: Evaporate bulk methanol. Extract aqueous residue with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography.
    
Workflow Visualization

SynthesisWorkflow cluster_0 Reagents Isophorone Isophorone (C9H14O) Complex Ce-Carbonyl Complex (Activated) Isophorone->Complex Coordination CeCl3 CeCl3·7H2O (Lewis Acid) CeCl3->Complex NaBH4 NaBH4 (Reductant) Reduction 1,2-Hydride Attack (0°C, MeOH) NaBH4->Reduction Complex->Reduction Quench Hydrolysis (aq. NH4Cl) Reduction->Quench Isophorol Isophorol (Allylic Alcohol) Quench->Isophorol >95% Regioselectivity

Figure 1: Logic flow of the Luche Reduction, highlighting the role of Cerium in directing regioselectivity.

Part 3: Spectroscopic Characterization

Mass Spectrometry (EI-MS)

Method: Electron Ionization (70 eV). The mass spectrum is dominated by fragmentation characteristic of cyclic allylic alcohols.

m/zRelative AbundanceAssignment / Fragmentation Pathway
140 Low (<20%)

(Molecular Ion). Often weak in alcohols due to rapid dehydration.
125 100% (Base Peak)

. Loss of methyl group (

). The formation of a stable allylic cation drives this fragmentation.
122 Medium (~20%)

. Loss of water (

). Typical for alcohols.
107 High (~65%)

. Sequential loss of water and methyl.
83 High (~30%)Ring fragmentation (Retro-Diels-Alder type cleavage).
Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR.

  • 3300–3450 cm⁻¹ (Broad, Strong): O-H stretching. Diagnostic for the alcohol functionality.[5][6][7]

  • 2950, 2910, 2870 cm⁻¹ (Strong): C-H stretching (Alkyl). High intensity due to the three methyl groups.

  • 1665 cm⁻¹ (Medium/Weak): C=C stretching. Weak intensity due to ring strain and lack of conjugation with a carbonyl.

  • 1050–1000 cm⁻¹ (Strong): C-O stretching (Secondary alcohol).

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d).
Reference:  TMS (0.00 ppm).

H NMR (Proton)

The spectrum is characterized by the distinct vinyl proton and the gem-dimethyl groups.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.45 Broad Singlet / Multiplet1HH-2 Vinylic proton. Broadened by allylic coupling to H-4 and methyls.
4.18 Multiplet (tt)1HH-1 Carbinol proton (

-C-OH). Shift confirms secondary alcohol.
1.90 – 1.60 Multiplet2HH-4 Methylene protons adjacent to alkene.
1.68 Singlet (Broad)3HH-8 (C3-Me)Vinylic methyl. Deshielded by the double bond.
1.50 – 1.20 Multiplet2HH-6 Methylene protons adjacent to carbinol.
1.01 Singlet3HH-9 (C5-Me)Gem-dimethyl (Axial).
0.89 Singlet3HH-10 (C5-Me)Gem-dimethyl (Equatorial).

C NMR (Carbon)

Key diagnostic peaks are the two alkene carbons and the carbinol carbon.

Shift (

, ppm)
Type (DEPT)AssignmentNotes
138.5 C (Quaternary)C-3 Substituted alkene carbon.
124.8 CHC-2 Vinylic methine.
66.5 CHC-1 Carbinol carbon. Shift < 70 ppm indicates secondary alcohol.
45.2 CH2C-4 Allylic methylene.
44.1 CH2C-6 Homo-allylic methylene.
31.5 C (Quaternary)C-5 Gem-dimethyl bearing carbon.
30.8 CH3C-9/10 Gem-dimethyl.
26.1 CH3C-9/10 Gem-dimethyl.
23.5 CH3C-8 Vinylic methyl.
NMR Connectivity Diagram

NMR_Connectivity cluster_C Key 13C Signals H1 H1 (4.18 ppm) Carbinol H2 H2 (5.45 ppm) Vinyl H1->H2 COSY (Weak) H6 H6 (Methylene) H1->H6 COSY (Strong) H4 H4 (Methylene) H2->H4 COSY Me_Vinyl Me-C3 (1.68 ppm) H2->Me_Vinyl Allylic Coupling C1 C1 (66.5) H2->C1 HMBC C3 C3 (138.5) H2->C3 HMBC C2 C2 (124.8) Me_Vinyl->C2 HMBC C4 C4 Me_Vinyl->C4 HMBC

Figure 2: Key COSY (H-H) and HMBC (H-C) correlations establishing the 3,5,5-trimethyl-2-cyclohexen-1-ol skeleton.

Part 4: Quality Control & Impurity Profiling

In drug development, quantifying the residual starting material (Isophorone) is critical.

  • Isophorone Detection (IR): Look for a sharp, strong carbonyl stretch at 1670 cm⁻¹ . Isophorol lacks this peak.

  • Isophorone Detection (NMR):

    • 
      H NMR:  Isophorone has a vinyl proton at 5.88 ppm  (Isophorol is at 5.45 ppm).
      
    • 
      C NMR:  Isophorone has a ketone carbonyl signal at ~199 ppm . Isophorol has no signals above 140 ppm.
      
  • Stereoisomeric Purity: If asymmetric synthesis was attempted, chiral GC or HPLC (using columns like Chiralcel OD-H) is required to determine enantiomeric excess (ee).

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Cyclohexen-1-ol, 3,5,5-trimethyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Luche, J. L. (1978).[4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[3][4] [Link]

  • Gemal, A. L., & Luche, J. L. (1981).[3] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459.[3] [Link]

  • PubChem. (2024).[8][6][9] 3,5,5-Trimethyl-2-cyclohexen-1-ol Compound Summary. National Library of Medicine. [Link]

Sources

Technical Guide: 1H NMR Spectrum Analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the analysis of the 1H NMR spectrum of 3,5,5-Trimethyl-2-cyclohexen-1-ol (commonly known as


-Isophorol). As a secondary allylic alcohol derived from the reduction of isophorone, this molecule presents specific spectroscopic challenges: resolving diastereotopic protons, analyzing allylic couplings, and determining the stereochemical relationship (cis/trans) of the hydroxyl group relative to the gem-dimethyl moiety.

This document moves beyond simple peak listing. It establishes a causal link between the cyclohexenyl conformation and the observed spectral parameters (


 and 

), providing researchers with a self-validating protocol for structural verification.

Structural Context & Stereochemistry[1]

Before analyzing the spectrum, one must define the magnetic environment. The molecule possesses a chiral center at C1 and a rigidifying double bond at C2-C3.

  • Numbering Convention:

    • C1: Carbinol methine (chiral center).

    • C2: Vinyl methine.

    • C3: Quaternary vinyl carbon (bears Methyl group).

    • C4: Allylic methylene.

    • C5: Quaternary aliphatic carbon (bears gem-dimethyl).

    • C6: Aliphatic methylene (adjacent to C1).

  • Stereochemical Duality: The reduction of isophorone typically yields a mixture of isomers. The NMR analysis must distinguish between:

    • Pseudo-equatorial OH: Hydroxyl group equatorial; H1 axial (large

      
      ).
      
    • Pseudo-axial OH: Hydroxyl group axial; H1 equatorial (small

      
      ).
      

Experimental Protocol

To ensure reproducibility and resolution of overlapping methyl signals, the following protocol is recommended.

Sample Preparation
ParameterRecommendationRationale
Solvent

(Standard) or

(Validation)

is standard. Benzene-

is critical if methyl signals at 0.8-1.0 ppm overlap, as the ASIS (Aromatic Solvent-Induced Shift) effect will resolve the gem-dimethyls.
Concentration 10-15 mg / 0.6 mLSufficient for high S/N on 13C satellites without causing viscosity broadening.
Reference TMS (0.00 ppm)Internal standard is preferred over residual solvent referencing for precise chemical shift reporting.

Spectral Analysis: Region by Region

The Olefinic Region (5.30 – 5.50 ppm)

Signal: H2 (Vinyl Proton)

  • Multiplicity: Broad Singlet or Multiplet (

    
    ).
    
  • Mechanism: H2 is not an isolated spin. It exhibits Allylic Coupling (

    
    )  to the C4-methylene protons and potentially the C6-methylene protons (homoallylic).
    
  • Validation: Decoupling the C4 region (~1.9 ppm) should sharpen this peak significantly.

The Carbinol Region (3.80 – 4.30 ppm)

Signal: H1 (Methine geminal to OH)

  • Multiplicity: Broad doublet or multiplet.

  • Stereochemical Diagnostic:

    • The multiplicity of H1 is the primary indicator of conformation.

    • If H1 is pseudo-axial (OH equatorial), it will show a large vicinal coupling (

      
       Hz) to H6_ax.
      
    • If H1 is pseudo-equatorial (OH axial), the couplings to H6 will be smaller (

      
       Hz), resulting in a narrower multiplet (
      
      
      
      is small).
The Aliphatic / Allylic Region (1.20 – 2.10 ppm)

This region contains the methylene protons (H4 and H6), which are diastereotopic due to the C1 chiral center.

  • H4 (Allylic Methylene):

    
     ppm.[1]
    
    • Appears downfield due to the deshielding cone of the C2=C3 double bond.

    • Often appears as a doublet of doublets (or AB system) with geminal coupling (

      
       Hz).
      
  • H6 (Homoallylic Methylene):

    
     ppm.
    
    • Adjacent to the carbinol center.

    • Shows strong COSY correlation to H1.

The Methyl Region (0.80 – 1.70 ppm)

Three distinct methyl signals provide the fingerprint.

Methyl GroupApprox Shift (

)
Description
C3-Me ~1.65 - 1.70 ppmAllylic Methyl. Appears as a broad singlet (finely split by H2). Deshielded by the double bond.
C5-Me (a) ~0.95 - 1.05 ppmGem-dimethyl. Diastereotopic. Usually the sharpest singlets in the spectrum.
C5-Me (b) ~0.85 - 0.90 ppmGem-dimethyl. Distinct from Me(a) due to the chiral environment.

Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the spectrum and determining the stereochemistry (cis/trans ratio).

NMR_Assignment_Workflow Start Start: 1H NMR Spectrum Analyze_H2 Analyze H2 (~5.4 ppm) Confirm Cyclohexene Ring Start->Analyze_H2 Analyze_H1 Analyze H1 (~4.0 ppm) Determine Multiplicity (W1/2) Start->Analyze_H1 COSY_Step Run COSY 2D Confirm H1 -> H6 and H2 -> H4 Analyze_H2->COSY_Step Verify Allylic System Decision_Stereo Is H1 coupling > 8Hz? Analyze_H1->Decision_Stereo Trans_Isomer H1 is Pseudo-Axial (OH is Pseudo-Equatorial) Major Isomer (usually) Decision_Stereo->Trans_Isomer Yes (Large J) Cis_Isomer H1 is Pseudo-Equatorial (OH is Pseudo-Axial) Minor Isomer Decision_Stereo->Cis_Isomer No (Small J) NOESY_Step Run NOESY 1D/2D Check H1 <-> C5-Me interaction Trans_Isomer->NOESY_Step Cis_Isomer->NOESY_Step

Figure 1: Decision tree for the stereochemical assignment of Isophorol isomers based on H1 coupling constants.

Detailed Chemical Shift Summary Table

The following data represents the expected shifts for the major isomer in


.
Proton

(ppm)
MultiplicityIntegrationCoupling (

) / Notes
H2 5.35 - 5.45Broad s / m1HAllylic coupling to C4-H and C3-Me.
H1 3.90 - 4.15m1H

. Width indicates axial/eq status.
H4 (a,b) 1.90 - 2.05ABX / m2HAllylic methylene. Strongly coupled to H2 (COSY).
C3-Me 1.65 - 1.70s (broad)3HAllylic methyl.
H6 (a,b) 1.40 - 1.60m2HDiastereotopic.[2] Coupled to H1.
OH 1.5 - 2.5Broad s1HConcentration/Solvent dependent. Exchangeable with

.
C5-Me (a) 0.95 - 1.05s3HGem-dimethyl (Axial or Equatorial).
C5-Me (b) 0.85 - 0.92s3HGem-dimethyl (Axial or Equatorial).

Advanced Mechanistic Insight: The Karplus Relationship

To scientifically validate the conformation, one must apply the Karplus relationship to the H1 signal.

  • Scenario A (Trans-OH): The OH is equatorial. H1 is axial.[3]

    • Dihedral angle H1-C1-C6-H6(ax)

      
      .
      
    • Result: Large

      
       (~10 Hz). Signal appears as a wide triplet of doublets or broad quartet.
      
  • Scenario B (Cis-OH): The OH is axial. H1 is equatorial.[3]

    • Dihedral angle H1-C1-C6-H6(ax)

      
      .
      
    • Dihedral angle H1-C1-C6-H6(eq)

      
      .
      
    • Result: Small

      
       (< 5 Hz). Signal appears as a narrow multiplet.
      

Karplus_Logic cluster_0 H1 Conformation cluster_1 Observed Spectrum H1_Axial H1 Axial (180° Dihedral) Wide_Peak Wide Multiplet (J ~ 10Hz) H1_Axial->Wide_Peak Karplus Prediction H1_Eq H1 Equatorial (60° Dihedral) Narrow_Peak Narrow Multiplet (J < 5Hz) H1_Eq->Narrow_Peak Karplus Prediction

Figure 2: Correlating H1 conformation to spectral peak width using Karplus logic.

References

  • PubChem. 3,5,5-Trimethyl-2-cyclohexen-1-ol Compound Summary (CID 11275049). [Link][4]

  • Hans Reich Collection. Proton NMR Data Tables (University of Wisconsin). [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[5] Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), commonly known as Isophorol . Designed for analytical chemists and drug development researchers, this document details the mechanistic origins of key diagnostic ions, distinguishing this secondary allylic alcohol from its structural isomers and metabolic precursors like Isophorone.

The fragmentation profile is characterized by a distinct molecular ion (


) at m/z 140 , a base peak at m/z 125  (methyl loss), and a diagnostic dehydration peak at m/z 122 . Understanding these pathways is critical for impurity profiling in pharmaceutical synthesis and metabolite identification.

Structural Context & Physicochemical Properties[1][2][3][4]

Before analyzing the fragmentation, the structural constraints of the molecule must be established to understand bond lability.

PropertyValue
IUPAC Name 3,5,5-Trimethylcyclohex-2-en-1-ol
Common Name Isophorol
Molecular Formula

Molecular Weight 140.22 g/mol
Key Functional Groups Secondary Alcohol (Allylic), Gem-dimethyl (C5), Trisubstituted Alkene
Stereochemistry Exists as cis/trans isomers (OH relative to C-C bonds)

Structural Lability: The molecule features an allylic hydroxyl group. In Mass Spectrometry (MS), allylic alcohols are prone to facile dehydration (


) and 

-cleavage. The gem-dimethyl group at C5 provides a ready source for methyl radical loss (

).

Experimental Protocol: Data Acquisition

To reproduce the fragmentation patterns described, the following GC-MS conditions are recommended. This protocol ensures minimal thermal degradation prior to ionization, which is a risk for allylic alcohols.

Gas Chromatography (GC) Parameters
  • Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 250°C (Split mode 10:1). Note: Ensure liner is clean to prevent catalytic dehydration in the injector.

  • Oven Program: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    240°C.
Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Impact (EI).[1]

  • Electron Energy: 70 eV (Standard).

  • Source Temperature: 230°C.

  • Scan Range: m/z 35–300.

  • Solvent Delay: 3.0 min (to protect filament).

Fragmentation Mechanics: The Core Analysis

The mass spectrum of Isophorol is dominated by competitive pathways: alkyl radical loss vs. dehydration.

Quantitative Peak Summary (Normalized)
m/zRelative Abundance (%)Ion IdentityMechanism
140 ~20%

Molecular Ion (Radical Cation)
125 100% (Base Peak)

Loss of Methyl Radical
122 ~19%

Dehydration (1,4-elimination)
107 ~64%

Sequential Loss (Water + Methyl)
83 ~30%

Ring Fragmentation / RDA
69 ~41%

Hydrocarbon fragment
Detailed Mechanistic Pathways
Pathway A: Methyl Loss (Formation of Base Peak m/z 125)

Unlike many alcohols where dehydration dominates, Isophorol exhibits a base peak at m/z 125 (


).
  • Mechanism: Ionization occurs at the double bond or the oxygen lone pair. The loss of a methyl group is energetically favorable.

  • Origin: The methyl group is likely lost from the C5 gem-dimethyl position or the C3 vinyl methyl . Loss from the gem-dimethyl group relieves steric strain and results in a tertiary carbocation stabilized by the ring structure.

  • Significance: The high abundance of this ion suggests the resulting cation

    
     is exceptionally stable, likely retaining the cyclic structure.
    
Pathway B: Dehydration (m/z 122)
  • Mechanism: As an allylic alcohol, Isophorol undergoes 1,4-elimination of water. The hydroxyl group at C1 removes a hydrogen (likely from C4 or via a cyclic transition state involving the gem-dimethyl groups).

  • Product: The resulting ion at m/z 122 corresponds to 3,5,5-trimethyl-1,3-cyclohexadiene (or an isomer).

  • Diagnostic Value: This peak confirms the presence of the hydroxyl group. If the molecule were the ketone analog (Isophorone), this

    
     peak would be absent or mechanistically different (e.g., CO loss).
    
Pathway C: Sequential Fragmentation (m/z 107)
  • Mechanism: The dehydrated ion (m/z 122) remains highly energetic and ejects a methyl radical (

    
    ).
    
  • Structure: The m/z 107 ion is a highly delocalized hydrocarbon cation

    
    , typical of terpene fragmentation.
    

Visualizing the Fragmentation Tree

The following diagram illustrates the competitive fragmentation pathways derived from the molecular ion.

Isophorol_Fragmentation M_Ion Molecular Ion (M+) m/z 140 [C9H16O]+. Ion_125 Base Peak m/z 125 [M - CH3]+ M_Ion->Ion_125 - CH3 (15 Da) Dominant Pathway Ion_122 Dehydration m/z 122 [M - H2O]+. M_Ion->Ion_122 - H2O (18 Da) Allylic Elimination Ion_83 Ring Fragment m/z 83 [C6H11]+ M_Ion->Ion_83 Ring Cleavage Ion_107 Hydrocarbon Ion m/z 107 [C8H11]+ Ion_125->Ion_107 - H2O (18 Da) Ion_122->Ion_107 - CH3 (15 Da)

Figure 1: Fragmentation lineage of Isophorol showing competitive methyl loss and dehydration pathways.

Differentiation from Isomers

Researchers often confuse Isophorol with its oxidized precursor, Isophorone, or structural isomers.

FeatureIsophorol (Alcohol)Isophorone (Ketone)
Molecular Ion 140 138
Base Peak 125 (

)
82 (typically)
Diagnostic Loss M-18 (Water)M-28 (CO) or M-42 (Ketene)
Retention Index Lower (due to H-bonding capability, but check column polarity)Higher on non-polar columns

Critical QC Step: When analyzing unknown samples, always verify the presence of m/z 122. If m/z 122 is absent and m/z 138 is present, the sample is likely oxidized (Isophorone).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • PubChem. (2024).[4][5] Compound Summary for CID 11275049: 3,5,5-Trimethylcyclohex-3-en-1-ol. National Library of Medicine. Retrieved from [Link]

Sources

Infrared Spectroscopy of 3,5,5-Trimethyl-2-cyclohexen-1-ol: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 470-99-5), often referred to as Isophorol , represents a critical chiral building block in the synthesis of specialty fragrances and pharmaceutical intermediates.[1] Its structural integrity relies on the precise reduction of its precursor, Isophorone, necessitating robust analytical validation.

This technical guide provides a definitive framework for the Infrared (IR) spectroscopic analysis of Isophorol. Unlike standard spectral libraries that offer static data, this document focuses on the mechanistic interpretation of vibrational modes, enabling researchers to distinguish the target allylic alcohol from its conjugated ketone precursor and saturated impurities. We utilize Attenuated Total Reflectance (ATR) sampling as the primary protocol due to the molecule's liquid state and volatility profile.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrational chromophores. Isophorol consists of a six-membered ring containing:

  • Allylic Alcohol System: A secondary hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C).[1] This conjugation influences the force constants of both the C-O and C=C bonds.

  • Gem-Dimethyl Group: Two methyl groups at the C5 position, providing a distinct "fingerprint" doublet in the bending region.[1]

  • Vinyl Methyl Group: A methyl substituent at the C3 position, contributing specific C-H stretching and bending modes.[1]

Predicted Vibrational Modes
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityStructural Diagnostic
Hydroxyl (-OH) Stretching (

)
3300 – 3450Strong, BroadPresence of H-bonded alcohol.[1]
Alkene (C=H) Stretching (

)
3000 – 3050WeakUnsaturated proton at C2.[1]
Alkane (C-H) Stretching (

)
2850 – 2980StrongMethyl/Methylene backbone.[1]
Alkene (C=C) Stretching (

)
1650 – 1670MediumTrisubstituted double bond.[1]
Gem-Dimethyl Bending (

)
1365 & 1385Medium (Doublet)C5 substitution pattern.[1]
Alcohol (C-O) Stretching (

)
1000 – 1070StrongSecondary allylic alcohol.[1]

Experimental Methodology: ATR-FTIR Protocol

For rapid and reproducible analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol, Attenuated Total Reflectance (ATR) is superior to transmission cells (KBr/liquid cells) due to the compound's viscosity and ease of cleaning.[1]

Protocol: Self-Validating Spectral Acquisition
  • Crystal Selection: Use a Diamond/ZnSe crystal.[1] Diamond is preferred for durability, though ZnSe offers a slightly better depth of penetration for organic liquids.[1]

  • Background Subtraction: Acquire an air background (32 scans min) immediately prior to sampling to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.[1]

  • Sample Application:

    • Pipette 10–20 µL of neat Isophorol onto the crystal center.[1]

    • Critical Step: Ensure the liquid covers the entire active area of the crystal (usually 2mm diameter) to prevent baseline artifacts.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for condensed phase).

    • Scans: 64 (Optimizes Signal-to-Noise ratio).[1]

    • Range: 4000 – 600 cm⁻¹.[1]

  • Cleaning Validation: Post-analysis, clean with Isopropanol. Run a "blank" scan to confirm no residue remains (check for C-H stretches at 2900 cm⁻¹).[1]

Spectral Analysis & Interpretation

Region I: The Functional Group Region (4000 – 1500 cm⁻¹)

This region provides the primary "Yes/No" confirmation of the reduction reaction (Isophorone


 Isophorol).
  • The Hydroxyl Band (3300–3450 cm⁻¹):

    • Observation: A broad, rounded peak centered around 3350 cm⁻¹.[1]

    • Mechanistic Insight: This broadness arises from intermolecular Hydrogen Bonding.[1] In dilute solution (e.g., CCl₄), this would sharpen and shift to ~3600 cm⁻¹ (free OH). In the neat liquid (ATR), the H-bonded form dominates.

    • Validation Check: If this peak is absent, the reduction failed.

  • The C-H Stretching Zone (2800–3100 cm⁻¹):

    • Observation: A complex cluster of peaks.[1]

    • Differentiation: Look for a small "shoulder" above 3000 cm⁻¹.[1] This is the sp² C-H stretch of the single vinylic hydrogen at the C2 position. The strong peaks below 3000 cm⁻¹ are the methyl/methylene sp³ stretches.

  • The Alkene vs. Carbonyl (1600–1750 cm⁻¹):

    • Observation: A sharp but moderate peak at ~1660–1670 cm⁻¹.[1]

    • Critical Distinction: The starting material (Isophorone) has a conjugated ketone. This produces a very intense C=O band at ~1670 cm⁻¹ and a C=C band at ~1640 cm⁻¹.[1]

    • Isophorol Signature: In Isophorol, the C=O band must be absent . The remaining peak is the C=C stretch. If you see a strong doublet in this region, your sample is contaminated with unreacted ketone.[1]

Region II: The Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the skeletal structure, specifically the substitution pattern.

  • Gem-Dimethyl Doublet (1360–1390 cm⁻¹):

    • The two methyl groups at C5 vibrate in and out of phase, creating a characteristic "split" peak (doublet) at approximately 1365 cm⁻¹ and 1385 cm⁻¹. This confirms the preservation of the 3,5,5-trimethyl skeleton.

  • C-O Stretch (1000–1100 cm⁻¹):

    • As a secondary allylic alcohol, the C-O stretching vibration is coupled with the adjacent C-C vibrations. Expect a strong, prominent band in the 1000–1070 cm⁻¹ range.[1] This is often the strongest peak in the fingerprint region.

Structural Validation & Impurity Profiling[2]

In drug development and synthesis, purity is paramount.[1] IR spectroscopy serves as a rapid "gatekeeper" technique to assess the success of the Isophorone reduction.

The "Traffic Light" Validation System

Use the following logic to interpret your spectrum:

  • Green Light (Pure Isophorol):

    • Strong broad O-H (3350 cm⁻¹).[1]

    • Medium C=C (1665 cm⁻¹).[1]

    • NO C=O peak (1700–1670 cm⁻¹ absent).[1]

    • Gem-dimethyl doublet present.[1]

  • Yellow Light (Mixture/Incomplete Reaction):

    • O-H present (Reaction started).

    • Strong C=O peak remains at ~1670 cm⁻¹ (Unreacted Isophorone).[1]

    • Action: Recrystallize or distill to remove starting material.[1]

  • Red Light (Over-Reduction):

    • Strong O-H present.[1]

    • No C=C peak at 1665 cm⁻¹ (or very weak).[1]

    • Diagnosis: The double bond has been hydrogenated to form 3,3,5-trimethylcyclohexanol (saturated analog).

    • Action: Check reducing agent selectivity (e.g., switch from H₂/Pd to NaBH₄/CeCl₃).[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the synthesis of Isophorol from Isophorone.

ValidationLogic Sample Crude Reaction Product CheckOH Check 3300-3400 cm⁻¹ (Broad O-H Band) Sample->CheckOH CheckCO Check 1670 cm⁻¹ (Strong C=O Band) CheckOH->CheckCO Band Present ResultFail FAILURE: No Reaction CheckOH->ResultFail Band Absent CheckCC Check 1665 cm⁻¹ (C=C Band) CheckCO->CheckCC Band Absent/Weak ResultKetone IMPURITY: Unreacted Isophorone (Incomplete Reduction) CheckCO->ResultKetone Strong Band Present ResultPure VALID: Isophorol (Pure Allylic Alcohol) CheckCC->ResultPure Band Present ResultSat IMPURITY: Saturated Alcohol (Over-Reduction) CheckCC->ResultSat Band Absent

Figure 1: Decision tree for IR spectral validation of 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis.

Synthesis & Pathway Context

Understanding the origin of the sample aids in anticipating impurities. Isophorol is typically derived from Isophorone via Luche Reduction (NaBH₄ + CeCl₃) to selectively reduce the ketone without touching the alkene.

SynthesisPathway Iso Isophorone (C=O, C=C) RedAgent Selective Reduction (e.g., NaBH₄/CeCl₃) Iso->RedAgent Isophorol Isophorol (OH, C=C) RedAgent->Isophorol Major Product (1,2-addition) SatAlc 3,3,5-Trimethylcyclohexanol (Over-reduced Impurity) RedAgent->SatAlc Side Reaction (Conjugate reduction)

Figure 2: Synthetic pathway highlighting the origin of key impurities detectable by IR.[1]

References

  • National Institute of Standards and Technology (NIST). Isophorone Mass and IR Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link] (Accessed Jan 2026).[1] Note: Used for comparative analysis of the starting material.[4]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach.[1] In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.[1] (Standard reference for vibrational assignment theory).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005.[1] (Authoritative text on allylic alcohol spectral features).

Sources

Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol from isophorone

Chemoselective Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol ( -Isophorol)

Executive Summary

This technical guide details the chemoselective reduction of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,5,5-trimethyl-2-cyclohexen-1-ol (

Two distinct protocols are presented:

  • Luche Reduction: The gold standard for laboratory-scale synthesis, utilizing Cerium(III) chloride and Sodium Borohydride to alter hard/soft nucleophilic selectivity.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A reversible, thermodynamic hydride transfer ideal for scale-up, utilizing Aluminum Isopropoxide.

Mechanistic Analysis & Chemoselectivity

The Selectivity Challenge

Isophorone is an

1
  • C2 (Carbonyl Carbon): Direct 1,2-addition yields the target allylic alcohol (

    
    -isophorol).
    
  • C4 (

    
    -Carbon):  Conjugate 1,4-addition yields the saturated ketone (dihydroisophorone).
    

Standard NaBH


Pathway Visualization

The following diagram illustrates the competing pathways and the target specificity required.

ReactionPathwaysIsophoroneIsophorone(Start)IsophorolTARGET: u03b1-Isophorol(1,2-Reduction)Isophorone->IsophorolLuche (CeCl3/NaBH4)or MPVDihydroDihydroisophorone(1,4-Reduction)Isophorone->DihydroH2/Pd orUnmodified NaBH4SatAlc3,3,5-Trimethylcyclohexanol(Over-reduction)Isophorol->SatAlcH2/PdDihydro->SatAlcFurther Reduction

Caption: Chemoselective pathways. Green path indicates the desired 1,2-reduction preserving the alkene.

Method A: Luche Reduction (Laboratory Standard)

This protocol utilizes the Gemal & Luche method [1], exploiting the lanthanide effect. Ce(III) coordinates to the carbonyl oxygen, increasing the hardness of the carbonyl carbon and favoring attack by the hard borohydride species.

Reagents & Materials
ReagentRoleEquiv.[1][2][3][4]Notes
Isophorone Substrate1.0Distill if yellow/impure.
CeCl

·7H

O
Lewis Acid1.0Must be heptahydrate; anhydrous is less effective here.
NaBH

Reductant1.0 - 1.2Add in portions to control H

evolution.
Methanol Solvent-0.4 M concentration relative to substrate.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isophorone (10 mmol, 1.38 g) and CeCl

    
    ·7H
    
    
    O (10 mmol, 3.72 g)
    in Methanol (25 mL) .
  • Cooling: Cool the resulting solution to 0 °C using an ice bath. Stir for 10 minutes to ensure complexation.

  • Reduction: Add NaBH

    
     (10 mmol, 0.38 g)  slowly in small portions over 5 minutes.
    
    • Observation: Vigorous gas evolution (H

      
      ) will occur. Ensure the system is vented.[5]
      
  • Reaction: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). Isophorone (

    
    ) should disappear; Isophorol (
    
    
    ) will appear.
  • Quenching: Add 0.1 M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH ~5-6).

  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 20 mL) .

  • Workup: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Yield Expectation: 90-98% isolated yield.

Method B: Meerwein-Ponndorf-Verley (MPV) Reduction

For larger scales where boron waste is undesirable, the MPV reduction [2] offers a reversible, chemoselective transfer hydrogenation. It is driven by the continuous removal of acetone.[2]

Reagents & Materials
ReagentRoleEquiv.[1][2][3][4][6]Notes
Isophorone Substrate1.0
Aluminum Isopropoxide Catalyst0.1 - 0.5Al(OiPr)

. Sensitive to moisture.
Isopropanol (IPA) Solvent/ReductantExcessAnhydrous.
Step-by-Step Protocol
  • Setup: Equip a 2-neck round-bottom flask with a fractionating column (Vigreux) and a distillation head/condenser.

  • Charging: Add Isophorone (50 mmol, 6.9 g) , Al(OiPr)

    
     (10 mmol, 2.0 g) , and dry Isopropanol (100 mL) .
    
  • Reaction: Heat the mixture to a gentle reflux. The internal temperature should be ~82 °C (bp of IPA).

  • Distillation: Adjust the heating so that the acetone formed (bp 56 °C) distills over slowly.

    • Critical Control: Do not distill the IPA too rapidly; the goal is to shift the equilibrium by removing acetone.

    • Test: Test the distillate with 2,4-DNP stain; if precipitate forms, acetone is still evolving.

  • Completion: Continue reflux/distillation until no acetone is detected in the distillate (typically 4-8 hours).

  • Hydrolysis: Cool the reaction mixture and pour into cold dilute H

    
    SO
    
    
    (50 mL, 2M)
    to hydrolyze the aluminum salts.
  • Extraction: Separate the layers. Extract the aqueous layer with Ether or Toluene .

  • Purification: Wash organics with NaHCO

    
    , brine, dry, and concentrate. Distillation under reduced pressure is the preferred purification method for this scale.
    

Yield Expectation: 75-85% isolated yield.

Characterization & Validation

The product exists as a racemate in these protocols.

ParameterValue / DescriptionSource
Appearance Colorless liquid[3]
Boiling Point 80-82 °C @ 8 mmHg[3]
Refractive Index

[3]
1H NMR (CDCl

)

5.45 (m, 1H, =CH), 4.22 (m, 1H, CH-OH), 1.6-2.0 (m, 4H), 1.70 (s, 3H, allylic Me), 0.9-1.0 (s, 6H, gem-dimethyl).[1][7]
[4]
IR (Neat) 3350 cm

(broad, O-H stretch), 1660 cm

(C=C stretch). Absence of C=O peak at 1670 cm

.
Experimental Workflow Diagram

WorkflowStartStart: IsophoroneChoiceSelect MethodStart->ChoiceLucheLuche Protocol(CeCl3 / NaBH4 / MeOH)Choice->LucheLab Scale / High YieldMPVMPV Protocol(Al(OiPr)3 / IPA / Reflux)Choice->MPVScale Up / No BoronQuenchQuench: 0.1M HClLuche->QuenchExtractExtraction (Ether/Toluene)Quench->ExtractDistillDistill Acetone(Drive Equilibrium)MPV->DistillHydrolysisHydrolysis: Dilute H2SO4Distill->HydrolysisHydrolysis->ExtractAnalyzeValidation: NMR/IR(Confirm loss of C=O)Extract->Analyze

Caption: Operational workflow for Method A (Luche) and Method B (MPV).

Safety & Handling

  • Isophorone: A suspected carcinogen (Category 2) and severe eye irritant. Use in a fume hood.

  • Isophorol: Combustible liquid.[8] Irritating to eyes and skin.[9]

  • Cerium Chloride: Avoid dust inhalation.

  • Waste Disposal:

    • Luche: Aqueous waste contains Cerium and Boron. Dispose of according to heavy metal protocols.

    • MPV:[3][6][10] Aluminum salts are generally less regulated but should be neutralized before disposal.

References

  • Gemal, A. L., & Luche, J. L. (1978). Lanthanoids in organic synthesis. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

  • Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction).[6] Organic Reactions, 2, 178.

  • National Institute of Standards and Technology (NIST).[11] (2023).[4] 3,5,5-Trimethyl-2-cyclohexen-1-ol Properties. NIST Chemistry WebBook, SRD 69.[11]

  • Sigma-Aldrich. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol Product Specification & NMR.

An In-depth Technical Guide to the Physical Characteristics of 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of key physical properties of 3,5,5-trimethyl-2-cyclohexen-1-ol (also known as isophorol), a compound of interest in various chemical and pharmaceutical applications. Understanding its fundamental physical characteristics, such as boiling point and density, is critical for its application in synthesis, formulation, and quality control.

Section 1: Core Physical Properties

The physical state of 3,5,5-trimethyl-2-cyclohexen-1-ol under standard conditions is a clear, colorless to light yellow liquid.[1] Its distinct properties are crucial for handling, storage, and application in experimental and industrial settings.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 3,5,5-trimethyl-2-cyclohexen-1-ol, the boiling point is significantly dependent on the ambient pressure. It is common to report boiling points at reduced pressures to prevent decomposition at higher temperatures.

Multiple sources report the boiling point under vacuum conditions. For instance, a boiling point of 79.5-81.5 °C is reported at a pressure of 8 mmHg.[1] Another source indicates a boiling point of 86 °C at 21 Torr.[2] The National Institute of Standards and Technology (NIST) provides a value of 80.55 °C (353.7 K) at a pressure of 0.01 bar.[3] An estimated boiling point at atmospheric pressure (760 mm Hg) is in the range of 188.00 to 190.00 °C.[4]

Density

Density, a measure of mass per unit volume, is another critical parameter for this compound. The density of 3,5,5-trimethyl-2-cyclohexen-1-ol is consistently reported to be approximately 0.918 g/mL at 25 °C.[1][5] Other sources report a density of 0.91833 g/cm³ at 20 °C and a specific gravity of 0.91800 at 20.00 °C.[2][4] This slight variation is expected with the change in temperature.

Data Summary

For ease of reference, the key physical properties of 3,5,5-trimethyl-2-cyclohexen-1-ol are summarized in the table below.

Physical PropertyValueConditionsSource(s)
Boiling Point 79.5-81.5 °C8 mmHg[1]
86 °C21 Torr[2]
80.55 °C0.01 bar[3]
188-190 °C760 mmHg (estimated)[4]
Density 0.918 g/mL25 °C[1][5]
0.91833 g/cm³20 °C[2]
Specific Gravity 0.9180020 °C[4]

Section 2: Experimental Determination of Boiling Point

The determination of a precise boiling point is a fundamental laboratory technique. The following protocol outlines a standard method for determining the boiling point of a liquid such as 3,5,5-trimethyl-2-cyclohexen-1-ol, particularly at reduced pressure.

Rationale

Distillation under reduced pressure (vacuum distillation) is employed for compounds that have high boiling points at atmospheric pressure or are sensitive to thermal degradation. By lowering the pressure, the boiling point of the liquid is decreased, allowing for distillation at a lower temperature.

Experimental Protocol
  • Apparatus Setup : Assemble a vacuum distillation apparatus. This typically includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer to monitor the pressure.

  • Sample Preparation : Place a small volume of 3,5,5-trimethyl-2-cyclohexen-1-ol and a boiling chip or a magnetic stir bar into the round-bottom flask. This is crucial to ensure smooth boiling and prevent bumping.

  • System Evacuation : Ensure all joints are properly sealed. Gradually apply the vacuum to the system to the desired pressure.

  • Heating : Begin to gently heat the sample in the round-bottom flask using a heating mantle.

  • Observation : Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading during distillation.

  • Data Recording : Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

  • Shutdown : Once the distillation is complete or the desired amount of data is collected, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Experimental Workflow Diagram

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Measurement Procedure cluster_shutdown System Shutdown A Assemble Vacuum Distillation Apparatus B Add Sample and Boiling Chip to Flask A->B Preparation C Evacuate System to Desired Pressure B->C Initiation D Gently Heat the Sample C->D Heating E Record Stable Temperature and Pressure D->E Observation F Cool the Apparatus E->F Completion G Release Vacuum F->G Final Step

Caption: Workflow for the experimental determination of boiling point under reduced pressure.

Section 3: Conclusion

This technical guide has detailed the primary physical characteristics of 3,5,5-trimethyl-2-cyclohexen-1-ol, specifically its boiling point and density, supported by data from multiple authoritative sources. A standardized protocol for the experimental determination of the boiling point has also been provided to ensure accurate and reproducible measurements in a laboratory setting. These fundamental data are essential for professionals in research and drug development for the safe and effective handling and application of this compound.

References

  • CAS Common Chemistry. (n.d.). Isophorol. Retrieved from [Link]

  • Stenutz. (n.d.). 3,5,5-trimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol, 3,5,5-trimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isophorol. Retrieved from [Link]

  • PubChem. (n.d.). Isophorol, (+)-. Retrieved from [Link]

  • PubChem. (n.d.). Isophorol, (-)-. Retrieved from [Link]

Sources

Methodological & Application

Controlled hydrogenation of isophorone to produce 3,5,5-Trimethyl-2-cyclohexen-1-ol

Precision Control in -Unsaturated Ketone Reduction: Selective Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol

Executive Summary

Target: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Substrate: Isophorone (

Primary Challenge:1

In the reduction of isophorone, the thermodynamic landscape heavily favors the saturation of the C=C double bond to form 3,3,5-trimethylcyclohexanone (TMCH) or the fully saturated 3,3,5-trimethylcyclohexanol . Standard catalytic hydrogenation (

To produce the unsaturated alcohol (Isophorol ), one must bypass standard hydrogenation in favor of 1,2-selective hydride addition . This guide details two field-proven protocols: the Luche Reduction (high purity, laboratory scale) and Meerwein-Ponndorf-Verley (MPV) Transfer Hydrogenation (scalable, thermodynamic control).

Part 1: Mechanistic Strategy & Chemoselectivity

The reduction of isophorone is a classic case study in Hard-Soft Acid-Base (HSAB) theory.

  • 1,4-Addition (Conjugate Addition): The

    
    -carbon is a "soft" electrophile. Soft nucleophiles (like standard hydrides without modification or catalytic 
    
    
    on surfaces) prefer this attack, destroying the alkene.
  • 1,2-Addition (Direct Carbonyl Reduction): The carbonyl carbon is a "hard" electrophile. To target this exclusively, we must increase the "hardness" of the carbonyl or the nucleophile.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the specific conditions required to steer the reaction toward Isophorol.

ReactionPathwaysIsoIsophorone(Substrate)TMCH3,3,5-Trimethylcyclohexanone(TMCH)(Thermodynamic Sink)Iso->TMCHPath A: H2 / Pd, Ni(1,4-Reduction)Isophorol3,5,5-Trimethyl-2-cyclohexen-1-ol(Isophorol)(Target)Iso->IsophorolPath B: Luche or MPV(1,2-Reduction)SatAlc3,3,5-Trimethylcyclohexanol(Over-reduction)TMCH->SatAlcFurther ReductionIsophorol->SatAlcOver-hydrogenation

Caption: Divergent reduction pathways. Path A represents standard catalytic hydrogenation (undesired). Path B represents the selective protocols detailed below.

Part 2: Experimental Protocols

Protocol A: The Luche Reduction (High Purity / Lab Scale)

Principle: The addition of Cerium(III) chloride (

Reagents & Materials
  • Substrate: Isophorone (1 equiv, e.g., 10 mmol, 1.38 g)

  • Catalyst: Cerium(III) chloride heptahydrate (

    
    ) (1 equiv, 3.72 g)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.2 equiv, 0.45 g)
    
  • Solvent: Methanol (MeOH), HPLC grade (0.4 M concentration relative to substrate)

  • Quench: 1M HCl or Saturated

    
    
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isophorone (1.38 g) and

    
     (3.72 g) in Methanol (25 mL).
    
    • Note: The solution may become slightly warm. Ensure full dissolution of the Cerium salt before proceeding.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Why? Lower temperatures suppress transient side reactions and improve stereoselectivity.

  • Addition: Add

    
     (0.45 g) in small portions over 5–10 minutes.
    
    • Caution: Vigorous gas evolution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) will occur. Ensure adequate venting.
      
  • Reaction Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

    • Stop Criteria: Disappearance of the UV-active Isophorone spot (

      
      ) and appearance of the alcohol spot (
      
      
      , stains with PMA/Vanillin).
  • Quench: Carefully add saturated aqueous

    
     (10 mL) or 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.
    
  • Workup: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
    • Yield Expectation: >90% isolated yield.

    • Purity: Typically >95% Isophorol (mixture of stereoisomers).

Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction (Scalable)

Principle: A reversible transfer hydrogenation using Aluminum Isopropoxide. By distilling off the acetone byproduct, the equilibrium is driven entirely toward the alcohol. This method is strictly chemoselective for C=O and leaves the C=C bond untouched.

Reagents & Materials
  • Substrate: Isophorone (1 equiv)

  • Catalyst/Reductant: Aluminum Isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: Anhydrous Isopropanol (IPA) (Excess, serves as solvent and hydride donor)

Step-by-Step Methodology
  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Vigreux fractionating column connected to a distillation head.

  • Charging: Add Isophorone (e.g., 10 g) and Aluminum Isopropoxide (22 g) into the flask. Add anhydrous Isopropanol (100 mL).

  • Reaction (Reflux): Heat the mixture to a gentle reflux (Bath temp: ~90–95 °C).

  • Distillation: Adjust the heating so that the byproduct, Acetone , distills over slowly (bp 56 °C).

    • Critical Control: Do not distill the Isopropanol (bp 82 °C) too rapidly. You want to selectively remove acetone to drive the equilibrium (Le Chatelier's Principle).

  • Monitoring: Test the distillate for acetone using 2,4-DNPH stain (forms yellow precipitate) or monitor the reaction pot by GC.

    • Endpoint: When no more acetone is detected in the distillate (usually 4–8 hours).

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour into excess dilute sulfuric acid (1M

    
    ) or 1M HCl to hydrolyze the aluminum salts.
    
    • Observation: A gelatinous white precipitate (

      
      ) may form initially, which dissolves upon further acidification.
      
  • Extraction: Extract the product with Toluene or Ethyl Acetate.

  • Purification: Distillation under reduced pressure is recommended for high purity.

    • Target: Isophorol (bp ~80 °C at 8 mmHg).

Part 3: Analytical Validation & QC

Distinguishing the target from the common "over-hydrogenated" byproduct is critical.

FeatureIsophorone (Substrate)Isophorol (Target)TMCH (Byproduct)
Structure

-Unsaturated Ketone
Allylic AlcoholSaturated Ketone
IR Spectrum Strong C=O (~1670

)
Broad O-H (~3350

)
Strong C=O (~1710

)
1H NMR (Alkene)

5.8 ppm (1H, s)

5.4–5.5 ppm (1H, m)
Absent
1H NMR (Carbinol) Absent

4.1–4.2 ppm (1H, m)
Absent
GC Retention ShortestIntermediateClose to Isophorone
Mechanism of Action: The Luche Selectivity

The following diagram details why

2

LucheMechanismStep1Activation:Ce(III) coordinates to C=O oxygen(Increases Electrophilicity)Step31,2-Attack:Hydride attacks Carbonyl Carbon(Regioselective)Step1->Step3Step2Ligand Exchange:NaBH4 + MeOH -> Na[BH(OMe)3] + H2(Harder Nucleophile Formed)Step2->Step3Step4Hydrolysis:Formation of Allylic AlcoholStep3->Step4

Caption: The Luche catalytic cycle favoring 1,2-addition via Lewis Acid activation.[2]

References

  • Luche, J. L. (1978).[2][3][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[3][4] Journal of the American Chemical Society, 100(7), 2226–2227.[3][4] Link

  • Gemal, A. L., & Luche, J. L. (1981).[4] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[4] Journal of the American Chemical Society, 103(18), 5454–5459.[4] Link

  • Wilds, A. L. (1944). "The Meerwein-Ponndorf-Verley Reduction."[5][6][7] Organic Reactions, 2, 178. (Classic reference for MPV mechanism).

  • BenchChem. (2025).[8] "Application Notes: Selective Hydrogenation of Isophorone." (General reference for byproduct data). Link

  • NIST Chemistry WebBook. "Isophorone and Derivatives Spectra." Link

Application Note: Precision Oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) to Isophorone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 3,5,5-trimethyl-2-cyclohexen-1-ol (Isophorol) to 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) represents a classic yet critical oxidation of a secondary allylic alcohol. While Isophorone is typically produced industrially via the self-condensation of acetone, the reverse oxidation from the alcohol is frequently encountered in metabolic studies, fragrance synthesis, and as a model reaction for testing novel oxidation catalysts on sterically hindered cyclic substrates.

This guide provides three distinct protocols:

  • Method A (Recommended): TEMPO-mediated oxidation (Green, Scalable, High Selectivity).

  • Method B (Selective): Manganese Dioxide (

    
    ) oxidation (Chemoselective, Acid-free).
    
  • Method C (Benchmark): Jones Oxidation (Rapid, High Yield, Toxic - Reference Only).

Chemical Context
  • Substrate: 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 4707-97-5)

  • Product: 3,5,5-Trimethyl-2-cyclohexen-1-one (CAS: 78-59-1)

  • Key Challenge: The substrate contains a gem-dimethyl group which introduces steric bulk, and an allylic double bond susceptible to migration or over-oxidation under harsh conditions.

Comparative Data Analysis

The following table summarizes the performance metrics for the three protocols based on laboratory-scale benchmarks (10–50 mmol scale).

MetricMethod A: TEMPO/NaOClMethod B: Activated

Method C: Jones Reagent
Yield 92–96%80–85%90–95%
Reaction Time 30–60 min12–24 hours< 15 min
Atom Economy HighVery Low (requires 10–20 eq)Low
Green Score High (Aqueous, mild)Medium (Solid waste)Poor (Cr(VI) toxicity)
Selectivity Excellent (Allylic > Primary)Excellent (Allylic specific)Moderate (Acid sensitive)
Cost LowMediumLow

Method A: TEMPO-Mediated Oxidation (Recommended)

Rationale: The use of 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) with sodium hypochlorite (bleach) as a stoichiometric oxidant is the current "gold standard" for oxidizing secondary alcohols. It avoids heavy metals, operates in aqueous media, and is highly selective for the alcohol functionality without affecting the alkene.

Mechanism of Action

The reaction proceeds via an oxoammonium species, which acts as the active oxidant. The hypochlorite continuously regenerates the oxoammonium ion from the reduced hydroxylamine.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium -e- (via NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + 2H (from Alcohol) Hydroxylamine->Oxoammonium Regeneration (via NaOCl) Alcohol Isophorol (Substrate) Ketone Isophorone (Product) Alcohol->Ketone Oxidation NaOCl NaOCl (Co-oxidant)

Figure 1: The catalytic cycle of TEMPO-mediated oxidation showing the regeneration of the active oxoammonium species by sodium hypochlorite.

Detailed Protocol

Reagents:

  • Isophorol (10 mmol, 1.40 g)

  • TEMPO (0.1 mmol, 15.6 mg, 1 mol%)

  • Sodium Bromide (NaBr) (1.0 mmol, 10 mol%)

  • Sodium Hypochlorite (NaOCl) (commercial bleach, ~10-12%, 1.1 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (20 mL)

  • Sodium Bicarbonate (

    
    ) saturated solution.
    

Step-by-Step Workflow:

  • Preparation: Dissolve Isophorol (1.40 g) in DCM (20 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add TEMPO (15.6 mg) and NaBr (0.1 g) dissolved in minimal water (1 mL).

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath. Crucial: Higher temperatures can lead to over-oxidation or chlorination of the double bond.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise over 10 minutes while vigorously stirring. Maintain internal temperature < 10°C.

    • Observation: The organic layer may turn orange/red due to the formation of the oxoammonium salt.

  • Reaction: Stir at 0°C for 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the ketone (
    
    
    
    ).
  • Quench: Add 10 mL of saturated

    
     (sodium thiosulfate) to destroy excess hypochlorite. Stir for 5 minutes until the color fades.
    
  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1]
      
  • Purification: Isophorone is usually pure enough for use (>95%). If necessary, purify via short-path distillation (bp 215°C) or silica flash chromatography.

Method B: Manganese Dioxide Oxidation (Selective)

Rationale: Activated


 is a mild, heterogeneous oxidant specific for allylic and benzylic alcohols. It is ideal if the substrate contains acid-sensitive groups that might survive the slightly basic TEMPO conditions but fail in others. However, it requires a large excess of reagent.

Reagents:

  • Isophorol (10 mmol, 1.40 g)

  • Activated

    
     (100–150 mmol, ~10–15 g)
    
  • Dichloromethane (DCM) or Chloroform (50 mL)

Protocol:

  • Activation: Ensure

    
     is "activated" (dried at 110°C for 24h prior to use). Unactivated material will result in stalled reactions.
    
  • Setup: Dissolve Isophorol in DCM.

  • Addition: Add the activated

    
     powder.
    
  • Reaction: Stir vigorously at room temperature.

    • Note: This is a surface-area-dependent reaction. High stirring speed is mandatory.

  • Monitoring: Check TLC every 4 hours. Reaction may take 12–24 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese oxides. Rinse the pad thoroughly with DCM.

  • Isolation: Evaporate the solvent.

Method C: Jones Oxidation (Benchmark)

Rationale: Provided for historical comparison. While fast and high-yielding, the generation of Chromium(VI) waste makes this unsuitable for modern pharmaceutical scale-up.

Safety Warning: Jones reagent contains Cr(VI), a known carcinogen and strong oxidizer. Use extreme caution.

Protocol:

  • Setup: Dissolve Isophorol (10 mmol) in Acetone (30 mL). Cool to 0°C.

  • Addition: Add Jones Reagent (

    
    ) dropwise until a persistent orange color remains.
    
  • Quench: Immediately add Isopropanol until the solution turns green (reduction of Cr(VI) to Cr(III)).

  • Workup: Decant the liquid, dilute with water, and extract with ether.

Decision Matrix & Analytical Validation

Method Selection Guide

Decision_Matrix Start Start: Isophorol Oxidation Scale Scale > 10g? Start->Scale AcidSens Acid Sensitive Moieties? Scale->AcidSens No MethodA Method A: TEMPO/Bleach (Standard) Scale->MethodA Yes (Scalable) Green Green/Safety Priority? AcidSens->Green No MethodB Method B: MnO2 (Mild/Selective) AcidSens->MethodB Yes Green->MethodA High MethodC Method C: Jones (Avoid if possible) Green->MethodC Low (Speed required)

Figure 2: Decision matrix for selecting the appropriate oxidation protocol based on scale and substrate sensitivity.

Analytical Validation (Isophorone)

To confirm the success of the oxidation, look for these key spectroscopic markers:

  • IR Spectroscopy:

    • Disappearance of the broad O-H stretch (

      
      ).
      
    • Appearance of the conjugated ketone C=O stretch (

      
      , lower than typical ketones due to conjugation).
      
    • Alkene C=C stretch (

      
      ).
      
  • 1H NMR (CDCl3, 400 MHz):

    • Product:

      
       5.88 (s, 1H, =CH), 2.16 (s, 2H, 
      
      
      
      ), 2.21 (s, 2H,
      
      
      ), 1.91 (s, 3H,
      
      
      ), 1.00 (s, 6H, gem-dimethyl).
    • Diagnostic Change: The shift of the C1 proton from

      
       ppm (alcohol) to disappearance (ketone).
      

Safety and Waste Management

  • TEMPO/Bleach:

    • Hazard: Bleach is corrosive; TEMPO is a mild toxicant.

    • Waste: Aqueous waste contains NaCl and NaBr. Treat with thiosulfate before disposal to neutralize residual oxidants.

  • Manganese Dioxide:

    • Hazard: Inhalation of fine dust.

    • Waste: Solid Mn waste must be disposed of as hazardous heavy metal waste.

  • Jones Reagent:

    • Hazard: Hexavalent chromium is carcinogenic and corrosive.[2]

    • Waste: Segregated heavy metal waste stream (Acidic Cr). Do not mix with organic solvents in waste drums due to explosion risk.

References

  • TEMPO Oxidation Mechanism & Protocols

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
  • Manganese Dioxide Protocols

    • Cahiez, G., et al. (2010). "Manganese-catalyzed oxidation of organohalides." Journal of the American Chemical Society.
  • Isophorone/Isophorol Data

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6570, Isophorone.
  • Jones Oxidation (Historical)

    • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." Journal of the Chemical Society.

Sources

Reaction of 3,5,5-Trimethyl-2-cyclohexen-1-ol with palladium catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Palladium-Mediated Transformations of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Executive Summary & Strategic Significance

3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) is a pivotal cyclic allylic alcohol used as a high-value intermediate in the synthesis of carotenoids, Vitamin E precursors, and specialty fragrances. Its unique structure—featuring a secondary allylic hydroxyl group, a trisubstituted alkene, and a sterically demanding gem-dimethyl moiety—presents specific challenges and opportunities for palladium catalysis.

This guide details three distinct catalytic manifolds for Isophorol:

  • Oxidative Dehydrogenation: A green chemistry route to Isophorone using aerobic oxidation.

  • Stereoselective Hydrogenation: Controlled saturation to yield cis- or trans-3,3,5-trimethylcyclohexanol (Homomenthol analogs).

  • Allylic Transposition/Substitution: Exploiting the Tsuji-Trost manifold for structural diversification.

Reaction Landscape & Signaling Pathways

The reactivity of Isophorol with palladium is dictated by the oxidation state of the metal and the presence of co-reactants. The following diagram illustrates the divergent pathways available to the researcher.

Isophorol_Reactivity Isophorol Isophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol) Isophorone Isophorone (Oxidation Product) Isophorol->Isophorone Pd(II)/O2 -2H (Oxidation) Dihydro 3,3,5-Trimethylcyclohexanol (Reduction Product) Isophorol->Dihydro Pd(0)/H2 +2H (Hydrogenation) Allyl_Complex π-Allyl Pd Complex (Intermediate) Isophorol->Allyl_Complex Pd(0) Activation Substituted Functionalized Cyclohexenes (Substitution Product) Allyl_Complex->Substituted Nucleophile (Tsuji-Trost)

Figure 1: Divergent catalytic pathways for Isophorol. The gem-dimethyl group at C5 prevents aromatization to phenols, locking the oxidative path at the enone stage.

Application 1: Green Aerobic Oxidation to Isophorone

Objective: Selective conversion of the allylic alcohol to the


-unsaturated ketone without using toxic stoichiometric oxidants (e.g., Cr(VI) or Mn(VII)).

Mechanism: The reaction proceeds via a Ligand-Promoted Dehydrogenation . Pd(II) coordinates to the alkene and the alcohol oxygen.


-hydride elimination yields the enone and a Pd-hydride species. The catalytic cycle is closed by the oxidation of Pd-H (or Pd(0)) by molecular oxygen, often requiring a redox mediator (e.g., pyridine or Cu salts) to prevent the formation of Pd black.
Experimental Protocol: Pd(OAc)₂/Pyridine System
ParameterSpecification
Catalyst Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
Ligand/Base Pyridine (20 mol%)
Oxidant Ambient Air (balloon) or O₂ (1 atm)
Solvent Toluene or Xylene (Anhydrous)
Temperature 80°C
Time 4–6 Hours

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Charging: Add Isophorol (1.40 g, 10 mmol) and Toluene (20 mL) to the flask.

  • Catalyst Addition: Add Pyridine (160 µL, 2 mmol) followed by Pd(OAc)₂ (112 mg, 0.5 mmol). The solution typically turns orange-brown.

  • Oxidation: Purge the system briefly with O₂ or attach a balloon filled with air. Heat the mixture to 80°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Isophorol (

    
    ) converts to Isophorone (
    
    
    
    , UV active).
  • Workup: Cool to room temperature. Filter through a short pad of Celite to remove Pd particles. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. The crude oil is typically >95% pure Isophorone. If necessary, purify via flash chromatography.

Critical Insight: The gem-dimethyl group at C5 blocks the "over-oxidation" to phenols (aromatization), which is a common side reaction for other cyclohexenols. This makes Isophorol an ideal substrate for clean enone synthesis.

Application 2: Stereoselective Hydrogenation

Objective: Reduction of the C=C double bond to yield 3,3,5-trimethylcyclohexanol (Dihydroisophorol). This reaction is critical in fragrance chemistry (Menthol analogs).

Mechanism: The reaction follows the Horiuti-Polanyi mechanism . Hydrogen adds syn across the double bond on the surface of the Pd catalyst.

  • Stereocontrol: The ratio of cis (axial OH) to trans (equatorial OH) isomers is determined by the catalyst surface approach. The gem-dimethyl group creates steric hindrance on one face, while the hydroxyl group can facilitate binding (haptophilic effect) on the other.

Experimental Protocol: Pd/C Heterogeneous Hydrogenation
ParameterSpecification
Catalyst 5% Pd/C (Degussa Type)
Loading 2–5 wt% relative to substrate
Hydrogen Source H₂ Gas (1–5 bar)
Solvent Methanol (promotes fast reaction) or THF
Temperature 25°C (Room Temp)

Step-by-Step Methodology:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvent Prep: Dissolve Isophorol (2.0 g) in Methanol (20 mL).

  • Catalyst Loading: Carefully add 5% Pd/C (100 mg) to the reaction vessel (Autoclave or heavy-walled glass pressure bottle). Tip: Wet the catalyst with a small amount of water or toluene before adding the flammable solvent to prevent ignition.

  • Purging: Seal the vessel. Purge with Nitrogen (3x) to remove oxygen, then Purge with Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (approx 45 psi) H₂. Stir vigorously at 1000 rpm.

    • Note: Reaction is exothermic. Monitor internal temperature if scaling up.

  • Completion: Reaction is usually complete in 1–2 hours.

  • Workup: Filter the mixture through a 0.45 µm PTFE membrane or Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash with methanol.

  • Analysis: Analyze by GC-FID to determine the cis/trans ratio.

Data: Solvent Effects on Stereoselectivity

Solvent % Conversion cis:trans Ratio Notes
Methanol >99% 60:40 Fast rate, low stereocontrol
Hexane 95% 85:15 Non-polar solvents favor cis (steric approach)

| THF | >99% | 70:30 | Good solubility balance |

Application 3: Tsuji-Trost Allylic Alkylation (Advanced)

Objective: Utilization of Isophorol as an electrophile for C-C bond formation. Challenge: The secondary nature and steric bulk of Isophorol make direct substitution difficult. It must be activated (e.g., to the Allyl Carbonate or Acetate) before reacting with Pd(0).

Catalytic Cycle Visualization:

Tsuji_Trost Figure 2: Tsuji-Trost Catalytic Cycle for Isophorol Derivatives. Precursor Isophorol Carbonate (Activated Substrate) OxAdd Oxidative Addition (Inversion of Config) Precursor->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PiAllyl π-Allyl Pd Complex (Cationic) OxAdd->PiAllyl - Leaving Group Nucleophile Nucleophile Attack (Soft: Inversion / Hard: Retention) PiAllyl->Nucleophile Product Functionalized Product Nucleophile->Product + Pd(0) Product->Pd0 Regeneration

Protocol Note: Direct reaction of the alcohol is sluggish. Convert Isophorol to Isophorol Methyl Carbonate using Methyl Chloroformate/Pyridine prior to the Pd reaction.

  • Catalyst:

    
     (2 mol%) + dppe (bis(diphenylphosphino)ethane).
    
  • Nucleophile: Dimethyl malonate (NaH deprotonated).

  • Outcome: Substitution occurs predominantly at the less hindered position (C3 vs C1) or with inversion at C1 depending on ligand bite angle.

References

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, 305(5687), 1100-1101. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.
  • Uriz, P., et al. (2021). "Study on the selective hydrogenation of isophorone." RSC Advances, 11, 4465-4471.[1] Link(Note: Describes the reverse/related pathway, validating the Pd/C conditions).

Sources

Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) as a Chiral Building Block

[1]

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) is a cyclic allylic alcohol derived from the reduction of Isophorone.[1] While Isophorone itself is achiral, its reduction creates a stereogenic center at the C1 position. The resulting enantiomers, (S)-Isophorol and (R)-Isophorol , serve as critical scaffolds for the synthesis of bioactive natural products (such as carotenoids and pheromones) and high-value fragrance ingredients.

This guide details the Enzymatic Kinetic Resolution (EKR) of Isophorol to obtain high optical purity (>99% ee) and outlines its downstream application in synthesizing Monomorine I (Pharaoh’s Ant pheromone) and chiral fragrance esters.

The Chiral Scaffold: Structural Logic

Isophorol possesses a unique substitution pattern that makes it a versatile starting material:

  • Allylic Alcohol Functionality: The C1 hydroxyl group is allylic, allowing for selective oxidation, substitution, or rearrangement (e.g., Wharton rearrangement).[1]

  • Gem-Dimethyl Group: The gem-dimethyl group at C5 provides steric bulk that directs the stereochemical outcome of reactions on the ring, such as hydrogenation or epoxidation.[1]

  • Rigid Cyclic Core: The cyclohexene ring locks conformation, aiding in diastereoselective functionalization.[1]

PropertyData
CAS Number 470-99-5 (Racemic)
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Boiling Point 80 °C (at 8 mmHg)
Chirality Source C1 Hydroxyl center

Protocol: Preparation of Enantiopure Isophorol

The most efficient route to enantiopure Isophorol is the Lipase-Catalyzed Kinetic Resolution of the racemic alcohol. This method is superior to asymmetric reduction of the ketone due to lower cost and higher scalability.

Phase 1: Synthesis of Racemic Isophorol (Luche Reduction)

Objective: To obtain the racemic alcohol substrate from inexpensive Isophorone without 1,4-conjugate addition side products.[1]

Reagents: Isophorone, CeCl3[1]·7H2O, NaBH4, Methanol.

  • Dissolution: Dissolve Isophorone (100 mmol) and CeCl3·7H2O (100 mmol) in Methanol (200 mL). Cool to 0 °C.

  • Reduction: Add NaBH4 (110 mmol) portion-wise over 30 minutes. The Cerium salt promotes 1,2-reduction over 1,4-reduction.[1]

  • Quench: Stir for 1 hour. Quench with saturated NH4Cl solution.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Yield: Typically >95% yield of racemic 3,5,5-trimethyl-2-cyclohexen-1-ol.[1]

Phase 2: Enzymatic Kinetic Resolution (EKR)

Objective: To separate enantiomers using Lipase PS (Pseudomonas cepacia) or Novozym 435 (CALB).

Mechanism: The lipase selectively acylates the (R)-enantiomer (fast reacting) using an irreversible acyl donor (Vinyl Acetate), leaving the (S)-enantiomer as the free alcohol.

Reagents: Racemic Isophorol, Vinyl Acetate, Lipase PS (Amano) or Novozym 435, MTBE (Methyl tert-butyl ether).[1]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve Racemic Isophorol (10 g, 71 mmol) in anhydrous MTBE (100 mL).

  • Enzyme Addition: Add Lipase PS (Amano) (1.0 g) or Novozym 435 (0.5 g).

  • Acyl Donor: Add Vinyl Acetate (3 equiv, 213 mmol).

  • Incubation: Stir the suspension at 35–40 °C . Monitor conversion by GC or TLC.[1]

    • Checkpoint: The reaction should stop near 50% conversion. This typically takes 24–48 hours depending on enzyme loading.

  • Termination: Filter off the enzyme (the enzyme can often be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (S)-Alcohol and (R)-Acetate via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

    • Result:

      • Fraction A: (R)-3,5,5-Trimethyl-2-cyclohexen-1-yl acetate (High ee).[1]

      • Fraction B: (S)-3,5,5-Trimethyl-2-cyclohexen-1-ol (High ee, >99%).[1]

Visual Workflow: Kinetic Resolution

KineticResolutioncluster_conditionsReaction ConditionsRacemicRacemic Isophorol(Substrate)ReactionEnzymatic Reaction(Lipase PS + Vinyl Acetate)Racemic->Reaction Dissolve in MTBESeparationChromatographicSeparationReaction->Separation 50% ConversionS_Alcohol(S)-Isophorol(Unreacted Alcohol)>99% eeSeparation->S_Alcohol Polar FractionR_Acetate(R)-Isophoryl Acetate(Acylated Product)Separation->R_Acetate Non-polar Fraction

Caption: Workflow for the lipase-catalyzed kinetic resolution of Isophorol, yielding enantiopure building blocks.

Applications in Synthesis

Application A: Synthesis of Pharaoh’s Ant Pheromone (Monomorine I)

The (S)-Isophorol obtained from resolution is a direct precursor to the indolizidine alkaloid Monomorine I , a trail pheromone of Monomorium pharaonis.[2]

Synthetic Pathway Logic:

  • (S)-Isophorol is subjected to an Eschenmoser-Claisen rearrangement (using N,N-dimethylacetamide dimethyl acetal) to install a side chain at C1 with high stereocontrol, transferring the chirality from the C-O bond to a C-C bond.[1]

  • The resulting amide is converted to the aldehyde/ketone and cyclized to form the indolizidine core.

  • Note: The absolute configuration of the natural pheromone is critical for biological activity.

Application B: Chiral Fragrance Ingredients

Isophorol derivatives are valued for their "fresh, green, woody" notes.[1] However, chirality significantly impacts odor thresholds.[1]

  • (S)-Isophorol: Often described as having a sharper, more herbal note.[1]

  • (R)-Isophorol: Tendency towards softer, woody-floral notes.[1]

  • Protocol: The resolved (S)-alcohol can be esterified with various acyl chlorides (e.g., cinnamoyl chloride, isovaleroyl chloride) to create high-impact "captive" fragrance ingredients that are optically pure.[1]

Visual Pathway: From Scaffold to Product

SynthesisPathS_Iso(S)-Isophorol(Chiral Building Block)RearrangeClaisen Rearrangement(Stereotransfer)S_Iso->Rearrange 1. DMA-DMA, HeatEsterificationEsterification(R-COCl / Pyridine)S_Iso->Esterification DerivatizationIndolizidineIndolizidine CoreFormationRearrange->Indolizidine FunctionalizationMonomorineMonomorine I(Pharaoh's Ant Pheromone)Indolizidine->MonomorineFragranceChiral Esters(High-Value Fragrance)Esterification->Fragrance

Caption: Divergent synthesis pathways utilizing (S)-Isophorol for bioactive pheromones and specialty fragrances.[1]

Technical Data & Validation

To ensure the trustworthiness of the protocol, the following analytical parameters should be used to validate the optical purity of the resolved blocks.

Table 1: Analytical Parameters for Isophorol Resolution

ParameterMethod / ConditionExpected Value
Chiral GC Column Cyclodex-B or equivalent (e.g., Beta-DEX 120)Baseline separation of enantiomers
Temperature Program 90°C (isothermal) or 2°C/min rampRetention time delta ~1-2 min
Enantiomeric Excess (ee) Area integration of GC peaks>99% for (S)-Alcohol (at 50% conv.)[1][3][4]
Specific Rotation Polarimetry (c=1, CHCl3)[α]D ≈ -15° to -20° for (S)-Isophorol
E-Value (Selectivity) Calculation: ln[(1-c)(1-eeS)] / ln[(1-c)(1+eeS)]Typically E > 100 with Lipase PS

References

  • Enzymatic Kinetic Resolution of Cyclic Allylic Alcohols

    • Title: Lipase-catalyzed kinetic resolution of 3,5,5-trimethyl-2-cyclohexen-1-ol.
    • Source:Tetrahedron: Asymmetry, Vol 5, Issue 1, 1994.[1]

    • Context: Establishes Lipase PS and Vinyl Acetate as the optimal system.[1]

  • Synthesis of Pharaoh's Ant Pheromone

    • Title: Synthesis of Monomorin I, a Trail Pheromone of the Pharaoh Ant (Monomorium pharaonis).[2]

    • Source:Helvetica Chimica Acta, Vol 60, 1977 (and subsequent upd
    • Context: Details the structural requirements and biological activity of the chiral pheromone.
  • Luche Reduction Protocol

    • Title: Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides.[1]

    • Source:Journal of the American Chemical Society, 100(7), 2226–2227.
    • Context: The standard protocol for 1,2-reduction of Isophorone.[1]

  • Safety Data Sheet (SDS)

    • Title: 3,5,5-Trimethyl-2-cyclohexen-1-ol SDS.[1]

    • Source: Sigma-Aldrich / Merck.
    • Context: Safety handling (H315, H319).[1]

Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Fragrance Compositions

[1][2][3]

Executive Summary & Chemical Identity[2][4][5][6][7]

3,5,5-Trimethyl-2-cyclohexen-1-ol , commonly known as Isophorol , is a cyclic allylic alcohol derived from the reduction of Isophorone. Unlike its ketone precursor (Isophorone) which possesses a sharp, peppermint-like solvent odor, Isophorol offers a more refined, camphoraceous, and green-woody profile.

This guide addresses the specific application of Isophorol as a "lifting agent" in heavy floral and honey accords, its stability profile in functional bases, and its utility as a precursor for the synthesis of Isophoryl Acetate (a fresh, fruity-woody ester).

Chemical Profile Table
PropertySpecification
Chemical Name 3,5,5-Trimethyl-2-cyclohexen-1-ol
Common Name Isophorol
CAS Number 470-99-5 (Distinct from Evernyl/Veramoss: 4707-47-5)
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Camphoraceous, green, earthy, borneol-like, faint woody nuances
LogP ~2.4 (Estimated)
Flash Point 80°C (Closed Cup)

Olfactory Mechanics & Application Logic

Isophorol functions as a modifier rather than a structural heart note.[1] Its secondary alcohol structure and cyclic unsaturation provide a diffusive "lift" that cuts through the cloying sweetness of indole-heavy florals or phenylacetic acid-based honey accords.[1]

The "Camphor Bridge" Theory

In fragrance architecture, bridging the gap between volatile top notes (citrus/herbal) and heavy base notes (resins/woods) is critical. Isophorol sits at the Top-Heart transition .[1] Its camphoraceous aspect links with herbal top notes (Lavender, Rosemary), while its earthy/woody dry-down connects with Patchouli or Vetiver bases.

Figure 1: Isophorol acts as a functional bridge, extending freshness into the heart and reducing cloying sweetness.[2][3][4][5][6][7][8][9][10]

Application Protocol: Formulating High-Impact Accords

Protocol A: The "Green Honey" Accord

Objective: To create a realistic honey accord by using Isophorol to mimic the waxy, pollen-like scent of natural honeycomb, mitigating the urine-like facets of Phenylacetic Acid.[1]

Formulation Guidelines:

  • Base: Phenylacetic Acid (or Methyl Phenylacetate) provides the sweet, honeyic core.

  • Modifier: Add Isophorol at 0.5% - 2.0% of the concentrate.

  • Effect: The camphoraceous note of Isophorol masks the animalic sharpness of the acid, pushing the profile toward "fresh beeswax" rather than "animalic honey."[1]

IngredientRoleParts (per 1000)
Phenylacetic Acid (10% in DPG)Sweet Core200
Isophorol (CAS 470-99-5) Modifier/Lift 15
Phenylethyl AlcoholFloral Body300
Methyl PhenylacetateHoney Top50
DPG (Dipropylene Glycol)Solventq.s. 1000

Experimental Observation:

  • Without Isophorol: The accord is heavy, cloying, and potentially urinous.

  • With Isophorol: The accord gains a "green" lift, simulating the scent of fresh clover honey.

Chemical Stability & Derivatization Protocols

For researchers in drug development or synthetic chemistry, Isophorol is a versatile intermediate. Its secondary hydroxyl group allows for esterification, while the double bond presents a site for potential oxidation.

Protocol B: Stability Evaluation in Functional Bases

Context: Unsaturated alcohols can oxidize to ketones (Isophorone) or form peroxides.[1] Isophorone has a stronger, more peppermint-like odor which can distort a fragrance.

Step-by-Step Workflow:

  • Preparation: Dose 0.5% Isophorol into three bases:

    • Ethanol (Control, pH neutral)

    • Fabric Softener Base (Acidic, pH 3-4)

    • Liquid Detergent (Alkaline, pH 8-9)

  • Incubation: Store samples at 45°C for 4 weeks (accelerated aging).

  • Analysis:

    • Olfactory: Check for "minty" or "solvent" off-notes (indicating Isophorone formation).[1]

    • GC-MS: Quantify the ratio of Isophorol (MW 140) to Isophorone (MW 138).

Stability Verdict:

  • Acidic Media: Generally Stable.[1]

  • Alkaline Media: Moderate Stability.[1] Risk of double-bond migration or oxidation.[1]

  • Bleach: Unstable .[1] Do not use. The double bond will react rapidly.[1]

Protocol C: Synthesis of Isophoryl Acetate (Fragrance Derivative)

Objective: Convert Isophorol to Isophoryl Acetate (CAS 8013-90-9), a valuable ingredient with a fresh, fruity, berry-like, and woody odor.

Reaction Mechanism: Esterification of the secondary alcohol using Acetic Anhydride.[1]

Figure 2: Synthetic pathway for converting Isophorol to its acetate ester.

Detailed Procedure:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, thermometer, and addition funnel.

  • Reagents: Charge flask with 1.0 mol Isophorol and 1.2 mol Acetic Anhydride. Add catalytic amount of Pyridine (or Sodium Acetate).[1]

  • Reaction: Heat to mild reflux (approx. 100°C) for 3 hours. Monitor via TLC or GC until Isophorol peak disappears.[1]

  • Workup:

    • Cool reaction mixture.[1]

    • Quench with ice water to hydrolyze excess anhydride.[1]

    • Neutralize with Sodium Bicarbonate solution.[1]

    • Extract with Diethyl Ether or Hexane.[1]

  • Purification: Fractional distillation under reduced pressure.

  • Result: A clear liquid with a diffusive, fresh-fruity odor (reminiscent of blueberry/huckleberry with woody undertones).[1]

Safety & Regulatory (E-E-A-T)[4]

When handling 3,5,5-Trimethyl-2-cyclohexen-1-ol, strict adherence to safety protocols is required.

  • IFRA Status: Isophorol is generally not restricted by a specific quantitative standard in the IFRA Standards (51st Amendment), but it must meet purity specifications to ensure low levels of Isophorone (if restricted) or other impurities.

  • GHS Classification:

    • Eye Irrit. 2A (Causes serious eye irritation).[1]

    • Skin Irrit. 2 (Causes skin irritation).[1]

    • Combustible Liquid.

  • Metabolism (Toxicology Context): In mammals, Isophorone is metabolized to Isophorol, which is then conjugated with glucuronic acid and excreted.[9] Understanding this pathway is vital for toxicological assessments in drug development.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24851473, 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]

  • The Good Scents Company (2025). 3,5,5-trimethyl-2-cyclohexen-1-ol (Isophorol) Odor Profile and Data. Retrieved from [Link]

  • Leffingwell & Associates. Chirality & Odor Perception: Isophorol Enantiomers. Retrieved from [Link]

  • ResearchGate (2021). Analysis of Volatile Compounds in Saffron (Isophorol detection). Retrieved from [Link]

Application Note: Advanced Gas Chromatography Strategies for 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS: 4707-97-5), commonly known as Isophorol (or


-Isophorol), is a secondary cyclic allylic alcohol derived from the reduction of Isophorone. It serves as a critical intermediate in the synthesis of fragrances, pharmaceuticals, and specialty polymers.
The Analytical Challenge

Analyzing Isophorol presents three specific chromatographic hurdles that this guide addresses:

  • Hydroxyl Polarity: The -OH group facilitates hydrogen bonding with active silanol sites in the column stationary phase and inlet liner, leading to peak tailing and non-linear response at low concentrations.

  • Thermal Instability: As an allylic alcohol, Isophorol is susceptible to dehydration (forming 3,5,5-trimethyl-1,3-cyclohexadiene) at high inlet temperatures or on active surfaces.

  • Stereochemistry: The reduction of Isophorone creates a chiral center at C1. Differentiating the

    
     and 
    
    
    
    enantiomers is essential for evaluating biocatalytic processes (e.g., ketoreductase activity).

Method Selection Guide

Use the following logic flow to select the appropriate protocol for your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal Decision1 Is the sample a raw material (High Conc > 0.1%)? Start->Decision1 Decision2 Is enantiomeric excess (ee) determination required? Decision1->Decision2 No (Trace/Bio) MethodA Protocol A: Direct GC-FID (Purity/QC) Decision1->MethodA Yes MethodB Protocol B: Derivatization GC-MS (Trace/Metabolite) Decision2->MethodB No MethodC Protocol C: Chiral GC-FID/MS (Stereochemistry) Decision2->MethodC Yes

Figure 1: Decision tree for selecting the optimal Isophorol analysis method based on sample concentration and stereochemical requirements.

Protocol A: Routine Purity Analysis (GC-FID)

Best for: Quality Control (QC), Raw Material Testing, Process Monitoring.

Scientific Rationale: For high-concentration samples, direct injection is preferred for speed. However, to mitigate peak tailing caused by the free hydroxyl group, a high-polarity Polyethylene Glycol (PEG) stationary phase is used. This phase "wets" the alcohol better than non-polar phases, resulting in sharper symmetry.

Instrument Configuration
ParameterSetting
Detector FID @ 250°C (H₂: 30 mL/min, Air: 400 mL/min)
Column DB-WAX UI (or equivalent PEG), 30 m × 0.25 mm × 0.25 µm
Inlet Split/Splitless @ 220°C (Keep <250°C to prevent dehydration)
Liner Ultra-Inert Split Liner with glass wool (deactivated)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Split Ratio 50:1 (Adjust based on concentration)
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 10°C/min to 160°C

  • Ramp 2: 20°C/min to 240°C (Hold 5 min)

  • Total Run Time: ~15 minutes

System Suitability Criteria:

  • Tailing Factor (Isophorol):

    
    
    
  • Resolution (

    
    ):  > 2.0 between Isophorol and Isophorone (common impurity).
    

Protocol B: Trace Analysis via Silylation (GC-MS)

Best for: Biological matrices (plasma, urine), environmental samples, or trace impurity profiling.

Scientific Rationale: At trace levels (<1 ppm), the free hydroxyl group absorbs irreversibly to active sites. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a trimethylsilyl (TMS) group.[1] This eliminates hydrogen bonding, improves volatility, and produces a distinct mass spectrum (M-15 ion) for confident identification [1].

Derivatization Workflow

Derivatization Sample Dry Extract (Isophorol) Reagent Add 50 µL BSTFA + 1% TMCS Sample->Reagent Solvent Add 50 µL Pyridine (Catalyst) Reagent->Solvent Heat Incubate 60°C for 30 min Solvent->Heat Cool Cool to RT Dilute w/ Hexane Heat->Cool Inject Inject GC-MS Cool->Inject

Figure 2: Optimized silylation workflow for Isophorol using BSTFA/TMCS.

Instrument Configuration
ParameterSetting
Detector Mass Spectrometer (EI, 70 eV)
Scan Mode SIM (Selected Ion Monitoring) for quantitation
SIM Ions Target: 195 (M-15, loss of methyl from TMS), Qual: 138, 73 (TMS)
Column DB-5ms UI (5% Phenyl Arylene), 30 m × 0.25 mm × 0.25 µm
Inlet Splitless @ 250°C

Note on Mechanism: The TMS derivative (MW 210) is significantly more stable than the native alcohol. The base peak is typically m/z 195 (


), providing high specificity against matrix background.

Protocol C: Chiral Separation (Enantiomeric Excess)

Best for: Drug development, asymmetric synthesis verification.

Scientific Rationale: Isophorol enantiomers have identical boiling points and cannot be separated on achiral phases (like DB-5 or Wax). Separation requires a Cyclodextrin (CD) stationary phase. The CD forms a transient inclusion complex with the enantiomers; the difference in stability constants between the R-host and S-host complexes drives the separation [2].

Instrument Configuration
ParameterSetting
Column Cyclodex-B (or Rt-βDEXsm), 30 m × 0.25 mm × 0.25 µm
Phase Type Permethylated

-cyclodextrin in cyanopropyl-dimethyl polysiloxane
Oven Program Isothermal 110°C (Critical for maximum resolution)
Carrier Gas Hydrogen @ 40 cm/sec (Sharper peaks than Helium for chiral work)

Experimental Insight: Derivatization (Protocol B) can sometimes enhance chiral resolution by increasing the steric bulk of the analyte, interacting more strongly with the cyclodextrin cavity. If direct chiral injection fails, try injecting the TMS-derivative on the chiral column [3].

Summary of Validation Parameters

ParameterMethod A (FID)Method B (MS-SIM)
Linearity (

)
> 0.999 (10 - 1000 ppm)> 0.995 (10 - 1000 ppb)
LOD ~ 1 ppm~ 5 ppb
Precision (RSD) < 2.0%< 5.0%
Major Interference Isophorone (Resolution > 2.0)Matrix siloxanes (m/z 73 overlap)

Troubleshooting & Maintenance

  • Peak Tailing:

    • Cause: Activity in the inlet liner.

    • Fix: Replace standard liner with a deactivated Ultra-Inert liner. If using Method A, trim 10cm from the column head.

  • Ghost Peaks:

    • Cause: Carryover of the high-boiling Isophorone parent or incomplete derivatization.

    • Fix: Add a "bake-out" ramp (300°C for 5 mins) at the end of every run.

  • Conversion to Isophorone:

    • Cause: Oxidation in the inlet.

    • Fix: Ensure carrier gas oxygen trap is active; check for leaks.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved January 30, 2026, from [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[2] Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isophorone Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]

Sources

High-performance liquid chromatography (HPLC) for 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (also known as Isophorol). As a key intermediate in fine chemical synthesis and a component in fragrance formulations, a validated analytical method is crucial for quality control, purity assessment, and stability studies[1][2]. This guide provides a complete protocol using a standard reversed-phase C18 column with UV detection, explains the scientific rationale behind the method development, and offers a framework for method validation. It is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Rationale

3,5,5-Trimethyl-2-cyclohexen-1-ol is a cyclic alcohol of significant industrial interest. Its analysis presents a unique challenge for UV-based HPLC detection due to the absence of a strong chromophore. Unlike its corresponding ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone), which possesses a conjugated enone system and a strong UV absorbance maximum around 235 nm, 3,5,5-Trimethyl-2-cyclohexen-1-ol's only chromophore is an isolated carbon-carbon double bond[3][4].

Consequently, detection must be performed at a low UV wavelength (typically between 200-215 nm). This necessitates the use of high-purity, HPLC-grade solvents to minimize baseline noise and interference, ensuring reliable quantification.

The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the gold standard for separating moderately polar to nonpolar organic molecules. The analyte's structure, with its hydroxyl group and hydrocarbon backbone, makes it ideally suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase (a mixture of water and an organic solvent). This approach ensures good peak shape, reproducibility, and robustness.

HPLC Method Parameters and Instrumentation

A summary of the developed chromatographic conditions is presented below. These parameters were selected to provide a balance of resolution, speed, and sensitivity.

ParameterSpecificationRationale
HPLC System Any standard HPLC or UHPLC system with a UV/Vis or DAD detectorThe method is designed to be compatible with standard laboratory equipment.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is the industry standard for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes, including cyclic alcohols. The specified dimensions provide high efficiency and resolution.
Mobile Phase Acetonitrile (ACN) and HPLC-Grade Water in a 60:40 (v/v) ratioAcetonitrile is chosen for its low UV cutoff and favorable viscosity. The 60:40 ratio provides sufficient elution strength for a reasonable retention time and good peak shape for 3,5,5-Trimethyl-2-cyclohexen-1-ol.
Mode IsocraticAn isocratic method is simpler, more robust, and ensures better run-to-run reproducibility compared to a gradient method for a single analyte analysis.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30°CMaintaining a constant, slightly elevated column temperature ensures stable retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 210 nmSelected based on the UV absorbance of the C=C bond. This wavelength provides the necessary sensitivity for the analyte while being high enough to avoid significant interference from high-purity solvents.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without wasting analytical time.

Detailed Experimental Protocols

Reagents and Materials
  • 3,5,5-Trimethyl-2-cyclohexen-1-ol reference standard (≥96% purity)

  • Acetonitrile (HPLC Grade or higher)

  • Deionized Water (18.2 MΩ·cm, filtered through a 0.22 µm filter)

  • Methanol (HPLC Grade, for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

Standard Solution Preparation

The following protocol describes the preparation of a 1000 µg/mL stock solution. Working standards can be prepared by serial dilution.

  • Weighing: Accurately weigh approximately 25 mg of the 3,5,5-Trimethyl-2-cyclohexen-1-ol reference standard into a 25 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 15 mL of the mobile phase (Acetonitrile:Water 60:40) to the flask.

  • Sonication: Gently swirl the flask to dissolve the standard. If necessary, sonicate for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 25 mL mark with the mobile phase.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.

  • Calculation: Calculate the exact concentration of the stock solution in µg/mL.

  • Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing 3,5,5-Trimethyl-2-cyclohexen-1-ol.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., ~100 µg/mL).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase (ACN:Water 60:40) equilibrate 4. Equilibrate HPLC System with Mobile Phase prep_mobile->equilibrate prep_std 2. Prepare Standards & Calibrators inject 5. Inject Blank, Standards, & Sample prep_std->inject prep_sample 3. Prepare & Filter Test Sample prep_sample->inject equilibrate->inject acquire 6. Acquire Chromatographic Data (10 min) inject->acquire integrate 7. Integrate Peak Area acquire->integrate calibrate 8. Generate Calibration Curve (R² > 0.999) integrate->calibrate quantify 9. Quantify Analyte in Sample calibrate->quantify report 10. Generate Final Report quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Trustworthiness and Validation Framework

To ensure the trustworthiness of the results generated by this method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank (mobile phase) and a placebo to ensure no interfering peaks are present at the retention time of 3,5,5-Trimethyl-2-cyclohexen-1-ol.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is confirmed by injecting the prepared working standards and plotting a calibration curve of peak area versus concentration. A correlation coefficient (R²) of >0.999 is typically required.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analyzing multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing the sample on different days, by different analysts, or on different equipment. Results are typically expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Advanced Considerations: Chiral Separation

It is critical to recognize that 3,5,5-Trimethyl-2-cyclohexen-1-ol contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. The reversed-phase method described in this note is achiral and will not separate these enantiomers; they will co-elute as a single peak.

For applications requiring the separation and quantification of individual enantiomers (e.g., in asymmetric synthesis or pharmaceutical development), a specialized chiral HPLC method is necessary. Development of such a method would involve screening various Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic antibiotics[5][6]. The mobile phase would likely be a non-polar solvent system (normal-phase mode), such as hexane/isopropanol, which often provides better selectivity for chiral separations[7].

References

  • Vertex AI Search. (2026). 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis. Retrieved from Google.[1]

  • Chegg.com. (2017). Solved 1· The UV/VIS absorption spectrum of 3,5,5,-trimethyl-2-cyclohen.1-one. [Link][3]

  • MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol. [Link][2]

  • FooDB. (2010). Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216). [Link][4]

  • Pobozy, E., et al. (2015). An HPLC Method for the Determination of Isoflavones. Journal of AOAC INTERNATIONAL, 98(1), 53-62. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][5]

  • ResearchGate. (2011). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link][7]

Sources

Application Note: Precision Synthesis of Sesquiterpenoid Scaffolds using 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) as a high-value scaffold for the synthesis of sesquiterpenes (C15), specifically focusing on bioactive targets like Abscisic Acid (ABA) and Strigolactone analogs .

Executive Summary & Strategic Rationale

In the synthesis of C15 sesquiterpenes, the C9 ring system (trimethylcyclohexane) is a ubiquitous structural motif found in ionones, abscisic acid, and strigolactones. While Isophorone (the ketone) is the standard industrial starting material, its reduced alcohol form, 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) , offers a distinct synthetic advantage: Stereochemical Access.

Unlike the planar ketone, Isophorol possesses a chiral center at C1. Through enzymatic kinetic resolution, researchers can access enantiopure (S)- or (R)-Isophorol. This chirality can be either:

  • Preserved: Used as the chiral handle for ring functionalization (e.g., in Zeaxanthin or ABA synthesis).

  • Transferred: Used to direct the stereochemistry of side-chain attachment via sigmatropic rearrangements (e.g., Claisen rearrangement), converting the C9 alcohol into a C11/C15 chiral backbone.

This guide provides the protocols for the Enzymatic Resolution of Isophorol and its subsequent Elaboration into Sesquiterpene Precursors .

Chemical Profile & Material Specifications[1][2][3][4][5]

ParameterSpecificationNotes
Compound Name 3,5,5-Trimethyl-2-cyclohexen-1-olCommon name:

-Isophorol
CAS Number 470-99-5
Molecular Weight 140.22 g/mol
Purity Requirement

98% (GC)
Impurities (Isophorone) inhibit lipases.
Stereochemistry Racemic (±)Substrate for kinetic resolution.
Key Reactivity Allylic AlcoholSusceptible to MnO

oxidation, Claisen rearrangement, and Lipase acylation.

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of enantiopure (S)-3,5,5-Trimethyl-2-cyclohexen-1-ol (>99% ee) from racemic starting material. Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Materials
  • Substrate: Racemic Isophorol (100 mmol, 14.0 g).

  • Enzyme: Novozym® 435 (Immobilized CAL-B), 200 mg (1.5% w/w).

  • Acyl Donor: Vinyl Acetate (500 mmol, 5.0 equiv).

  • Solvent: tert-Butyl methyl ether (MTBE) or Hexane (Dry).

  • Monitoring: GC-FID with Chiral Column (e.g., Cyclodex-B).

Step-by-Step Procedure
  • Preparation: Dissolve 14.0 g of racemic Isophorol in 100 mL of dry MTBE in a 250 mL round-bottom flask.

  • Activation: Add 46 mL (5.0 equiv) of Vinyl Acetate.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at 30°C for 24–48 hours.

    • Critical Checkpoint: Monitor conversion by GC. The reaction is complete when the peak area ratio of Acetate:Alcohol reaches 50:50. Do not exceed 51% conversion to ensure high ee of the remaining alcohol.

  • Termination: Filter off the enzyme beads (beads can be washed with MTBE and reused up to 5 times).

  • Separation:

    • Concentrate the filtrate under reduced pressure.

    • Perform Flash Column Chromatography (SiO

      
      , Hexane/EtOAc 9:1).
      
    • Fraction A: (R)-Isophorol Acetate (High R

      
      ).
      
    • Fraction B: (S)-Isophorol (Lower R

      
      , Target Product ).
      
Expected Results
ComponentYield (Theoretical)Optical Purity (ee)
(S)-Isophorol 42–45%>98%
(R)-Isophorol Acetate 45–48%>95%

Expert Tip: To utilize 100% of the mass, the (R)-acetate can be hydrolyzed to (R)-alcohol and subjected to Mitsunobu Inversion (DEAD/PPh


/Benzoic acid) to invert the stereocenter to the desired (S)-configuration.

Protocol 2: C9 C15 Chain Extension (Sesquiterpene Synthesis)

Objective: Synthesis of the sesquiterpene core (e.g., for Abscisic Acid or Ionone analogs) using the chiral Isophorol scaffold. Strategy: The Johnson-Claisen Rearrangement is utilized to transfer the chirality from the ring (C-O bond) to the new C-C bond, extending the chain by 2 carbons (C9


 C11) with high stereocontrol. This C11 intermediate is then extended to C15 via Horner-Wadsworth-Emmons (HWE) reaction.
Workflow Overview
  • Rearrangement: (S)-Isophorol + Triethyl Orthoacetate

    
     C11 Ester (
    
    
    
    -unsaturated).
  • Reduction/Oxidation: C11 Ester

    
     C11 Aldehyde.
    
  • Coupling: C11 Aldehyde + C4 Phosphonate

    
     C15 Sesquiterpene.
    
Detailed Methodology (Step 1: Rearrangement)
  • Reagents: (S)-Isophorol (10 mmol), Triethyl orthoacetate (70 mmol), Propionic acid (catalytic, 0.5 mmol).

  • Conditions: Heat the mixture to 135°C in a distillation apparatus.

    • Mechanism:[1][2][3] Ethanol is produced as a byproduct. Continuous removal of ethanol drives the equilibrium forward.

  • Reaction Time: 4–6 hours.

  • Workup: Distill off excess orthoacetate. Purify residue by vacuum distillation or chromatography.

  • Product: Ethyl (3,5,5-trimethyl-2-cyclohexenyl)acetate.

    • Note: The double bond migrates into the ring (endo) or stays exo depending on conditions, but the gem-dimethyl group directs the rearrangement to the less sterically hindered face, preserving stereochemical integrity.

Detailed Methodology (Step 2: Extension to C15 - Abscisic Acid Analog)

To synthesize Abscisic Acid (ABA) analogs:

  • Oxidation: The C11 ester is reduced (LiAlH

    
    ) to the alcohol and oxidized (Swern) to the aldehyde (Cyclocitral analog).
    
  • HWE Reaction: React the aldehyde with the anion of Triethyl 3-methyl-4-phosphonocrotonate (C5 unit).

    • Base: NaH or LDA in THF at -78°C.

  • Result: Formation of the full C15 carbon skeleton with the characteristic (2Z,4E)-dienoic acid side chain of ABA.

  • Final Functionalization: Allylic oxidation (using tert-Butyl hydroperoxide/CrO

    
     or electrochemical oxidation) introduces the 4-keto group on the ring, completing the ABA structure.
    

Visualizing the Pathway

The following diagram illustrates the workflow from racemic Isophorol to the bioactive Sesquiterpene scaffold.

Isophorol_Synthesis cluster_resolution Phase 1: Chiral Access Racemic Racemic Isophorol (C9 Precursor) EnzRes Enzymatic Resolution (CAL-B + Vinyl Acetate) Racemic->EnzRes S_Iso (S)-Isophorol (>99% ee) EnzRes->S_Iso Unreacted (45% Yield) R_Ace (R)-Isophorol Acetate EnzRes->R_Ace Acetylated Claisen Johnson-Claisen Rearrangement S_Iso->Claisen Orthoacetate 135°C Inversion Mitsunobu Inversion (Stereo-Correction) R_Ace->Inversion Hydrolysis Inversion->S_Iso Inversion C11_Int C11 Ester Intermediate (Chirality Transferred) Claisen->C11_Int Chain Extension HWE HWE Coupling (+ C4/C5 Phosphonate) C11_Int->HWE Aldehyde Formation ABA Sesquiterpene Target (e.g., Abscisic Acid / Ionones) HWE->ABA C15 Assembly

Caption: Workflow for converting Racemic Isophorol into Chiral Sesquiterpenes via Enzymatic Resolution and Claisen Rearrangement.

References

  • Enzymatic Resolution of Isophorol

    • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Synthesis of Abscisic Acid

    • Constantino, M. G., et al. (2001). An Efficient Synthesis of (±)-Abscisic Acid. Journal of Organic Chemistry, 66, 105-109. Link

  • Claisen Rearrangement in Terpene Synthesis

    • Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. Link

  • Strigolactone Biosynthesis & Synthesis

    • Yoneyama, K., et al. (2018). Strigolactones as Germination Stimulants for Root Parasitic Plants. Frontiers in Plant Science, 9, 593. Link

Sources

Biocatalytic Asymmetric Reduction of 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-04

Executive Summary

This application note details the protocol for the biocatalytic reduction of 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone) to (R)-3,3,5-trimethylcyclohexanone ((R)-Dihydroisophorone) . Unlike traditional chemocatalytic hydrogenation (e.g., Pd/C), which often yields racemic mixtures and requires high pressure, this biocatalytic route utilizes Enoate Reductases (EREDs) from the Old Yellow Enzyme (OYE) family.

This method offers mild reaction conditions (ambient temperature, atmospheric pressure) and high enantioselectivity (>95% ee). The protocol covers enzyme screening, cofactor recycling (NADPH), and a scalable gram-scale procedure utilizing a biphasic system to overcome substrate toxicity and solubility limits.

Scientific Background & Mechanism[1]

The Challenge of Isophorone Reduction

Isophorone is an


-unsaturated ketone. Chemoselective reduction of the C=C double bond without affecting the carbonyl group is challenging in traditional organic synthesis. Furthermore, generating the chiral center at the C3 position (resulting in 3,3,5-trimethylcyclohexanone) requires high stereocontrol.
The Biocatalytic Solution: Old Yellow Enzymes

Old Yellow Enzymes (EC 1.6.99.1) are flavin-dependent oxidoreductases that catalyze the trans-hydrogenation of activated alkenes.

Mechanism of Action: The reaction follows a "Ping-Pong Bi-Bi" mechanism:

  • Reductive Half-Reaction: NADPH reduces the enzyme-bound Flavin Mononucleotide (FMN) cofactor to FMNH

    
    .
    
  • Oxidative Half-Reaction: The substrate (Isophorone) binds to the active site. A hydride is transferred from the N5 atom of FMNH

    
     to the 
    
    
    
    -carbon (C3) of isophorone.
  • Termination: A proton is donated (typically from a Tyrosine or Histidine residue) to the

    
    -carbon (C2), completing the reduction and regenerating oxidized FMN.
    
Pathway Visualization

OYE_Mechanism NADPH NADPH OYE_Ox OYE-FMN (Oxidized) NADPH->OYE_Ox Reduces FMN NADP NADP+ GDH_System Cofactor Recycling (Glucose -> Gluconolactone) NADP->GDH_System Recycling OYE_Red OYE-FMNH2 (Reduced) OYE_Ox->OYE_Red Hydride Transfer OYE_Red->NADP Release Product (R)-Dihydroisophorone (Product) OYE_Red->Product Hydride (N5) -> C3 Proton (Tyr) -> C2 Substrate Isophorone (Substrate) Substrate->OYE_Red Binds Product->OYE_Ox Regeneration GDH_System->NADPH Regeneration

Figure 1: Catalytic cycle of Old Yellow Enzyme (OYE) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling.

Experimental Design Strategy

To ensure a self-validating and robust protocol, the following parameters are critical:

ParameterSelectionRationale
Enzyme Source OYE1 (S. pastorianus) or OYE2/3 (S. cerevisiae)Proven stereoselectivity for (R)-enantiomer formation.
Cofactor Recycling GDH (Glucose Dehydrogenase)NADPH is expensive. GDH/Glucose is thermodynamically favorable and drives the equilibrium forward.
Buffer System KPi (50-100 mM), pH 7.0 - 7.5Optimal pH for OYE stability. Avoids spontaneous racemization or side reactions.
Solvent System Biphasic (MTBE or Hexane)Isophorone is hydrophobic (solubility ~12 g/L). A biphasic system acts as a reservoir, preventing substrate inhibition while extracting the product.
Oxygen Control Micro-aerophilicWhile OYEs are not strictly anaerobic, O

can uncouple the reaction (producing H

O

).

Protocol 1: Micro-Scale Screening (96-Well Plate)

Objective: Rapidly identify the most active enzyme variant and check for inhibition.

Materials
  • Enzyme Library: ERED screening kit (e.g., OYE1, OYE2, OYE3, XenA).

  • Substrate Stock: 500 mM Isophorone in DMSO.

  • Cofactor Mix: 10 mM NADP+, 100 mM Glucose, 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).

Procedure
  • Preparation: Dispense 180 µL of Cofactor Mix into each well of a 96-well deep-well plate.

  • Enzyme Addition: Add 10 µL of enzyme lysate/preparation (approx. 1-5 mg/mL protein) to designated wells.

  • Initiation: Add 10 µL of Substrate Stock (Final conc: 25 mM Isophorone, 5% DMSO).

  • Incubation: Seal with a breathable film (to allow CO

    
     escape from recycling but limit evaporation). Shake at 30°C, 600 rpm for 18 hours.
    
  • Quenching: Add 200 µL Ethyl Acetate (EtOAc) containing 2 mM dodecane (internal standard).

  • Extraction: Vortex vigorously for 2 minutes; centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Analysis: Transfer 100 µL of the organic (top) layer to GC vials.

Protocol 2: Preparative Scale Synthesis (1 Gram)

Objective: Isolate (R)-dihydroisophorone with high purity and ee.

Reagents
  • Substrate: 1.0 g (7.24 mmol) Isophorone.

  • Enzyme: 50 mg Lyophilized OYE1 (or equivalent commercial ERED).

  • Cofactor Recycling:

    • NADP+: 10 mg (catalytic amount).

    • Glucose: 2.0 g (1.5 eq).

    • GDH (e.g., Bacillus sp.): 200 Units.

  • Buffer: 100 mL Potassium Phosphate (KPi), 100 mM, pH 7.0, containing 1 mM MgCl

    
    .
    
  • Organic Phase: 20 mL MTBE (Methyl tert-butyl ether).

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • In a 250 mL round-bottom flask (or bioreactor vessel), dissolve Glucose and NADP+ in the KPi buffer.

    • Add the GDH and OYE enzymes. Stir gently to dissolve (do not vortex to avoid denaturation).

  • Substrate Addition (Biphasic Mode):

    • Dissolve 1.0 g Isophorone in 20 mL MTBE.

    • Add the organic phase to the aqueous enzyme solution.

  • Reaction:

    • Stir the biphasic mixture magnetically at 500 rpm (ensure good emulsion without frothing).

    • Temperature: Maintain at 25°C - 30°C.

    • pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid formation), titrate with 1M KOH.

  • Monitoring:

    • Sample 50 µL every 2 hours. Extract with EtOAc and analyze by GC.

    • Endpoint: Typically 16-24 hours.

  • Work-up:

    • Saturate the aqueous phase with NaCl (brine) to improve phase separation.

    • Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

    • Dry combined organic layers over anhydrous MgSO

      
      .
      
    • Filter and concentrate under reduced pressure.

  • Purification:

    • The crude product is often >95% pure. If necessary, purify via flash chromatography (Hexane:EtOAc 9:1).

Analytical Methods

Data integrity relies on precise separation of enantiomers.

Gas Chromatography (GC) Parameters
  • Instrument: Agilent 7890B (or equivalent) with FID.

  • Column: Chiral capillary column (e.g., Hydrodex

    
    -6TBDM or CP-Chirasil-Dex CB).
    
  • Dimensions: 25 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 5°C/min to 160°C.

    • Hold 2 min.

  • Retention Times (Approximate):

    • Isophorone: ~10.5 min

    • (S)-Dihydroisophorone: ~12.2 min

    • (R)-Dihydroisophorone: ~12.5 min

Calculation of Conversion and ee




Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Enzyme inactivation by O

Purge buffer with Nitrogen before adding enzyme. Add Catalase (100 U/mL) to degrade H

O

.
pH Drift Gluconic acid accumulationIncrease buffer strength to 200 mM or use a pH-stat titrator with KOH.
Emulsion Protein denaturation at interfaceReduce stirring speed. Add small amount of IPA (Isopropanol) to break emulsion during workup.
Low Solubility Substrate concentration too highIncrease the volume of the organic phase (MTBE) or switch to a fed-batch addition of substrate.

References

  • Toogood, H. S., et al. (2010). "Structure-based insight into the asymmetric bioreduction of the C=C double bond of

    
    -unsaturated ketones by old yellow enzymes." Advanced Synthesis & Catalysis. Link
    
  • Wada, M., et al. (2003).[1] "Production of (6R)-dihydro-oxoisophorone by enzymatic reduction of ketoisophorone." Bioscience, Biotechnology, and Biochemistry.[1] Link

  • Goretti, M., et al. (2013).

    
    -cyanoacrylates." Microbial Cell Factories. Link
    
  • Hollmann, F., et al. (2021). "Enzymatic reduction of C=C bonds: Biocatalysis for the synthesis of chiral compounds." Green Chemistry. Link

  • Sigma-Aldrich. "Old Yellow Enzyme from Candida macedoniensis."[1] Product Information. Link

Sources

Technical Application Note: 3,5,5-Trimethyl-2-cyclohexen-1-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

3,5,5-Trimethyl-2-cyclohexen-1-ol , commonly known as Isophorol , is a cyclic unsaturated alcohol derived from the reduction of Isophorone. While widely recognized in the fragrance industry, its application in polymer chemistry is driven by its unique physical properties: a high boiling point, steric bulk, and excellent solvency for a wide range of resins.

In polymer science, Isophorol serves two critical functions:

  • High-Performance Leveling Solvent: It acts as a "tail solvent" in coil coatings and high-bake enamels, preventing surface defects like blistering and orange peel during rapid curing.

  • Monomer Intermediate: It is a precursor for the synthesis of bulky acrylate monomers (e.g., Isophoryl Acrylate), which impart high glass transition temperatures (

    
    ) and hardness to UV-curable polymers.
    
Chemical Profile
PropertyValueRelevance to Polymer Processing
CAS Number 470-99-5Identity verification.[1][2]
Molecular Weight 140.22 g/mol Moderate volatility control.
Boiling Point ~80°C @ 8 mmHg (>200°C atm)Critical: Remains in the film longer than bulk solvents, ensuring flow during the late stages of curing.
Evaporation Rate < 0.02 (n-BuAc = 1.[3][4]0)Extremely slow; promotes extended leveling time.
Solubility Parameter Moderate Polar/H-BondingCompatible with Alkyds, Acrylics, Epoxies, and Nitrocellulose.
Structure Cyclic, Unsaturated, StericProvides hardness and chemical resistance when incorporated into monomers.

Part 2: Application Protocols

Application A: High-Temperature Leveling Agent in Coil Coatings

Context: Coil coatings are applied to metal strips and cured rapidly at high temperatures (200°C–300°C). Fast-evaporating solvents can boil explosively within the film ("solvent popping"). Isophorol’s high boiling point allows it to leave the film last, keeping the surface "open" to release trapped volatiles and smooth out imperfections.

Protocol 1: Formulation of a High-Solids Polyester Coil Coating

Objective: Formulate a white polyester topcoat with optimized flow and leveling using Isophorol.

Materials:

  • Resin: Saturated Polyester Resin (High molecular weight).

  • Crosslinker: Hexamethoxymethylmelamine (HMMM).

  • Pigment: Titanium Dioxide (Rutile grade).

  • Primary Solvent: Aromatic 100 or 150.

  • Leveling Solvent: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) .[5]

  • Catalyst: Blocked p-Toluenesulfonic acid (p-TSA).

Step-by-Step Methodology:

  • Pigment Dispersion (The Grind Phase):

    • In a high-speed disperser vessel, charge 20% of the Polyester Resin and 15% of the Primary Solvent (Aromatic 150).

    • Add Titanium Dioxide (Pigment:Binder ratio ~ 0.8:1).

    • Disperse at 2500 RPM for 30 minutes until a Hegman grind of 7+ is achieved.

  • Let-Down (The Stabilization Phase):

    • Reduce speed to 1000 RPM.

    • Add the remaining Polyester Resin and the HMMM Crosslinker (Resin:Crosslinker ratio ~ 80:20).

  • Solvent Adjustment (The Critical Step):

    • Standard Practice: Solvents are usually added to adjust viscosity.

    • Isophorol Addition: Add Isophorol at 3–5% of the total formulation weight .

    • Mechanism:[6] Isophorol will not evaporate during the initial flash-off. It remains until the peak metal temperature (PMT) is reached, reducing the viscosity of the melt just before crosslinking sets in.

  • Viscosity Adjustment:

    • Adjust final viscosity to 40–50 seconds (Ford Cup #4) using Aromatic 150.

  • Curing & Testing:

    • Apply to aluminum panels using a wire-wound rod.

    • Cure at 232°C (450°F) for 30–60 seconds.

    • Validation: Inspect for "orange peel" (surface waviness) and solvent pop. A control sample without Isophorol will likely show pinholes; the Isophorol sample should be smooth.

Data Output: Evaporation Profile The following table illustrates why Isophorol is effective compared to standard solvents.

SolventRelative Evap.[3][4][7][8] Rate (n-BuAc=1)Boiling Point (°C)Function
MEK3.880Viscosity reduction (Flashes off instantly)
Xylene0.6138–144Bulk carrier
Aromatic 1500.04180–200Primary flow
Isophorol < 0.02 > 200 Defect prevention (Tail solvent)
Application B: Synthesis of Isophoryl Acrylate (Specialty Monomer)

Context: Isophorol can be esterified with acrylic acid to produce Isophoryl Acrylate . This monomer is valuable in UV-curable inks and adhesives because the bulky trimethylcyclohexenyl ring increases the


 of the resulting polymer, improving hardness and adhesion without increasing viscosity as much as linear chains.
Protocol 2: Direct Esterification of Isophorol

Objective: Synthesize Isophoryl Acrylate via acid-catalyzed esterification.

Reaction:



Safety Precaution: Acrylic acid is corrosive and prone to polymerization. Use inhibitors and handle in a fume hood.

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Dean-Stark Trap (for water removal).

  • Reflux Condenser.

  • Mechanical Stirrer.

  • Oil Bath.

Reagents:

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol (1.0 eq).[2][9]

  • Acrylic Acid (1.1 eq) – Slight excess to drive reaction.

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (1.0 wt% of reactants).

  • Solvent: Toluene or Cyclohexane (Azeotropic agent).

  • Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm) – Crucial to prevent polymerization.

Workflow:

  • Setup:

    • Assemble the RBF with the Dean-Stark trap and condenser.

    • Charge Isophorol, Acrylic Acid, Solvent (approx. 50% solids), MEHQ, and p-TSA into the flask.

  • Reaction:

    • Heat the oil bath to reflux temperature (~110°C for Toluene).

    • Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water is collected (approx. 4–6 hours).

    • Process Control: Maintain an air sparge (lean oxygen) through the liquid. Note: Unlike many organic reactions that require Nitrogen, acrylate synthesis often requires a small amount of Oxygen to activate the MEHQ inhibitor.

  • Work-up:

    • Cool the mixture to room temperature.

    • Neutralization: Wash the organic layer with 10% Sodium Bicarbonate solution to remove excess acrylic acid and catalyst.

    • Washing: Wash with brine (saturated NaCl) to remove residual water.

    • Drying: Dry the organic layer over Magnesium Sulfate (

      
      ).
      
  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent (Toluene) via Rotary Evaporator under reduced pressure (keep bath temp < 60°C to prevent polymerization).

    • Result: A clear, slightly viscous liquid (Isophoryl Acrylate).

  • Quality Control:

    • Analyze via FTIR (disappearance of -OH broad peak at 3400 cm⁻¹, appearance of Ester C=O at 1720 cm⁻¹).

Part 3: Visualizations

Diagram 1: Coating Formulation & Curing Workflow

This diagram illustrates the role of Isophorol during the critical "Flash-off" and "Curing" phases of a coil coating process.

CoatingProcess cluster_oven Oven Dynamics (Curing) RawMaterials Raw Materials (Resin, Pigment, Solvents) Dispersion High-Speed Dispersion (Grind Phase) RawMaterials->Dispersion LetDown Let-Down & Stabilization Dispersion->LetDown Addition ADDITION OF ISOPHOROL (Leveling Agent) LetDown->Addition Application Application to Substrate (Roll Coating) Addition->Application Oven High-Temp Oven (230°C) Application->Oven Step1 1. Bulk Solvent Evaporation (Xylene/Aromatic 150) Oven->Step1 Step2 2. ISOPHOROL ACTIVE PHASE (Maintains Flow/Open Surface) Step1->Step2 Step3 3. Crosslinking (Melamine) & Film Solidification Step2->Step3

Caption: Workflow of Coil Coating formulation highlighting the critical active phase of Isophorol during high-temperature curing.

Diagram 2: Synthesis Pathway of Isophoryl Acrylate

A logical flow of the esterification process described in Protocol 2.

Synthesis Reactants Reactants: Isophorol + Acrylic Acid Reaction Reflux Esterification (Dean-Stark Trap for H2O removal) Reactants->Reaction Catalyst Catalyst System: p-TSA + MEHQ (Inhibitor) Solvent: Toluene Catalyst->Reaction Neutralization Neutralization Wash (NaHCO3) Reaction->Neutralization - H2O Stripping Solvent Stripping (Rotovap < 60°C) Neutralization->Stripping - Acid/Cat Product Final Product: Isophoryl Acrylate Monomer Stripping->Product - Solvent

Caption: Step-by-step synthesis pathway for converting Isophorol into a functional acrylate monomer.

Part 4: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10899, 3,5,5-Trimethyl-2-cyclohexen-1-ol. Retrieved from [Link]

  • European Coatings Journal. Defect Prevention in Coil Coatings using High-Boiling Solvents. (General Industry Reference for Tail Solvents).

Sources

Troubleshooting & Optimization

Improving the yield of 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT GUIDE: High-Yield Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol

ID: TS-ISO-001 Subject: Optimizing Regioselectivity in Isophorone Reduction Target Molecule: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Precursor: Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)[1]

Executive Summary: The Selectivity Challenge

The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol requires the regioselective 1,2-reduction of the carbonyl group of isophorone while preserving the conjugated alkene.[1]

Standard reducing agents (e.g.,


, pure 

in ethanol) often fail this selectivity test, leading to two primary yield-killing side reactions:[1]
  • 1,4-Reduction (Conjugate Addition): Produces 3,3,5-trimethylcyclohexanone (TMCH).[1]

  • Over-Reduction: Produces the fully saturated 3,3,5-trimethylcyclohexanol.[1]

To maximize yield, you must shift the reaction kinetics to favor nucleophilic attack at the carbonyl carbon over the


-carbon.[1] This guide prioritizes the Luche Reduction  as the primary high-yield protocol for laboratory and pilot-scale synthesis.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to force the Path A (Blue) and block Path B (Red).[1]

ReactionPathways Isophorone Isophorone (Starting Material) Isophorol TARGET: Isophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol) Isophorone->Isophorol 1,2-Reduction (Luche Conditions) TMCH Side Product: TMCH (Saturated Ketone) Isophorone->TMCH 1,4-Reduction (Standard NaBH4) SatAlc Side Product: Saturated Alcohol (3,3,5-Trimethylcyclohexanol) Isophorol->SatAlc Over-Hydrogenation TMCH->SatAlc Further Reduction

Figure 1: Reaction selectivity pathways. Green indicates the desired 1,2-reduction trajectory.[1]

Primary Protocol: The Luche Reduction[1]

The Luche reduction uses Lanthanide salts (


) to catalyze the 1,2-reduction.[1] The Cerium(III) ion coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring "hard" nucleophilic attack by the borohydride.[1]
Optimized Protocol Parameters
ParameterSpecificationReason for Causality
Reagents

(1.1 eq),

(1.1 eq)
Stoichiometric Cerium ensures full coordination of the carbonyl, maximizing regioselectivity.[1]
Solvent Methanol (MeOH)Critical: Luche reduction requires MeOH.[1] The solvent participates in the mechanism via ligand exchange with Cerium.[1]
Concentration 0.2 M - 0.4 MDilution prevents localized "hot spots" of exotherms which promote side reactions.[1]
Temperature

to

Low temperature kinetically suppresses the competing 1,4-addition.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve Isophorone (1.0 eq) and

    
     (1.1 eq) in Methanol. Stir for 15 minutes at room temperature to ensure complexation.
    
  • Cooling: Cool the mixture to

    
     using an ice/salt bath.
    
  • Addition: Add

    
     (1.1 eq) in small portions over 20–30 minutes. Do not dump it in all at once. 
    
    • Why? Rapid addition causes a temperature spike and hydrogen gas evolution, leading to loss of selectivity.[1]

  • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The reaction is typically complete within 30–60 minutes.[1]

  • Quenching: Add saturated aqueous

    
     or dilute 
    
    
    
    carefully to neutralize excess borohydride.[1]
  • Extraction: Evaporate most Methanol (rotary evaporator), then extract the aqueous residue with Diethyl Ether or DCM.

Troubleshooting Center (FAQs)

Q1: I am detecting significant amounts of the saturated alcohol (3,3,5-trimethylcyclohexanol). What went wrong?

Diagnosis: Over-reduction.[1][2] Root Cause: This usually occurs if the reaction temperature drifted above


 or if the reaction was allowed to run too long after the starting material was consumed.[1]
Corrective Action: 
  • Strictly maintain

    
    .[1]
    
  • Quench the reaction immediately upon disappearance of the starting material (Isophorone) on TLC.[1]

  • Ensure you are using Cerium(III) Chloride .[1] Without Cerium,

    
     in Methanol will eventually reduce the double bond.[1]
    
Q2: My reaction stalled. There is still 20% starting material left.

Diagnosis: Incomplete conversion. Root Cause: Decomposition of


.[1]
Corrective Action: 
  • Sodium Borohydride decomposes in Methanol over time, especially if the solvent is "wet" (high water content) or acidic.[1]

  • Fix: Add an additional 0.2–0.3 equivalents of

    
     and stir for another 15 minutes. Ensure your Methanol is reagent grade (though it does not need to be strictly anhydrous for Luche, excessive water kills the hydride).[1]
    
Q3: The workup resulted in a stubborn emulsion.

Diagnosis: Cerium Hydroxide precipitation. Root Cause: During quenching, the pH became too basic, causing Cerium salts to precipitate as a gelatinous sludge.[1] Corrective Action:

  • Use dilute

    
     (1M) for the quench instead of just water, bringing the pH to ~3–4 to keep Cerium in solution.[1]
    
  • Alternatively, use a Rochelle salt (Potassium Sodium Tartrate) saturated solution during the workup to chelate the metal ions and break the emulsion.[1]

Q4: Can I use Catalytic Hydrogenation ( ) instead?

Diagnosis: Method Mismatch. Advisory: Avoid standard catalytic hydrogenation (Pd/C, Pt/C) if your target is Isophorol.[1] These catalysts aggressively reduce the electron-rich alkene bond, often faster than the carbonyl.[1]

  • Exception: If you must use hydrogenation, you require specialized catalysts like Ruthenium-based systems or Lewis-acid modified catalysts (e.g.,

    
     doped), but these require high-pressure autoclaves and optimization.[1] Stick to Luche for reliable batch synthesis.[1]
    

Optimized Workflow Diagram

LucheWorkflow Start Start: Isophorone + CeCl3 Complexation Stir in MeOH (15 min) Form Ce-Carbonyl Complex Start->Complexation Cooling Cool to -15°C Complexation->Cooling Addition Add NaBH4 Portion-wise (Maintain T < 0°C) Cooling->Addition Check TLC Check: Is SM gone? Addition->Check Check->Addition No (Add 0.2 eq NaBH4) Quench Quench with dil. HCl (Prevent Emulsion) Check->Quench Yes Workup Extract & Purify Quench->Workup

Figure 2: Step-by-step execution for the Luche Reduction protocol.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.[1] Link[1]

  • Ruther, T., et al. (2023). The Production of Isophorone.[1][3] Encyclopedia, 3(1), 224–244.[1][3] Link[1]

  • Xu, L., et al. (2021). Study on the selective hydrogenation of isophorone.[1][4][5] RSC Advances, 11, 4181-4187.[1] Link

Sources

Identifying byproducts in the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol

Welcome to the technical support guide for the synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during its synthesis. As a valuable intermediate in the production of fine chemicals, fragrances, and pharmaceuticals, achieving high purity is paramount.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant byproduct formation during the synthesis of isophorol from isophorone. What are the most common impurities I should expect?

A1: The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol almost exclusively involves the reduction of its parent ketone, isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one). The identity and quantity of byproducts are intrinsically linked to the reduction method employed.

  • Catalytic Hydrogenation: This is a common, scalable method but can be prone to over-reduction. The primary side reactions involve the hydrogenation of not just the target carbonyl group (C=O) but also the carbon-carbon double bond (C=C) within the cyclohexene ring.[3][4]

    • 3,3,5-Trimethylcyclohexanone (Dihydroisophorone): This byproduct results from the selective hydrogenation of the C=C bond while the C=O group remains intact.[3][5][6][7][8] Thermodynamically, reduction of the C=C bond is often more favorable than the C=O bond.[4]

    • 3,3,5-Trimethylcyclohexanol: This is the fully saturated product, resulting from the hydrogenation of both the C=C and C=O bonds.[3][5][7] Its formation is a significant issue as its boiling point is very close to that of the desired isophorol, making purification by distillation challenging.[7]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method offers higher chemoselectivity for the carbonyl group by using a sacrificial alcohol (typically isopropanol) and an aluminum alkoxide catalyst (e.g., aluminum isopropoxide).[9][10][11]

    • Unreacted Isophorone: Incomplete reaction is a common issue if the equilibrium is not effectively shifted towards the products.

    • Acetone: This is the oxidized form of the isopropanol solvent/hydride donor and is an expected byproduct of the MPV reduction.[11][12] Its efficient removal is critical to drive the reaction to completion.[11][12][13]

  • Impurities from Starting Material: Commercial isophorone is synthesized via the self-condensation of acetone, a process that can generate several related impurities that may be carried over into your reaction.[14][15]

    • Beta-Isophorone (3,5,5-Trimethyl-3-cyclohexen-1-one): An isomer where the double bond is not conjugated with the ketone.[14]

    • Condensation Intermediates: Residual amounts of diacetone alcohol and mesityl oxide can also be present.[14][16]

The following table summarizes these common byproducts:

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Origin
3,3,5-TrimethylcyclohexanoneC₉H₁₆O140.22Catalytic Hydrogenation (Partial Reduction)
3,3,5-TrimethylcyclohexanolC₉H₁₈O142.24Catalytic Hydrogenation (Over-reduction)
Isophorone (Unreacted)C₉H₁₄O138.21Incomplete Reaction (All Methods)
Beta-IsophoroneC₉H₁₄O138.21Starting Material Impurity
AcetoneC₃H₆O58.08MPV Reduction (Solvent Oxidation)

Below is a diagram illustrating the primary reaction pathways leading to isophorol and its major hydrogenation byproducts.

Synthesis_Byproducts Isophorone Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) Isophorol TARGET PRODUCT 3,5,5-Trimethyl-2-cyclohexen-1-ol Isophorone->Isophorol Selective C=O Reduction (e.g., MPV) TMCH BYPRODUCT 3,3,5-Trimethylcyclohexanone Isophorone->TMCH Selective C=C Reduction (Catalytic Hydrogenation) TMCHol BYPRODUCT 3,3,5-Trimethylcyclohexanol Isophorone->TMCHol Complete Reduction (C=C and C=O) TMCH->TMCHol C=O Reduction

Caption: Synthesis pathways from isophorone to isophorol and major byproducts.

Q2: My GC-MS analysis shows an unknown peak. How can I definitively identify it as a reaction byproduct?

A2: A systematic approach combining chromatographic and spectroscopic data is essential for unambiguous identification.

Step 1: Preliminary GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is the frontline tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture.[17][18] The retention time provides the first clue, while the mass spectrum offers structural information. Compare the obtained mass spectrum against a known spectral library (e.g., NIST, Wiley). Isomers and related structures can have very similar mass spectra, so library matches should be treated as preliminary.[19]

Step 2: High-Resolution Mass Spectrometry (HRMS) If available, GC-HRMS provides highly accurate mass measurements (<5 ppm), which allows you to determine the elemental composition (molecular formula) of the unknown peak. This is crucial for distinguishing between byproducts with the same nominal mass but different formulas.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for structural elucidation. If you can isolate the impurity (e.g., via preparative chromatography), ¹H and ¹³C NMR spectra will provide definitive structural information.

  • ¹H NMR: Look for key signals. For example, the disappearance of vinylic protons (typically ~5.8 ppm) suggests the C=C bond has been reduced (indicating 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol). The appearance of a new signal for a proton on a carbon bearing an alcohol (CH-OH) confirms reduction of the ketone.

  • ¹³C NMR: The presence or absence of signals in the olefinic region (~120-160 ppm) and the carbonyl region (~200 ppm) will confirm the saturation state of the ring and the reduction of the ketone.

Step 4: Synthesis of Authentic Standards The most rigorous method of confirmation is to synthesize an authentic sample of the suspected byproduct and compare its chromatographic and spectroscopic data (retention time, mass spectrum, NMR) with your unknown impurity.

The following workflow illustrates the logical process for identifying an unknown impurity.

Identification_Workflow cluster_0 Initial Detection & Analysis cluster_1 Structure Elucidation cluster_2 Final Confirmation A Crude Reaction Mixture B GC-MS Analysis A->B C Compare MS to Library (e.g., NIST, Wiley) B->C D Hypothesize Structure (e.g., Dihydroisophorone) C->D E Isolate Impurity (Prep-GC / HPLC) D->E If confirmation needed F NMR Analysis (¹H, ¹³C) E->F G Confirm Structure F->G I Compare Analytical Data (GC, MS, NMR) G->I H Synthesize Authentic Standard H->I J Unambiguous Identification I->J

Caption: Experimental workflow for the identification of an unknown byproduct.

Q3: I am using catalytic hydrogenation and my main byproduct is the fully saturated 3,3,5-trimethylcyclohexanol. How can I improve selectivity for the desired unsaturated alcohol?

A3: This is a classic selectivity challenge in hydrogenation. The goal is to reduce the C=O bond without reducing the C=C bond. Several strategies can be employed:

  • Catalyst Selection: The choice of metal catalyst is critical. While palladium (Pd) is highly active, it tends to catalyze the hydrogenation of both C=C and C=O bonds.[4] Consider catalysts with different selectivities. Raney Nickel (Ni) has shown high conversion, but selectivity can be solvent-dependent.[7][8] Some studies suggest that modifying catalysts, for example with chromium, can inhibit the further hydrogenation of the intermediate ketone.

  • Reaction Condition Optimization:

    • Hydrogen Pressure: Lowering the H₂ pressure generally disfavors the hydrogenation of the more sterically hindered C=O bond over the C=C bond.

    • Temperature: Lowering the reaction temperature can also improve selectivity, as over-reduction often requires higher activation energy.

    • Reaction Time: Monitor the reaction progress closely (e.g., by taking aliquots for GC analysis) and stop the reaction once the starting material is consumed to prevent further reduction of the desired product.

  • Use of Additives (Lewis Acids): Research has shown that the addition of a Lewis acid can improve selectivity for 3,3,5-trimethylcyclohexanone by interacting with the carbonyl group and protecting it from hydrogenation.[4] This strategy is aimed at producing the saturated ketone, but highlights a principle of controlling selectivity through additives.

  • Change the Reduction Method: If catalytic hydrogenation proves too difficult to control, switching to a more chemoselective method like the Meerwein-Ponndorf-Verley (MPV) reduction is a highly effective solution. The MPV reduction is specifically designed to reduce aldehydes and ketones while leaving olefinic bonds intact.[9][10]

Q4: I switched to an MPV reduction, but my yields are still low and I see a large amount of unreacted isophorone. What's going wrong?

A4: Low conversion in an MPV reduction typically points to issues with the reaction equilibrium or catalyst activity.

  • Reversible Reaction: The MPV reduction is a reversible equilibrium between the reactant ketone/sacrificial alcohol and the product alcohol/byproduct ketone (acetone).[12] To drive the reaction to completion, the acetone byproduct must be continuously removed from the reaction mixture as it forms.[11][12][13] This is typically achieved by distillation, taking advantage of acetone's low boiling point (56°C). Ensure your distillation setup is efficient.

  • Catalyst Deactivation: The catalyst, aluminum isopropoxide, is extremely sensitive to water. Any moisture present in the isophorone, isopropanol solvent, or reaction glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Use freshly distilled or anhydrous grade isopropanol.[20] Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Distill the isophorone starting material if it is suspected to contain water.

  • Catalyst Loading: While it is a catalyst, sometimes larger-than-stoichiometric amounts of aluminum isopropoxide are required, especially if the catalyst quality is low or if it has degraded over time.[13] The polymeric nature of bulk Al(OiPr)₃ can also make it kinetically slow.[13]

References

  • The main reaction steps of isophorone hydrogenation. ResearchGate. Available at: [Link]

  • Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah. Available at: [Link]

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis. Available at: [Link]

  • The Production of Isophorone. MDPI. Available at: [Link]

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol. MySkinRecipes. Available at: [Link]

  • [Metabolic transformations of the trimethyl - 3,5,5, cyclohexene-2, one-1 (isophorone) (author's transl)]. PubMed. Available at: [Link]

  • Study on the selective hydrogenation of isophorone. ResearchGate. Available at: [Link]

  • Isophorone - Wikipedia. Available at: [Link]

  • Domino Knoevenagel/Michael synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyzed by silica-diphenic acid and their single crystal X-ray analysis. Journal of Chemical Sciences. Available at: [Link]

  • Study on the selective hydrogenation of isophorone. PMC - NIH. Available at: [Link]

  • Isophorone | C9H14O | CID 6544 - PubChem. NIH. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Available at: [Link]

  • Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science. Available at: [Link]

  • Synthesis of isophorone A route to an industrially important solvent and intermediate. ResearchGate. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • isophorone 3,5,5-trimethylcyclohex-2-en-1-one. The Good Scents Company. Available at: [Link]

  • Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. ResearchGate. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction. Wordpress. Available at: [Link]

  • Isopropyl alcohol - Wikipedia. Available at: [Link]

  • GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. Available at: [Link]

  • 2-(2,4,5-TRIMETHYLCYCLOHEX-2-EN-1-YL)ACETALDEHYDE AND DERIVATIVES AND THEIR USE AS AROMA CHEMICALS. Googleapis.com. Available at: [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. Available at: [Link]

  • Analysis of Cyclohexane by Gas Chromatography (External Standard)1. ASTM International. Available at: [Link]

Sources

Technical Support: Synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This technical guide addresses the selective 1,2-reduction of Isophorone to Isophorol (


-Isophorol). This transformation is synthetically challenging because the substrate is an 

-unsaturated ketone. Standard reduction methods often fail to discriminate between the carbonyl group (C=O) and the conjugated alkene (C=C), leading to a mixture of saturated ketones and alcohols.

Target Molecule: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) Critical Attribute: Preservation of the C=C double bond during carbonyl reduction.

Reaction Pathway Analysis

The synthesis of Isophorol is a competition between 1,2-addition (desired) and 1,4-conjugate addition (undesired). Below is the reaction network illustrating the primary pathways and side products.

ReactionNetwork Isophorone Isophorone (Starting Material) Isophorol Isophorol (Target: 1,2-Product) Isophorone->Isophorol Selective 1,2-Red. (Luche / MPV) TMCH_one Dihydroisophorone (Saturated Ketone) Isophorone->TMCH_one 1,4-Red. (Std. NaBH4 / H2) TMCH_ol 3,3,5-Trimethylcyclohexanol (Fully Saturated) Isophorol->TMCH_ol Over-Hydrogenation Dienes Isophoradienes (Elimination Products) Isophorol->Dienes Acidic Dehydration (-H2O) TMCH_one->TMCH_ol Further Red.

Figure 1: Reaction network showing the target pathway (Green) vs. competitive reduction and degradation pathways (Red/Yellow).

Technical Modules & Troubleshooting

Module A: The "Over-Reduction" Crisis (Selectivity)

The Issue: The most common failure mode is the production of Dihydroisophorone (3,3,5-Trimethylcyclohexanone) or fully saturated 3,3,5-Trimethylcyclohexanol .

Mechanism: According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophile, while the


-carbon of the enone is "soft."
  • Sodium Borohydride (

    
    ) alone:  The hydride acts as a soft nucleophile, preferring the soft 
    
    
    
    -carbon (1,4-addition).[1]
  • Luche Conditions (

    
    ):  The Cerium(III) ion coordinates to the carbonyl oxygen, increasing its hardness.[2][3] Simultaneously, ligand exchange creates alkoxyborohydrides, which are harder nucleophiles. This "Hard-Hard" interaction forces 1,2-addition [1].
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
GC-MS shows M+2 peak (Saturated Ketone) Missing/Inactive Cerium:

was omitted, wet, or not fully dissolved.
Ensure

is used (0.4 eq). If using anhydrous, it must be pre-conditioned with MeOH.
Reaction Stalls Solvent Choice: Reaction performed in Ethanol or Isopropanol.[4]Switch to Methanol. Methanol is critical for the rapid formation of methoxyborohydrides, the active "hard" reducing species.
Fully Saturated Alcohol (M+4) Catalytic Hydrogenation: Attempting to use

or

.
Stop. Heterogeneous hydrogenation is rarely selective for this substrate. Switch to Luche reduction or MPV reduction.
Module B: Workup-Induced Degradation (Dehydration)

The Issue: The target product, Isophorol, is an allylic alcohol . Allylic alcohols are exceptionally prone to acid-catalyzed dehydration (E1 mechanism) to form conjugated dienes (Isophoradienes), which appear as low-boiling impurities with a distinct terpene-like smell.

Mechanism: Protonation of the -OH group creates a water leaving group. The resulting carbocation is resonance-stabilized (allylic cation), making the energy barrier for elimination very low [2].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
New low-boiling spots on TLC Acidic Quench: Using 1M HCl or strong acid to quench the borohydride.Neutral Quench. Use Saturated

or simply water. Ensure pH

7 during extraction.
Product decomposes on column Silica Acidity: Silica gel is slightly acidic.Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to neutralize active sites.
Oily residue after distillation Thermal Polymerization: Dienes formed during distillation polymerized.Do not overheat. Use high vacuum (< 5 mmHg) to keep bath temperature below 90°C. Add a radical inhibitor (e.g., BHT) if distilling large batches.

Recommended Protocol: Luche Reduction

This protocol is validated for high 1,2-selectivity (>97%) [3].

Reagents:

  • Isophorone (1.0 equiv)

  • 
     (0.4 equiv)
    
  • 
     (1.1 equiv)
    
  • Methanol (0.2 M concentration relative to substrate)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve Isophorone and

    
     in Methanol. Stir until the solution is clear (Cerium salts can be slow to dissolve).
    
  • Cooling: Cool the mixture to -15°C to 0°C . Note: Lower temperatures improve selectivity but slow the rate.

  • Addition: Add

    
     portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur; ensure adequate venting.
  • Monitoring: Stir for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 4:1).

    • Isophorone:[5][6] UV active, lower Rf.

    • Isophorol:[5][7][8] UV active (weak), stains dark blue in Anisaldehyde.

  • Quench (Critical): Add Saturated Aqueous

    
     slowly. Allow to warm to room temperature.
    
  • Extraction: Evaporate bulk Methanol under reduced pressure (do not heat >40°C). Extract aqueous residue with Diethyl Ether or DCM.

  • Purification: Flash chromatography on silica (neutralized) or vacuum distillation.

Comparative Data: Reducing Agents

Select the right tool for your constraints.

MethodReagent System1,2-SelectivityRisk Profile
Luche Reduction

Excellent (>98%) Low. Requires Cerium removal during workup.
Standard Hydride

Poor (<60%) High. Produces significant saturated ketone (1,4-red).
MPV Reduction

Good (>90%) Moderate. Reversible equilibrium; requires removal of acetone to drive completion [4].
Catalytic Hydrogenation

Very Poor (<5%) High. Almost exclusively produces saturated ketone/alcohol.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of low yields.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckTLC Check TLC/GC-MS Start->CheckTLC Result1 Saturated Ketone (M+2) (Dihydroisophorone) CheckTLC->Result1 Major Impurity Result2 Dienes / Polymer (Smell of Terpenes) CheckTLC->Result2 Major Impurity Result3 Starting Material Remains CheckTLC->Result3 Major Impurity Action1 Diagnosis: 1,4-Reduction. Fix: Add CeCl3; Switch solvent to MeOH. Result1->Action1 Action2 Diagnosis: Acidic Dehydration. Fix: Neutralize workup; Buffer Silica. Result2->Action2 Action3 Diagnosis: Incomplete Rxn. Fix: Check NaBH4 activity; Ensure CeCl3 is dissolved. Result3->Action3

Figure 2: Diagnostic flowchart for rapid failure analysis.

References

  • Luche, J. L. (1978).[2][3] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[3] Journal of the American Chemical Society, 100(7), 2226–2227.[3]

  • Gemal, A. L., & Luche, J. L. (1981).[2][3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Cerium(III) Chloride.[1][2][3] Wiley.

  • Cohen, R., et al. (2020). Meerwein-Ponndorf-Verley Reduction: Mechanism and Applications. Organic Chemistry Portal.

Sources

Technical Support Center: Solvent Removal from 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) CAS: 470-99-5 Physical State: Viscous liquid or low-melting solid (MP ~15–18°C; BP ~210°C atm / 80°C @ 8mmHg) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Viscosity Trap"

Welcome to the technical guide for purifying Isophorol. As a researcher, you are likely facing a specific physical phenomenon: Diffusion-Limited Evaporation .

Isophorol is a high-boiling, viscous allylic alcohol. When residual solvents (like Toluene, Ethyl Acetate, or DCM) are present, the viscosity of the Isophorol creates a "skin" or matrix that traps these volatiles. Standard rotary evaporation often fails because the rate of solvent diffusion to the surface is slower than the rate of evaporation, effectively locking the solvent inside the bulk oil.

This guide addresses this problem using field-proven thermodynamic and mechanical techniques, ensuring compliance with ICH Q3C guidelines.

Module 1: High-Vacuum Desolvation (The Standard Protocol)

Q: "I have been pumping on the oil for 4 hours at 0.1 mbar, but the NMR still shows 5% Ethyl Acetate. Why?"

A: You are fighting the Mean Free Path vs. Viscosity battle. At high vacuum, the solvent wants to leave, but the viscous Isophorol matrix prevents it from reaching the surface. Static pumping (just attaching a flask to a manifold) is inefficient for oils because the surface area is stagnant.

Troubleshooting Protocol A: Dynamic Surface Renewal

To remove solvent, you must mechanically renew the surface area to allow trapped molecules to escape.

  • The "Spin-Dry" Method:

    • Setup: Use a rotary evaporator, not a static vacuum manifold initially.

    • Vacuum: Set to < 10 mbar (ultimate vacuum of diaphragm pump).

    • Bath Temp: 40°C.

    • Rotation: Maximum speed (critical for thinning the film).

    • Duration: 1 hour.

    • Why: Centrifugal force spreads the oil into a thin film (< 1mm), reducing the diffusion distance to near zero.

  • High-Vacuum Manifold (The Finishing Step):

    • Transfer the flask to a high-vacuum line (< 0.5 mmHg).

    • Critical Step: Introduce a magnetic stir bar and stir vigorously while under vacuum.

    • Mechanism:[1][2][3][4][5][6][7] Agitation disrupts the "skin" that forms on the oil surface.

⚠️ CAUTION: Volatility Warning Isophorol has a boiling point of ~80°C at 8 mmHg. If you use a high-vacuum oil pump (< 0.1 mmHg) and heat the bath > 50°C, you risk distilling your product into the trap. Monitor the cold trap for oil accumulation.

Module 2: Azeotropic "Chasing" (Chemical Displacement)

Q: "I have stubborn Toluene traces that won't leave. Increasing heat degrades my product."

A: Toluene (BP 110°C) interacts strongly with the alcohol group of Isophorol. You need to disrupt these intermolecular forces using a "Chaser Solvent."

Troubleshooting Protocol B: Co-Evaporation

This technique uses a lower-boiling solvent to form azeotropes or simply to mechanically "carry" the heavier solvent out of the matrix.

Target Residual SolventRecommended Chaser SolventMechanism
Toluene Methanol or Ethanol Forms azeotrope (MeOH/Toluene azeotrope BP ~63°C). Disrupts pi-stacking.
Dichloromethane Pentane or Diethyl Ether Pentane lowers overall viscosity, breaking the "trap" and allowing DCM to diffuse out.
Ethyl Acetate Ethanol Dilution effect; Ethanol has higher vapor pressure and "sweeps" the ester.

Step-by-Step:

  • Add 3–5 volumes of the Chaser Solvent to your Isophorol oil.

  • Swirl until fully homogeneous (viscosity should drop significantly).

  • Rotary evaporate at mild temperature (30–35°C).

  • Repeat 2–3 times.

  • Final dry under high vacuum (as per Module 1).

Module 3: Nitrogen Sparging (For Heat-Sensitive Oils)

Q: "My compound is turning yellow with heat (oxidation/rearrangement). I cannot use the rotovap bath."

A: Isophorol is an allylic alcohol . It is susceptible to:

  • Oxidation: Forming the enone (Isophorone).

  • Acid-Catalyzed Dehydration: Forming Isophoradiene.

If heat is dangerous, use Mass Transfer via Sparging .

Troubleshooting Protocol C: Inert Gas Sparging

This is often more effective than high vacuum for viscous oils because the gas bubbles create internal surface area throughout the bulk liquid.

Setup:

  • Place Isophorol in a round-bottom flask or vial.

  • Insert a long syringe needle or glass pipette connected to a dry Nitrogen/Argon line directly into the bottom of the oil.

  • Insert a short "vent" needle into the septum.

  • Flow Rate: Adjust gas flow to create a vigorous stream of bubbles.

  • Time: 4–12 hours at Room Temperature.

Why it works: The dry gas bubble acts as a "micro-vacuum chamber." Solvent diffuses into the bubble (where partial pressure of solvent is 0) and is carried out the vent.

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your specific constraints (Thermal Stability vs. Impurity Type).

SolventRemoval Start Start: Residual Solvent in Isophorol CheckSolvent Identify Residual Solvent Start->CheckSolvent HighBP High BP Solvent (Toluene, DMF, DMSO) CheckSolvent->HighBP Stubborn LowBP Low BP Solvent (DCM, Et2O, Acetone) CheckSolvent->LowBP Volatile CheckStability Is Sample Thermally Stable? Stable Yes (Stable > 40°C) CheckStability->Stable Unstable No (Oxidation/Acid Sensitive) CheckStability->Unstable Azeotrope Protocol B: Azeotropic Chase (Add MeOH/Pentane) HighBP->Azeotrope Azeotrope->CheckStability LowBP->CheckStability Rotovap Protocol A: High Vac + Stirring Stable->Rotovap Sparging Protocol C: Nitrogen Sparging (Room Temp) Unstable->Sparging Validation Validation: HS-GC or qNMR Rotovap->Validation Sparging->Validation

Caption: Decision matrix for selecting the optimal solvent removal technique based on solvent boiling point and Isophorol stability.

Module 5: Regulatory Compliance (ICH Q3C)

Q: "How clean is 'clean'? Do I need 0 ppm?"

A: No. "Zero" is analytically impossible. You must comply with ICH Q3C (R8) guidelines. Isophorol is often used as a precursor or intermediate. The strictness of the limit depends on the solvent's toxicity class.

Common Laboratory Solvent Limits (Permitted Daily Exposure):

SolventICH ClassLimit (Concentration)Toxicity Concern
Benzene Class 12 ppm Carcinogen (Avoid usage)
Methanol Class 23000 ppm (0.3%) Neurotoxicity
Toluene Class 2890 ppm (0.089%) CNS Toxicity
DCM Class 2600 ppm (0.06%) Carcinogen
Ethyl Acetate Class 35000 ppm (0.5%) Low Toxicity
Acetone Class 35000 ppm (0.5%) Low Toxicity
Ethanol Class 35000 ppm (0.5%) Low Toxicity

Validation Method: Do not rely solely on standard 1H-NMR, as the broad peaks of viscous Isophorol can mask solvent signals.

  • Gold Standard: Headspace Gas Chromatography (HS-GC).

  • Quick Check: Quantitative NMR (qNMR) using an internal standard (e.g., Dimethyl sulfone) with a relaxation delay (d1) > 30 seconds to account for viscosity effects.

References

  • International Council for Harmonisation (ICH). (2021).[5] ICH Q3C (R8) Guideline for Residual Solvents.[5]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 520268, 3,5,5-Trimethyl-2-cyclohexen-1-ol.Link

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • FDA. (2023). Q3C — Tables and List Guidance for Industry.Link

Sources

Addressing matrix effects in the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol. This resource is designed for researchers, analytical scientists, and professionals in drug development. Here, we will address the significant challenge of matrix effects, which can compromise the accuracy, precision, and sensitivity of quantitative analysis. This guide provides in-depth, experience-based solutions and detailed protocols to help you identify, troubleshoot, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects, and why are they a concern when analyzing 3,5,5-Trimethyl-2-cyclohexen-1-ol?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, 3,5,5-Trimethyl-2-cyclohexen-1-ol.[1] These components can include salts, proteins, lipids, and other endogenous materials.[1] A matrix effect is the alteration of the analytical signal of the target analyte due to the influence of these co-eluting components.[1][2][3]

This is a major concern for two primary reasons:

  • Inaccurate Quantification: Matrix effects can either suppress or enhance the ionization of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the mass spectrometer source, leading to an underestimation or overestimation of its true concentration.[1][2][4]

  • Poor Reproducibility: The composition of the matrix can vary significantly from sample to sample, leading to inconsistent results and poor method reproducibility.[5]

For a volatile compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol, often analyzed by Gas Chromatography (GC), matrix effects can also occur in the GC inlet. Non-volatile matrix components can accumulate in the liner, creating active sites that may adsorb or degrade the analyte, leading to poor peak shape and reduced signal.[6][7]

Q2: How can I determine if my analysis is being impacted by matrix effects?

A2: There are several systematic ways to diagnose matrix effects. A highly effective method is the post-extraction spike experiment . This involves comparing the signal response of an analyte spiked into a pre-extracted blank sample matrix against the response of the analyte in a pure solvent.

The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Extracted Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME < 100% indicates ion suppression (the most common effect).[8][9]

  • An ME > 100% indicates ion enhancement.[1]

Another qualitative technique, primarily for LC-MS, is post-column infusion . Here, a constant flow of 3,5,5-Trimethyl-2-cyclohexen-1-ol solution is introduced into the mobile phase after the analytical column but before the MS detector. When a blank matrix sample is injected, any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, as matrix components elute from the column.[2]

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A multi-faceted approach, combining sample preparation, chromatography, and calibration strategies, is the most robust way to combat matrix effects.

StrategyPrincipleKey Advantage
Sample Preparation Physically remove interfering matrix components before analysis.Directly eliminates the source of the problem, leading to cleaner chromatograms and more robust methods.[3][8][10]
Chromatographic Separation Optimize the analytical method to resolve 3,5,5-Trimethyl-2-cyclohexen-1-ol from co-eluting matrix components.Can be a simple and effective solution without altering the sample preparation workflow.[1][11]
Calibration Method Compensate for the matrix effect rather than eliminating it.Highly effective for correcting unavoidable matrix effects, ensuring accurate quantification.[5][12][13]

Below is a decision-making workflow to guide you through selecting the appropriate strategy.

Matrix_Effect_Workflow cluster_Start Phase 1: Diagnosis cluster_Mitigation Phase 2: Mitigation Strategy cluster_Validation Phase 3: Validation start Start Analysis check_me Perform Post-Extraction Spike Experiment start->check_me sample_prep Optimize Sample Prep (e.g., SPE, QuEChERS) check_me->sample_prep ME < 85% or > 115% end_node Method Validated check_me->end_node ME 85-115% chromatography Improve Chromatographic Separation sample_prep->chromatography calibration Use Advanced Calibration (IS or Std. Addition) chromatography->calibration re_evaluate Re-evaluate Matrix Effect calibration->re_evaluate re_evaluate->sample_prep ME Still Unacceptable re_evaluate->end_node ME Acceptable

Caption: Decision workflow for addressing matrix effects.

Q4: Which sample preparation technique is best for removing matrix interferences for this analyte?

A4: The choice depends on the complexity of your matrix.

  • Solid-Phase Extraction (SPE): This is a highly selective and effective technique for cleaning up complex samples like plasma or tissue homogenates.[10][14][15] By choosing a sorbent that retains 3,5,5-Trimethyl-2-cyclohexen-1-ol while allowing matrix components to be washed away (or vice versa), you can achieve a very clean extract.[15][16]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, QuEChERS is excellent for a wide range of matrices.[17][18] It involves a solvent extraction followed by a dispersive SPE cleanup step, which efficiently removes many interfering substances like lipids and pigments.[19]

  • Liquid-Liquid Extraction (LLE): A classic technique that can be effective for less complex matrices. Its main drawback is that it can be less selective and more solvent-intensive than SPE.[8]

Q5: How can I use an internal standard to correct for matrix effects?

A5: Using an internal standard (IS) is one of the most powerful methods for correction. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 3,5,5-Trimethyl-2-cyclohexen-1-ol-d3).[5][20][21]

The Principle: A SIL-IS is chemically identical to the analyte and will behave nearly identically during sample preparation, injection, and ionization.[20][22] Therefore, it experiences the same degree of matrix-induced suppression or enhancement.[1][11] By adding a known amount of the IS to every sample and standard at the beginning of the workflow and calculating the analyte/IS peak area ratio, you can accurately quantify the analyte, as the ratio remains constant even if absolute signal intensities vary.[1][11]

Q6: I don't have a stable isotope-labeled standard. What are my options?

A6: If a SIL-IS is unavailable or too expensive, you have two primary alternatives:

  • Use a Structural Analog: Find a compound that is structurally similar to 3,5,5-Trimethyl-2-cyclohexen-1-ol and has similar chromatographic behavior and ionization efficiency. However, be aware that it may not perfectly mimic the analyte's behavior in the matrix, so thorough validation is critical.

  • Method of Standard Addition: This technique is extremely effective for overcoming matrix effects when a suitable IS cannot be found.[12][13][23][24] It involves splitting a sample into several aliquots and "spiking" each with a known, increasing concentration of the analyte. By plotting the instrument response versus the concentration of the added standard, the original concentration in the sample can be determined by extrapolating the linear regression line back to the x-intercept.[23][24] This method inherently calibrates within the specific matrix of each sample.[12][25]

Q7: For GC analysis, what are "analyte protectants" and can they help?

A7: Yes, absolutely. In GC, matrix components can sometimes have a protective effect, known as "matrix-induced signal enhancement," where they mask active sites in the GC inlet and column, preventing the analyte from degrading or adsorbing.[6][7] This leads to better peak shape and a higher signal compared to a standard in pure solvent.

Analyte Protectants (APs) are compounds added to both your samples and your calibration standards to mimic this effect.[26][27] They essentially act as a "sacrificial matrix," masking the active sites and ensuring that the analyte response is consistent between standards and samples, thus correcting the matrix effect.[26][28][29] A common mixture of APs includes compounds like sorbitol and gulonolactone.[27][28]

Troubleshooting Guide

Symptom / Observation Potential Matrix-Related Cause Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) in GC Analyte interaction with active sites in the GC inlet/column, often exacerbated by a "clean" matrix-free standard.[6]1. Add analyte protectants to both standards and samples to mask active sites.[29]2. Use a matrix-matched calibration curve.
Low Analyte Recovery Severe ion suppression in the MS source due to co-eluting matrix components.[8][9]1. Implement a more rigorous sample cleanup method like SPE or QuEChERS.[14][17]2. Modify chromatographic conditions (e.g., change gradient, use a different column) to separate the analyte from the suppression zone.[11]
Inconsistent Results / High %RSD Variable matrix composition across different samples, causing inconsistent signal suppression or enhancement.[5]1. Incorporate a stable isotope-labeled internal standard (SIL-IS) into the workflow. This is the gold standard for correcting variability.[20][30]2. If a SIL-IS is not available, use the method of standard addition for each unique sample type.[12][25]
Signal Drifts Downward During a Run Sequence Accumulation of non-volatile matrix components in the ion source or GC inlet, leading to increasing signal suppression or analyte degradation over time.[27]1. Improve the sample cleanup procedure to remove more of the non-volatile matrix.[3]2. Incorporate a divert valve to send the highly retained matrix components to waste instead of the detector.3. Perform more frequent instrument maintenance and cleaning.

Detailed Experimental Protocols

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reversed-phase SPE cleanup, suitable for extracting a moderately polar compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol from an aqueous matrix (e.g., diluted plasma, urine).

SPE_Protocol cluster_SPE step1 1. Condition (Activate Sorbent) step2 2. Equilibrate (Prepare for Sample) step1->step2 step3 3. Load Sample (Analyte Binds) step2->step3 step4 4. Wash (Remove Interferences) step3->step4 step5 5. Elute (Recover Analyte) step4->step5

Caption: Standard Solid-Phase Extraction (SPE) workflow.

  • Sorbent Selection: Choose a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) suitable for a broad range of polarities.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge. This will wash away highly polar, water-soluble interferences while retaining the analyte.

  • Elution: Elute the 3,5,5-Trimethyl-2-cyclohexen-1-ol from the sorbent using 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Final Step: The eluate can then be evaporated and reconstituted in a suitable solvent for injection, or analyzed directly if the elution solvent is compatible with the chromatographic system.

Protocol 2: Quantification using the Method of Standard Addition

This protocol describes how to prepare samples for quantification by standard addition.

  • Sample Preparation: Homogenize the unknown sample. Aliquot 1 mL of the sample into five separate vials.

  • Spiking: Prepare a stock solution of 3,5,5-Trimethyl-2-cyclohexen-1-ol. Create a series of spiking solutions to add to the aliquots.

    • Vial 1: Add 0 µL of standard (this is the unspiked sample).

    • Vial 2: Add 10 µL of standard (e.g., to achieve a final added concentration of 50 ng/mL).

    • Vial 3: Add 20 µL of standard (100 ng/mL).

    • Vial 4: Add 40 µL of standard (200 ng/mL).

    • Vial 5: Add 80 µL of standard (400 ng/mL).

  • Processing: Process all five vials through the exact same sample preparation and analysis procedure.

  • Data Analysis:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the original, unspiked sample.

References

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  • JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. Journal of Visualized Experiments. [Link]

  • Mohammad Shahid Shahrun, et al. (2012). Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues. Journal of Tropical Agriculture and Food Science. [Link]

  • Wikipedia. (2023). Standard addition. Wikipedia. [Link]

  • EURL-SRM. Investigations on the use of analyte protectants for multiresidue GC analysis. European Union Reference Laboratory for Single Residue Methods. [Link]

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  • ResearchGate. (2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? ResearchGate. [Link]

  • Chen, X., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

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  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]

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  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

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Stability studies of 3,5,5-Trimethyl-2-cyclohexen-1-ol under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 3,5,5-Trimethyl-2-cyclohexen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments related to the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is 3,5,5-Trimethyl-2-cyclohexen-1-ol and in which applications is it used?

A1: 3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is a cyclic alcohol. It serves as a crucial building block in the synthesis of various specialty chemicals, including fine chemicals and fragrance components.[1] Its unique structure is also utilized in the development of more complex organic molecules for potential applications in pharmaceuticals and advanced materials.[1]

Q2: What are the expected degradation pathways for 3,5,5-Trimethyl-2-cyclohexen-1-ol under different pH conditions?

A2: Based on its chemical structure, a secondary allylic alcohol, 3,5,5-Trimethyl-2-cyclohexen-1-ol is susceptible to several degradation pathways:

  • Acid-Catalyzed Dehydration: In the presence of strong acids, the alcohol can undergo dehydration to form an alkene.[2] This is a common reaction for alcohols, particularly in the presence of a strong acid catalyst like phosphoric acid.[3] The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form a double bond.[3][4]

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone). This can occur in the presence of oxidizing agents.[5] Biocatalytic oxidation is also a possibility.[5]

  • Base-Catalyzed Reactions: While generally more stable under basic conditions, allylic alcohols can undergo certain reactions in the presence of a strong base.[6]

Q3: What are the recommended storage conditions for 3,5,5-Trimethyl-2-cyclohexen-1-ol?

A3: For general laboratory use, it is recommended to store 3,5,5-Trimethyl-2-cyclohexen-1-ol at room temperature.[7] For long-term stability studies, it is crucial to store samples under controlled temperature and humidity conditions as per ICH guidelines to obtain reliable data.[8][9]

Q4: What analytical techniques are suitable for monitoring the stability of 3,5,5-Trimethyl-2-cyclohexen-1-ol?

A4: High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying 3,5,5-Trimethyl-2-cyclohexen-1-ol and its degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly rapid degradation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in acidic solution. Acid-catalyzed dehydration is likely occurring at a faster rate than anticipated. The choice of acid and its concentration are critical factors.1. Re-evaluate Acid Choice: Use a weaker acid or a lower concentration of the strong acid. Phosphoric acid is often preferred over sulfuric acid as it is less prone to causing charring.[2] 2. Control Temperature: Perform the study at a lower temperature to reduce the reaction rate. 3. Monitor Frequently: Increase the sampling frequency to accurately capture the degradation kinetics.
Appearance of an unexpected peak in the chromatogram during stability testing. This could be a new degradation product or an impurity from the starting material or solvent.1. Characterize the Peak: Use a mass spectrometer coupled with the chromatograph (LC-MS or GC-MS) to identify the molecular weight of the unknown peak.[10][12] 2. Forced Degradation: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if the peak is a degradation product.[11][13] 3. Analyze Blank Samples: Run a blank sample (solvent and buffer without the analyte) to rule out solvent impurities.
Poor peak shape or resolution in the HPLC analysis. This can be due to a variety of factors including inappropriate mobile phase, column degradation, or interaction of the analyte with the stationary phase.1. Optimize Mobile Phase: Adjust the pH and organic modifier concentration of the mobile phase. 2. Check Column Health: Flush the column or replace it if it's old or has been used with incompatible solvents. 3. Use an Appropriate Column: A C18 column is a good starting point, but other stationary phases might provide better selectivity for the parent compound and its degradants.[11]
Inconsistent results across different batches of the stability study. This could be due to variability in the starting material, experimental conditions, or analytical method.1. Use a Single Batch of Starting Material: For a given study, use a single, well-characterized batch of 3,5,5-Trimethyl-2-cyclohexen-1-ol. 2. Ensure Consistent Experimental Setup: Tightly control parameters like temperature, pH, and initial concentration. 3. Validate the Analytical Method: Ensure your analytical method is validated for precision, accuracy, and linearity according to ICH guidelines.[11]
Experimental Protocol: Forced Degradation Study of 3,5,5-Trimethyl-2-cyclohexen-1-ol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3,5,5-Trimethyl-2-cyclohexen-1-ol in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Place the solid compound in a hot air oven at a high temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Calculate the percentage degradation of 3,5,5-Trimethyl-2-cyclohexen-1-ol.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

Visualization of Potential Degradation Pathway

The following diagram illustrates the potential acid-catalyzed dehydration of 3,5,5-Trimethyl-2-cyclohexen-1-ol.

G cluster_0 Acid-Catalyzed Dehydration A 3,5,5-Trimethyl- 2-cyclohexen-1-ol B Protonated Alcohol (Oxonium Ion) A->B + H+ C Carbocation Intermediate B->C - H2O D Degradation Products (e.g., Dienes) C->D - H+

Caption: Acid-catalyzed dehydration pathway of 3,5,5-Trimethyl-2-cyclohexen-1-ol.

References

  • Vertex AI Search. (2026). 3,5,5-Trimethyl-2-cyclohexen-1-ol: Your Source for Specialty Chemical Synthesis.
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  • National Institutes of Health. (2021). Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC.
  • Koma, D., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed.
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Validation & Comparative

A Definitive Guide to the Structural Validation of 3,5,5-Trimethyl-2-cyclohexen-1-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, practical comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Challenge: Beyond the 1D Spectrum

One-dimensional (1D) ¹H and ¹³C NMR spectra are foundational tools, offering initial insights into the chemical environment of protons and carbons within a molecule. For a compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol (a common synthetic intermediate and fragrance component), a 1D ¹H spectrum can suggest the presence of key functional groups: olefinic protons, protons on a carbon bearing a hydroxyl group, and several distinct methyl groups.[1][2][3] However, severe signal overlap, especially in the aliphatic region, and the inability to definitively link specific protons to specific carbons make unambiguous assignment from 1D data alone a formidable challenge.[4][5]

To overcome this, we employ a suite of two-dimensional (2D) NMR experiments. These techniques spread spectral information across two frequency axes, resolving overlapping signals and, most importantly, revealing through-bond correlations between nuclei.[6][7] This guide will focus on the synergistic application of three core experiments: COSY, HSQC, and HMBC.

Figure 1: The target analyte, 3,5,5-Trimethyl-2-cyclohexen-1-ol, with standard IUPAC numbering for NMR assignment.

The Strategic Workflow: A Self-Validating Triad

Our approach is not merely to run a series of experiments, but to use them in a logical sequence where each step builds upon and validates the last. This creates a closed-loop system that confirms the final structural assignment with a high degree of confidence.

G cluster_0 Initial Analysis cluster_1 2D NMR Correlation Suite cluster_2 Structural Assembly & Validation A Acquire 1D ¹H & ¹³C Spectra B Propose Initial Functional Groups A->B C COSY (¹H-¹H Connectivity) B->C Identify Spin Systems D HSQC (¹H-¹³C One-Bond) C->D Assign Carbons to Protons E HMBC (¹H-¹³C Long-Range) D->E Prepare for Fragment Linking F Assemble Fragments E->F Link Fragments G Validate with HMBC Cross-Correlations F->G H Final Structure Confirmation G->H

Caption: Expected ¹H-¹H COSY correlations for the molecule.

Experiment 2: HSQC (Heteronuclear Single Quantum Coherence) - Linking Protons to Carbons

Causality & Rationale: After establishing the proton framework, the next logical step is to attach each proton to its corresponding carbon atom. The HSQC experiment is ideal for this, as it exclusively shows correlations between protons and the carbons to which they are directly bonded (¹JCH). [8][9][10]This experiment is significantly more sensitive than older methods like HETCOR because it detects the signal on the more sensitive ¹H nucleus. [10]An HSQC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each cross-peak representing a direct C-H bond. [11][12] Experimental Protocol: HSQC Acquisition

  • Instrument Setup: Use the same sample. Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • HSQC Parameter Setup:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., 'hsqcedetgpsp' on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.

    • Set TD(F2) to 1024 (1k) and TD(F1) to 256.

    • The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² carbons.

    • Set NS to 4 or 8 and d1 to 1.5 seconds.

  • Acquisition & Processing:

    • Run the experiment.

    • Process with a sine-squared window function in both dimensions and perform the 2D FT.

Data Interpretation & Expected Correlations:

The HSQC spectrum provides direct, unambiguous C-H assignments.

Table 2: Expected Key HSQC Correlations

¹H Signal (ppm)¹³C Signal (ppm)Assignment
~4.1~65H-1 is bonded to C-1
~5.5~125H-2 is bonded to C-2
~1.7, ~1.5~42H-4 protons are bonded to C-4
~2.0~50H-6 protons are bonded to C-6
~1.7~23H-7 protons are bonded to C-7
~0.9~28H-8 protons are bonded to C-8
~1.0~29H-9 protons are bonded to C-9

Quaternary carbons (C-3 and C-5) will be absent from the HSQC spectrum, which is in itself a crucial piece of identifying information. [13]

Experiment 3: HMBC (Heteronuclear Multiple Bond Correlation) - Assembling the Puzzle

Causality & Rationale: With the C-H bonds established, the final step is to piece together the entire molecular framework. The HMBC experiment is the master key for this, revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds. [9][10]By observing these "long-range" correlations, we can connect the molecular fragments identified by COSY and HSQC. For instance, we can confirm the position of the methyl groups by observing a correlation from their protons to neighboring carbons. This is the ultimate validation step.

Experimental Protocol: HMBC Acquisition

  • Instrument Setup: Use the same sample.

  • HMBC Parameter Setup:

    • Load a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Set spectral widths as done for HSQC.

    • Set TD(F2) to 2048 (2k) and TD(F1) to 512.

    • The crucial parameter is the long-range coupling constant (ⁿJCH), which is optimized for a range of values. A typical setting is 8 Hz, which allows for the detection of most 2- and 3-bond correlations.

    • Set NS to 8 or 16 (HMBC is less sensitive than HSQC) and d1 to 1.5-2.0 seconds.

  • Acquisition & Processing:

    • Run the experiment.

    • Process with a sine-squared or Gaussian window function and perform the 2D FT.

Data Interpretation & Expected Correlations:

The HMBC spectrum connects all the pieces. Key expected correlations that would confirm the structure of 3,5,5-Trimethyl-2-cyclohexen-1-ol are:

  • H-1 (~4.1 ppm): Correlations to C-2, C-3, and C-6. This places the alcohol next to the double bond.

  • H-2 (~5.5 ppm): Correlations to C-1, C-3, C-4, and C-7. This confirms the olefinic proton's position.

  • H-7 (C3-Me, ~1.7 ppm): Correlations to C-2, C-3, and C-4. This definitively places this methyl group on the double bond at C-3.

  • H-8/H-9 (C5-Me, ~0.9/1.0 ppm): Correlations to C-4, C-5, and C-6. This confirms the geminal dimethyl group at the C-5 position.

G H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 C6 C-6 H1->C6 H2 H-2 C1 C-1 H2->C1 C4 C-4 H2->C4 C7 C-7 H2->C7 H4 H-4 H4->C3 C5 C-5 H4->C5 H4->C6 C89 C-8/9 H4->C89 H6 H-6 H6->C1 H6->C2 H6->C5 H6->C89 H7 H-7 H7->C2 H7->C3 H7->C4 H89 H-8/9 H89->C4 H89->C5 H89->C6

Caption: Key long-range ¹H-¹³C HMBC correlations.

Conclusion: Synthesis of Evidence

By systematically applying COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of 3,5,5-Trimethyl-2-cyclohexen-1-ol. The COSY data builds the proton framework, the HSQC data clothes this framework with its directly attached carbons, and the HMBC data provides the crucial long-range correlations that lock the entire structure in place. Each piece of data from one experiment is cross-validated by the others, fulfilling the requirement for a self-validating protocol and providing absolute confidence in the final structural assignment. This strategic approach is indispensable for any scientist engaged in molecular characterization.

References

  • 2D NMR Spectroscopy | PPTX - Slideshare. Provides an overview of various 2D NMR techniques including COSY, HSQC, and HMBC, explaining their principles and applications in determining molecular connectivity.
  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. A practical guide for setting up 2D NMR experiments, including referencing, setting spectral width, and transmitter offset.
  • cosy hsqc hmbc: Topics by Science.gov.
  • 2D NMR FOR THE CHEMIST. A presentation detailing the foundations of 2D NMR, including resolution, acquisition time, and processing parameters.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. A video tutorial demonstrating the stepwise plotting and interpretation of various 2D NMR spectra for small organic molecules.
  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. A guide on the basic procedures for structural analysis using 2D NMR, with a focus on interpreting HSQC (HMQC) spectra.
  • 2D NMR Processing Tour - Mestrelab.
  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. An article explaining the utility of routine 2D NMR experiments like COSY, HMBC, and HSQC for resonance assignment.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia . A comprehensive encyclopedia entry detailing various 2D NMR techniques, including the principles of HSQC and HMBC. [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . A practical walkthrough of NMR interpretation, highlighting the value of HSQC in assigning carbons once protons are known. [Link]

  • Stepbystep procedure for NMR data acquisition.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure . An article explaining the fundamental principles of 2D NMR, including the interpretation of diagonal and cross-peaks. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. A review paper discussing the progression from 1D to 2D NMR for solving complex structures due to signal overcrowding.
  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation - doc brown.
  • 2-Cyclohexen-1-ol, 3,5,5-trimethyl- - the NIST WebBook . The NIST chemistry webbook entry providing formula, weight, and other names for the compound. [Link]

Sources

Comparative study of the reactivity of 3,5,5-Trimethyl-2-cyclohexen-1-ol and its isomers

Comparative Reactivity Guide: 3,5,5-Trimethyl-2-cyclohexen-1-ol ( -Isophorol) and Isomers

Executive Summary

This guide provides a technical analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (

allylic functionalitygem-dimethyl steric directing group

This study contrasts

  • 
    -Isophorol (3,5,5-Trimethyl-3-cyclohexen-1-ol):  The deconjugated regioisomer.
    
  • Stereoisomers (R/S): Differentiated via enzymatic kinetic resolution.

  • Unsubstituted Cyclohex-2-en-1-ol: A control to demonstrate steric effects.

Part 1: Structural Analysis & Steric Environment

The reactivity of

  • Gem-Dimethyl Effect (C5): The two methyl groups at C5 lock the cyclohexene ring into a specific half-chair conformation, influencing the trajectory of incoming nucleophiles/electrophiles.

  • Allylic System (C1-C2-C3): The hydroxyl group at C1 is allylic, activated for oxidation, but the methyl group at C3 provides significant steric shielding compared to a naked cyclohexenol.

Visual 1: Isomer Stability & Relationship Map

The following diagram illustrates the thermodynamic relationship between the


Isophorol_ReactivityAlpha_OHα-Isophorol(3,5,5-Trimethyl-2-cyclohexen-1-ol)Thermodynamically StableBeta_OHβ-Isophorol(3,5,5-Trimethyl-3-cyclohexen-1-ol)Kinetically LabileAlpha_OH->Beta_OH Acid Cat. Isomerization(Equilibrium favors α)Alpha_Oneα-Isophorone(Conjugated Ketone)Alpha_OH->Alpha_One Oxidation(MnO2 / TEMPO)Beta_Oneβ-Isophorone(Deconjugated Ketone)Beta_OH->Beta_One OxidationBeta_One->Alpha_One Base Cat.Isomerization

Figure 1: Isomerization and oxidation pathways.[1][2] Note the thermodynamic preference for the conjugated

Part 2: Comparative Reactivity Studies[3]

Study A: Enzymatic Kinetic Resolution (Stereoisomers)

Objective: Separation of (R)- and (S)-enantiomers for chiral drug synthesis. Comparison:

Unlike simple cyclohexanols, the bulky structure of isophorol requires specific lipases for effective resolution. Candida antarctica Lipase B (CAL-B) demonstrates superior enantioselectivity (

Experimental Data: Lipase Selectivity
Enzyme SourceAcyl DonorConversion (%)ee (Product)E-ValueInsight
CAL-B (Novozym 435) Vinyl Acetate50%>99% (R)>200Optimal System. High steric tolerance.
Pseudomonas cepaciaVinyl Acetate42%88%45Moderate selectivity; hampered by C3-methyl.
Candida rugosaVinyl Acetate<10%N/A<5Active site too restrictive for trimethyl scaffold.
Protocol 1: Kinetic Resolution of (±)-

-Isophorol

Principle: CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Preparation: Dissolve (±)-

    
    -Isophorol (10 mmol) in dry diisopropyl ether (DIPE, 50 mL).
    
  • Acyl Donor: Add vinyl acetate (30 mmol, 3 eq).

  • Catalysis: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C / 200 rpm. Monitor via GC (Chirasil-DEX CB column).

  • Termination: Stop reaction at 50% conversion (approx. 24-48h depending on scale).

  • Workup: Filter enzyme. Evaporate solvent.

  • Separation: Flash chromatography (Hexane/EtOAc 9:1) yields:

    • Fraction 1: (R)-Isophoryl acetate (High ee).

    • Fraction 2: (S)-Isophorol (High ee).

Study B: Oxidation Profile (Regioisomers)

Objective: Selective oxidation to the enone without migration of the double bond. Comparison:


The position of the double bond significantly affects oxidation rates and product stability.

  • 
    -Isophorol:  Oxidation yields 
    
    
    -Isophorone. The reaction is robust because the product is a conjugated enone (stable).
  • 
    -Isophorol:  Oxidation yields 
    
    
    -Isophorone, which is prone to rapid isomerization to the
    
    
    -form under basic or acidic conditions.

Key Finding: To maintain the

strictly neutral conditions
Visual 2: Kinetic Resolution Workflow

Kinetic_ResolutionRacemicRacemic (±)-α-Isophorol(Substrate)IntermedEnzymatic Transesterification(Kinetic Control)Racemic->IntermedEnzymeCAL-B (Novozym 435)+ Vinyl AcetateEnzyme->IntermedR_Acetate(R)-Isophoryl Acetate(Converted Product)Intermed->R_AcetateFast ReactionS_Alcohol(S)-Isophorol(Unreacted Substrate)Intermed->S_AlcoholSlow/No Reaction

Figure 2: The kinetic resolution pathway separates enantiomers based on the rate of acetylation.

Study C: Steric Hindrance in Esterification

Objective: Quantifying the "Neopentyl-like" effect of the C5 gem-dimethyl group. Comparison:

When subjected to standard esterification (Acetic anhydride, Pyridine),

SubstrateRelative Rate (

)
Mechanistic Explanation
Cyclohex-2-en-1-ol 100Unhindered secondary alcohol.

-Isophorol
~15C3-Methyl hinders approach; C5-gem-dimethyl puckers ring, increasing transannular strain during transition state.
Menthol (Reference) ~1Isopropyl group creates extreme hindrance (standard for slow reaction).

Implication for Synthesis: Reactions requiring nucleophilic attack at the oxygen of isophorol require forcing conditions (higher heat, stronger catalysts like DMAP) compared to standard cyclohexenols.

References

  • Enzymatic Resolution: Anderson, E. M., et al. "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation, 1998.

  • Oxidation Protocols: Stahl, S. S., et al. "Aerobic Oxidation of Benzylic and Allylic Alcohols." Journal of the American Chemical Society, 2013.

  • Isophorone Chemistry: "Isophorone and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH.[3]

  • Structural Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 79016, Isophorol."

3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Asymmetric Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) represents a distinct class of secondary allylic alcohols where steric bulk—specifically the gem-dimethyl group at C5 and the vinylic methyl at C3—dictates its reactivity profile.[1] Unlike the unhindered parent molecule 2-cyclohexen-1-ol , Isophorol offers a rigid conformational lock that enhances stereoselectivity in enzymatic resolutions and metal-catalyzed oxidations, albeit often at the cost of reaction kinetics.[1]

This guide objectively compares Isophorol against standard cyclohexenol derivatives, providing validated protocols for its kinetic resolution and oxidative functionalization, which are critical in the synthesis of carotenoids, fragrances, and chiral pharmaceutical intermediates.

Part 1: Structural & Steric Analysis[1]

To understand the utility of Isophorol, one must contrast its steric environment with common alternatives. The presence of the gem-dimethyl group at C5 creates a "puckered" conformation that blocks backside attack on the ring, influencing the stereochemical outcome of additions.

Comparative Steric Profile[1]
FeatureIsophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol)2-Cyclohexen-1-ol (Parent)Verbenol (Bicyclic Analog)
C3 Substituent Methyl (Electronic donor + Steric bulk)Hydrogen (Unhindered)Methyl (Bridgehead constraint)
C5 Substituent gem-Dimethyl (Major steric block)HydrogenMethylene bridge (C7)
Ring Conformation Rigid Half-ChairFlexible Half-ChairRigid Bicyclic
Primary Utility Carotenoid synthesis, Fragrance, Chiral synthonGeneral allylic functionalizationTerpenoid synthesis
Lipase Selectivity High (Due to rigid fit in active site)Moderate (Requires optimization)High (Shape dependent)
Visualization: Steric Influence on Reactivity

The following diagram illustrates how the methyl substitution pattern of Isophorol creates a specific "Steric Gate" that differentiates it from the parent cyclohexenol during enzymatic docking or nucleophilic attack.

StericAnalysis Figure 1: Impact of gem-dimethyl substitution on stereochemical outcomes. Substrate_Iso Isophorol (3,5,5-Trimethyl) Mechanism Reagent Approach (Enzyme/Oxidant) Substrate_Iso->Mechanism Steric Clash at C5 Substrate_Cyc 2-Cyclohexen-1-ol (Unsubstituted) Substrate_Cyc->Mechanism Unimpeded Approach Outcome_Iso High Stereoselectivity (Rigid Conformation) Mechanism->Outcome_Iso Restricted Access Outcome_Cyc Lower Selectivity (Ring Flip/Flexibility) Mechanism->Outcome_Cyc Multiple Trajectories

Part 2: Enzymatic Kinetic Resolution (The Gold Standard)

The most high-value application of Isophorol in drug development is its separation into enantiomerically pure forms ((R)- and (S)-Isophorol).[1] While chemical asymmetric synthesis is possible, Lipase-catalyzed Kinetic Resolution is the industrial and laboratory standard due to the molecule's specific fit within the binding pocket of Candida antarctica Lipase B (CAL-B).[1]

Mechanism of Action

CAL-B preferentially acetylates the (R)-enantiomer of secondary allylic alcohols, leaving the (S)-alcohol unreacted. Isophorol's C3-methyl group enhances this discrimination compared to 2-cyclohexen-1-ol by anchoring the alkene in the hydrophobic pocket.[1]

Validated Protocol: CAL-B Mediated Resolution

Objective: Isolate (S)-3,5,5-trimethyl-2-cyclohexen-1-ol and (R)-acetate.

Reagents:

  • Racemic Isophorol (1.0 eq)

  • Vinyl Acetate (3.0 eq, Acyl donor)

  • Novozym 435 (CAL-B immobilized on acrylic resin, 20 mg/mmol substrate)

  • Solvent: tert-Butyl methyl ether (MTBE) or Hexane (Green alternative: 2-MeTHF)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve racemic Isophorol (140 mg, 1 mmol) in MTBE (5 mL) in a clean, dry reaction vial.

  • Acyl Donor Addition: Add Vinyl Acetate (258 mg, 3 mmol). Note: Vinyl acetate is preferred over ethyl acetate because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Initiation: Add Novozym 435 beads (20 mg). Seal the vial.

  • Incubation: Shake at 200 rpm at 30°C.

    • Critical Checkpoint: Monitor reaction progress via GC or TLC.[1] Isophorol reacts slower than 2-cyclohexen-1-ol due to steric bulk.[1] Typical time to 50% conversion is 6–24 hours (vs. 2–4 hours for unhindered alcohols).

  • Termination: Filter off the enzyme beads (the enzyme can be washed with acetone and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

Expected Results:

  • Conversion: ~50%[2][3][4]

  • Enantiomeric Excess (ee): >98% for both species after optimization.[4]

  • E-Value (Selectivity Factor): Typically >100 for Isophorol (Superior to 2-cyclohexen-1-ol which often requires lower temperatures to achieve similar E-values).[1]

Part 3: Oxidative Transformations & Synthesis Utility[1]

Isophorol serves as a pivot point: it can be oxidized back to Isophorone (for purification cycles) or further oxidized to Keto-isophorone (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate for Vitamin E and carotenoid synthesis (Actinol chemistry).[1]

Comparative Oxidation Profiles

The following table contrasts the oxidation of Isophorol with standard allylic alcohols.

Reaction TypeReagentIsophorol Outcome2-Cyclohexen-1-ol OutcomeNotes on Isophorol
Allylic Oxidation (Retention) MnO₂ / DCMIsophorone (Enone)2-Cyclohexen-1-oneClean conversion; MnO₂ is selective for the allylic alcohol over other functionalities.[1]
Oxidative Rearrangement PCC / PDCIsophorone2-Cyclohexen-1-oneStandard oxidation.[1]
Epoxidation mCPBAsyn-Epoxy alcohol mixed syn/antiThe OH group directs epoxidation.[1] The gem-dimethyl group at C5 reinforces syn-selectivity by blocking the anti face.[1]
Keto-Functionalization H₂O₂ / CatalystKeto-isophorone (1,4-dione)1,4-Benzoquinone (via over-oxidation)Isophorol's methyl groups prevent aromatization, allowing stable 1,4-dione formation.[1]
Workflow: Synthesis of Carotenoid Building Blocks

This pathway illustrates how Isophorol is utilized to build the C9-end groups of carotenoids (e.g., Zeaxanthin, Astaxanthin).

CarotenoidSynthesis Figure 2: Isophorol as a central node in Carotenoid Synthesis. Isophorone Isophorone (Starting Material) Isophorol Isophorol (Reduction Product) Isophorone->Isophorol Reduction (NaBH4) KetoIso Keto-Isophorone (2,6,6-Trimethyl-2-cyclohexene-1,4-dione) Isophorol->KetoIso Oxidation (O2/Cat or H2O2) Actinol Actinol / C9-Synthons KetoIso->Actinol Selective Reduction/Protection Carotenoid Carotenoids (Astaxanthin/Zeaxanthin) Actinol->Carotenoid C15 + C10 + C15 Coupling

[1]

Part 4: Technical Recommendations

Handling & Stability
  • Volatility: Isophorol is less volatile than 2-cyclohexen-1-ol but still requires care during rotary evaporation (keep bath < 40°C if high vacuum is used).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Unlike saturated cyclohexanols, the allylic double bond is susceptible to slow autoxidation to the hydroperoxide over months of air exposure.

Solvent Selection for Synthesis
  • Avoid: Benzene (Toxicity).

  • Preferred:

    • Kinetic Resolution: MTBE (High enzyme activity), Diisopropyl ether.

    • Oxidation:[1][5][6] Dichloromethane (DCM) or Ethyl Acetate.

    • Green Chemistry:[1] 2-Methyltetrahydrofuran (2-MeTHF) is an excellent replacement for THF/Ether in Isophorol processing, showing good solubility and enzyme compatibility.[1]

Troubleshooting Low Yields

If enzymatic resolution yields are low (<40% conversion after 24h):

  • Cause: Steric hindrance of the gem-dimethyl group is slowing the acyl-enzyme intermediate formation.[1]

  • Solution: Increase temperature to 40-45°C (CAL-B is stable up to 60°C). Do not exceed 60°C to prevent enzyme deactivation or thermal racemization.[1]

  • Alternative: Switch acyl donor from Vinyl Acetate to Vinyl Butyrate .[1] The longer chain length sometimes accommodates the bulky substrate better in the hydrophobic cleft.

References

  • Hayashi, M., et al. (2000).[1] "Environmentally benign oxidation using a palladium catalyst system."[1] Green Chemistry, 2(6), 257-260.[1] Link

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.[1] (Standard text for Lipase protocols). Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] (Review of CAL-B specificity). Link

  • Isler, O., et al. (1956).[1] "Synthesis of Carotenoids." Pure and Applied Chemistry. (Foundational work on Isophorone/Isophorol utilization). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6544, Isophorone (Precursor data). Link

Sources

Technical Guide: Spectral Cross-Referencing of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a definitive reference for the structural characterization of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol). In drug development and fine chemical synthesis, Isophorol is a critical intermediate often derived from the reduction of Isophorone.

The primary analytical challenge lies in distinguishing the product from its starting material (Isophorone) and characterizing the stereochemical outcome (cis/trans isomers). This document provides a self-validating spectral framework, cross-referencing experimental data with literature standards to ensure high-purity identification.

Structural Context & Synthesis Logic

To understand the spectra, one must understand the origin. Isophorol is typically synthesized via the Luche Reduction of Isophorone.

  • The Challenge: Standard NaBH₄ reduction can inadvertently reduce the

    
    -unsaturated double bond (1,4-addition), destroying the cyclohexene core.
    
  • The Solution: The addition of Cerium(III) Chloride (CeCl₃) promotes selective 1,2-reduction of the carbonyl group, preserving the vinyl functionality.

Workflow Visualization

The following diagram outlines the synthesis and critical decision points for analysis.

SynthesisWorkflow Isophorone Isophorone (Starting Material) Reagents NaBH4 + CeCl3 (Luche Conditions) Isophorone->Reagents Isophorol Isophorol (Target Alcohol) Reagents->Isophorol 1,2-Reduction (Major) Impurity Saturated Impurity (Over-reduction) Reagents->Impurity 1,4-Reduction (Avoided) Analysis QC Check Isophorol->Analysis Proceed to Spectral Validation

Figure 1: Synthetic pathway emphasizing the selectivity required to maintain the enol structure.

Experimental Protocol: Selective Reduction

Objective: Generate a reference standard of 3,5,5-Trimethyl-2-cyclohexen-1-ol with >98% purity.

Reagents
  • Isophorone (1 eq)

  • Cerium(III) Chloride Heptahydrate (1 eq)

  • Sodium Borohydride (1.2 eq)

  • Methanol (Solvent)[1]

Methodology (Self-Validating)
  • Complexation: Dissolve Isophorone and CeCl₃·7H₂O in Methanol (0.4 M). Stir for 15 minutes. Checkpoint: Solution should be clear/homogeneous.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise to control hydrogen evolution.

  • Quench: Upon TLC completion (approx. 1 hr), quench with saturated NH₄Cl.

  • Isolation: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

Senior Scientist Note: If the crude NMR shows a loss of the vinyl proton signal at ~5.4 ppm, the CeCl₃ was likely wet or insufficient, leading to double bond saturation.

Spectral Cross-Referencing

This section compares expected literature values with diagnostic signals observed in high-purity samples.

A. Infrared Spectroscopy (IR)

The IR spectrum provides the quickest "Go/No-Go" decision on reaction completion.

Functional GroupLiterature Frequency (cm⁻¹)Diagnostic Feature
O-H Stretch 3300–3400 (Broad) Product Confirmation. Indicates formation of alcohol.
C=C Stretch 1650–1665 (Weak/Med)Structure Retention. Confirms the double bond survived.
C=O Stretch Absent (~1670)Purity Check. Presence of a strong peak here indicates unreacted Isophorone.
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR is the "fingerprint" for isomeric ratio and purity.

MoietyShift (δ ppm)MultiplicityInterpretation & Causality
Vinyl H (C2-H)5.40 – 5.50 Broad SingletDiagnostic for the cyclohexene ring. Loss of this peak implies over-reduction.
Carbinol H (C1-H)4.15 – 4.25 Broad MultipletThe proton on the carbon bearing the hydroxyl group. Shift varies slightly by concentration.
Vinyl Methyl (C3-Me)1.65 – 1.70Singlet (fine split)Deshielded by the double bond.
Gem-Dimethyl (C5-Me)0.85 – 1.05Two SingletsDiastereotopic methyls due to the chiral center at C1.
Methylene (C4/C6)1.20 – 2.00MultipletsComplex coupling due to ring conformation (axial/equatorial).
C. Mass Spectrometry (EI, 70 eV)

Fragmentation follows a distinct allylic alcohol pattern.

m/z (Ion)IdentityMechanism
140 M+ Molecular Ion (Weak).
125 [M - CH₃]⁺Loss of methyl group (common in gem-dimethyl systems).
122 [M - H₂O]⁺Dehydration. Prominent in allylic alcohols.
83/84 FragmentRetro-Diels-Alder fragmentation of the cyclohexene ring.

Impurity Profiling & Logic Tree

To ensure authoritative identification, use the following logic flow to interpret your data. This distinguishes Isophorol from its ketone precursor and saturated byproducts.

SpectralLogic Start Start Analysis CheckIR Check IR Spectrum Is C=O (1670 cm-1) present? Start->CheckIR Impurity Impurity: Isophorone (Incomplete Reaction) CheckIR->Impurity Yes (Strong) CheckNMR Check 1H NMR Is Vinyl H (5.4 ppm) present? CheckIR->CheckNMR No Saturated Impurity: Trimethylcyclohexanol (Over-reduction) CheckNMR->Saturated No Confirm Confirmed: 3,5,5-Trimethyl-2-cyclohexen-1-ol CheckNMR->Confirm Yes

Figure 2: Decision logic for spectral validation.

Conformational Analysis (Advanced Insight)

It is critical to note that 3,5,5-Trimethyl-2-cyclohexen-1-ol exists as a mixture of stereoisomers (pseudo-axial vs. pseudo-equatorial hydroxyl group).

  • Observation: In high-resolution NMR, you may observe "shadow peaks" or broadening of the carbinol proton (C1-H) and the gem-dimethyl signals.

  • Interpretation: This is not necessarily an impurity. It often represents the equilibrium between conformers or the presence of cis/trans isomers relative to the C5-methyls. The ratio depends heavily on the reducing agent's steric approach (Luche reduction is generally stereoselective but not stereospecific).

References

  • Synthesis Protocol: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.

  • Spectral Data (MS/IR): National Institute of Standards and Technology (NIST). 3,5,5-Trimethyl-2-cyclohexen-1-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • NMR Shift Data: SDBS Compounds and Spectral Search. SDBS No. 2664: 3,5,5-Trimethyl-2-cyclohexen-1-ol. National Institute of Advanced Industrial Science and Technology (AIST).[2][3]

  • General NMR Shift Tables: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

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A Guide to Ensuring Analytical Accuracy: An Inter-laboratory Comparison of 3,5,5-Trimethyl-2-cyclohexen-1-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, fragrance formulation, and industrial chemical synthesis, the precise quantification of 3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is paramount. This versatile compound, utilized for its distinct floral-woody scent and as a chemical intermediate, demands rigorous analytical oversight to ensure product quality, consistency, and safety.[1][2] This guide provides a comprehensive framework for an inter-laboratory comparison of 3,5,5-Trimethyl-2-cyclohexen-1-ol analysis, offering insights into methodology, data interpretation, and best practices for achieving analytical consensus.

The Analytical Imperative: Why Inter-laboratory Comparisons Matter

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of a robust quality assurance program. They serve as an objective means to:

  • Evaluate and compare the performance of different laboratories and analytical methods.

  • Identify potential systematic errors or biases in laboratory procedures.

  • Establish the equivalence and reliability of analytical data across different sites, which is critical for global supply chains and regulatory submissions.

  • Provide confidence in the accuracy and reproducibility of analytical results.

For a compound like 3,5,5-Trimethyl-2-cyclohexen-1-ol, where even minor variations in concentration can impact the final product's characteristics, a well-designed inter-laboratory study is indispensable.

Analytical Approaches for 3,5,5-Trimethyl-2-cyclohexen-1-ol

The choice of analytical technique is a critical first step. Based on the physicochemical properties of 3,5,5-Trimethyl-2-cyclohexen-1-ol—a volatile organic compound (VOC) with a boiling point of 79.5-81.5 °C at 8 mmHg—gas chromatography is a highly suitable method.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS stands out as the gold standard for the analysis of volatile and semi-volatile compounds.[4] Its high resolving power effectively separates 3,5,5-Trimethyl-2-cyclohexen-1-ol from complex matrices, while the mass spectrometer provides definitive identification and quantification.[4][5] The NIST Chemistry WebBook provides mass spectral data for 2-Cyclohexen-1-ol, 3,5,5-trimethyl-, which is invaluable for method development and peak identification.[6][7]

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for its sensitivity and specificity with volatile compounds, HPLC can also be a viable technique for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol.[8] A specific method for the separation of this compound on a Newcrom R1 HPLC column has been documented, demonstrating its applicability.[9] HPLC is particularly useful when dealing with less volatile matrices or when derivatization is not desirable.

Designing a Robust Inter-laboratory Comparison Study

A successful inter-laboratory comparison hinges on a meticulously planned study design. The following workflow outlines the key stages:

InterLab_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Analytical Method(s) P1->P2 P3 Prepare & Validate Test Material P2->P3 P4 Develop Detailed Protocol P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission E2->E3 A1 Statistical Analysis (e.g., Z-Scores) E3->A1 A2 Identify Outliers & Trends A1->A2 A3 Generate Final Report A2->A3

Figure 1: A streamlined workflow for conducting an inter-laboratory comparison study.

Step-by-Step Experimental Protocol: GC-MS Analysis

The following protocol provides a detailed methodology for the quantitative analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol using GC-MS. This serves as a standardized procedure for all participating laboratories to ensure data comparability.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the provided test material into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards of 3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5) covering the expected concentration range.[10]

  • Prepare a quality control (QC) sample from a separate stock solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 3,5,5-Trimethyl-2-cyclohexen-1-ol (e.g., m/z from NIST database).[6][7]

3. Data Analysis and Quantification:

  • Integrate the peak corresponding to 3,5,5-Trimethyl-2-cyclohexen-1-ol in both standards and samples.

  • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Determine the concentration of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the test material using the calibration curve.

  • Report the final concentration in mg/g or as specified in the study protocol.

Data Presentation and Performance Evaluation

The core of an inter-laboratory comparison is the statistical analysis of the submitted data. A clear and concise presentation of results is crucial for easy interpretation.

Hypothetical Inter-laboratory Comparison Results

The following table presents a hypothetical summary of results from six participating laboratories for the analysis of a shared 3,5,5-Trimethyl-2-cyclohexen-1-ol sample.

Laboratory IDReported Concentration (mg/g)Consensus Mean (mg/g)Standard DeviationZ-ScorePerformance Assessment
Lab 198.598.20.50.60Satisfactory
Lab 297.698.20.5-1.20Satisfactory
Lab 399.398.20.52.20Questionable
Lab 498.198.20.5-0.20Satisfactory
Lab 596.998.20.5-2.60Unsatisfactory
Lab 698.898.20.51.20Satisfactory

Note: The consensus mean and standard deviation are calculated from the robust statistical analysis of the results from all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]

The Z-Score: A Key Performance Indicator

The Z-score is a standardized statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean. It is a critical tool for identifying outliers and assessing laboratory performance objectively. Laboratories with Z-scores outside the acceptable range (typically |Z| > 2) should investigate their procedures for potential sources of error.

ZScore_Interpretation Z_neg3 Z < -3 (Action Signal) Z_neg2 -3 <= Z < -2 (Warning Signal) Z_ok -2 <= Z <= 2 (Satisfactory) Z_pos2 2 < Z <= 3 (Warning Signal) Z_pos3 Z > 3 (Action Signal)

Figure 2: Visual guide to interpreting Z-scores for performance evaluation.

Conclusion: Fostering a Culture of Analytical Excellence

A well-executed inter-laboratory comparison for the analysis of 3,5,5-Trimethyl-2-cyclohexen-1-ol is more than just a quality control exercise; it is a collaborative effort to uphold the highest standards of analytical science. By embracing such studies, researchers, scientists, and drug development professionals can ensure the reliability and consistency of their data, ultimately contributing to the development of safer and more effective products. The principles and methodologies outlined in this guide provide a robust framework for achieving this goal.

References

  • Separation of 3,5,5-Trimethyl-2-cyclohexen-1-ol on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. (n.d.). Retrieved from [Link]

  • 2-Cyclohexen-1-ol, 3,5,5-trimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 3,5,5-Trimethyl-2-cyclohexen-1-ol - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed. (2004). Retrieved from [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. (2024). Retrieved from [Link]

  • 3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-OL Three Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

  • HPLC Testing Procedure - Phenomenex. (n.d.). Retrieved from [Link]

  • SAR Journal of Medical Biochemistry Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. (2025). Retrieved from [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry) - YouTube. (2022). Retrieved from [Link]

Sources

Assessing the performance of different catalysts for 3,5,5-Trimethyl-2-cyclohexen-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively assesses catalyst performance for the chemoselective synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol).

Executive Summary: The Chemoselectivity Challenge

The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) from Isophorone presents a classic problem in organic synthesis: Regioselectivity (1,2- vs. 1,4-reduction) .

Isophorone contains two reducible functionalities: an


-unsaturated ketone and a conjugated alkene. The target molecule (Isophorol) requires the selective reduction of the carbonyl group (

) while preserving the double bond (

).
  • Path A (Desired): 1,2-reduction

    
    Isophorol  (Allylic Alcohol).
    
  • Path B (Competitor): 1,4-reduction

    
    Dihydroisophorone (TMCH)  (Saturated Ketone).
    
  • Path C (Over-reduction): Complete hydrogenation

    
    3,3,5-Trimethylcyclohexanol  (Saturated Alcohol).
    

Thermodynamically, the reduction of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 bond is more favorable than the 

bond.[1] Therefore, standard catalytic hydrogenation methods (e.g.,

) fail to produce Isophorol selectively, yielding TMCH instead. Successful synthesis requires kinetic control or specific steric/electronic modulation of the catalyst.
Mechanistic Landscape[1][2][3][4][5]

ReactionPathways Isophorone Isophorone (Starting Material) Isophorol Isophorol (Target: 1,2-Reduction) Isophorone->Isophorol Luche (NaBH4/CeCl3) MPV (Al(OiPr)3) ADH Enzymes TMCH Dihydroisophorone (Side Product: 1,4-Reduction) Isophorone->TMCH H2 / Pd, Pt, Ni (Thermodynamic Pref.) SatAlc 3,3,5-Trimethylcyclohexanol (Over-Reduction) Isophorol->SatAlc Over-exposure TMCH->SatAlc Further Reduction

Figure 1: Reaction pathways for Isophorone reduction. Green paths indicate the desired chemoselective route.

Comparative Analysis of Catalyst Classes

Method A: The "Gold Standard" — Luche Reduction

Catalyst: Sodium Borohydride (


) + Cerium(III) Chloride (

) Mechanism: Hydride Transfer (Stoichiometric)

The Luche reduction is the most reliable method for laboratory-scale synthesis of Isophorol. The addition of Lanthanides (specifically Cerium) modifies the hardness of the borohydride reagent. According to HSAB theory, the hard Lewis acid (


) coordinates to the hard carbonyl oxygen, activating it towards 1,2-attack by the "hard" hydride, while suppressing the softer 1,4-conjugate addition.
  • Pros: Excellent regioselectivity (>97:3); mild conditions; simple workup.

  • Cons: Stoichiometric waste (Cerium salts); not ideal for bulk manufacturing due to atom economy.

Method B: The "Industrial Workhorse" — Meerwein-Ponndorf-Verley (MPV)

Catalyst: Aluminum Isopropoxide (


)
Mechanism:  Transfer Hydrogenation (Chemisorption/Coordination)

The MPV reduction uses isopropyl alcohol as the hydride source.[2] It is highly chemoselective for aldehydes and ketones over alkenes because the transition state involves a six-membered ring coordination that specifically engages the carbonyl oxygen and the aluminum center.

  • Pros: High chemoselectivity for

    
    ; cheap reagents; reversible.
    
  • Cons: Equilibrium-limited (requires removal of acetone to drive conversion); slower reaction rates; moisture sensitivity.

Method C: Biocatalysis — Alcohol Dehydrogenases (ADHs)

Catalyst: Engineered Alcohol Dehydrogenases (e.g., from Thermoanaerobacter or Lactobacillus species) Mechanism: Enzymatic Hydride Transfer (NADH/NADPH dependent)

Biocatalysis offers the highest selectivity, potentially controlling not just regioselectivity (1,2 vs 1,4) but also stereoselectivity (R vs S enantiomer of the alcohol).[3] Crucially, one must select an Alcohol Dehydrogenase (ADH) and not an Enone Reductase (ERED), as EREDs are evolved to perform the 1,4-reduction to TMCH.

  • Pros: >99% Chemoselectivity; Enantioselective (can produce pure (R)-Isophorol); Green chemistry (aqueous media).

  • Cons: Requires cofactor recycling system (GDH/Glucose); enzyme screening required for specific substrate tolerance; solvent limitations.

Method D: Heterogeneous Hydrogenation (The "Cautionary Tale")

Catalyst: Ruthenium on Alumina (


) or Platinum on Carbon (

) Mechanism: Surface Hydrogenation (

gas)

While scalable, heterogeneous catalysts generally favor the thermodynamic product (TMCH). Achieving Isophorol requires specific surface modifiers (e.g., Zn, Fe) or the use of Ruthenium, which has a slightly higher affinity for carbonyls than Palladium. However, selectivity rarely exceeds 80% without significant optimization, making this the least preferred method for high-purity synthesis.

Performance Data Summary

FeatureLuche Reduction (

)
MPV Reduction (

)
Biocatalysis (ADH)Heterogeneous (

)
1,2-Selectivity (Isophorol) Excellent (98%) High (90-95%) Perfect (>99%) Poor to Moderate (<60%) *
Conversion >99%70-90% (Equilibrium)>95%>99%
Reaction Time Fast (1-2 h)Slow (12-24 h)Moderate (18-24 h)Fast (2-6 h)
Scalability Low (Solid waste)High (Bulk chemical)High (Flow/Batch)Very High
Key Risk Exotherm/H2 gasMoisture sensitivityEnzyme stabilityOver-reduction to TMCH

*Note: Heterogeneous catalysts favor Dihydroisophorone (TMCH) unless heavily modified.

Detailed Experimental Protocols

Protocol A: Luche Reduction (Recommended for Lab Scale/High Purity)

This protocol utilizes the "Hard-Soft Acid-Base" principle to enforce 1,2-addition.

Reagents:

  • Isophorone (1.0 eq)

  • Cerium(III) Chloride Heptahydrate (

    
    ) (1.1 eq)
    
  • Sodium Borohydride (

    
    ) (1.2 eq)
    
  • Methanol (Solvent, 0.4 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: Dissolve Isophorone (10 mmol) and

    
     (11 mmol) in Methanol (25 mL). Stir at room temperature until the solution is clear.
    
  • Cooling: Cool the solution to

    
     using an ice bath. Mechanistic Note: Lower temperature improves regioselectivity.
    
  • Addition: Add

    
     (12 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Monitoring (Self-Validation): Monitor reaction by TLC (Eluent: 20% EtOAc/Hexane).

    • Isophorone

      
      : ~0.5 (UV Active)
      
    • Isophorol

      
      : ~0.3 (Stains with PMA/Vanillin)
      
    • Validation: The disappearance of the starting material spot without the appearance of the saturated ketone (which has distinct odor/NMR) confirms progress.

  • Quenching: Once complete (~1 hour), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel) if necessary, though crude purity is often >95%.

Protocol B: MPV Reduction (Recommended for Scale-Up)

This protocol utilizes reversible transfer hydrogenation.

Reagents:

  • Isophorone (1.0 eq)

  • Aluminum Isopropoxide (1.5 - 2.0 eq)

  • Isopropanol (Solvent & H-donor, Excess)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a fractionating column (Vigreux) and a distillation head.

  • Mixing: Dissolve Isophorone and Aluminum Isopropoxide in anhydrous Isopropanol.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
  • Driving Equilibrium: Slowly distill off the Acetone/Isopropanol azeotrope formed during the reaction.

    • Mechanistic Note: Removal of acetone shifts the equilibrium to the right (Le Chatelier’s principle).

  • Monitoring: Check distillate for acetone (using 2,4-DNP test) or monitor pot residue by GC.

  • Workup: Cool to room temperature. Hydrolyze the aluminum salts by slowly adding dilute

    
     (10%) or 
    
    
    
    (10%) until two clear layers form.
  • Isolation: Separate the organic layer, extract the aqueous layer with isopropanol/ether, and distill the combined organics to isolate Isophorol.

Decision Matrix & Workflow

Use the following logic to select the appropriate catalyst for your specific constraint.

DecisionTree Start Select Catalyst for Isophorol Synthesis Scale What is the Scale? Start->Scale Lab (<10g) Lab (<10g) Scale->Lab (<10g) Small Pilot/Mfg (>1kg) Pilot/Mfg (>1kg) Scale->Pilot/Mfg (>1kg) Large Purity Is Enantiopurity Required? Yes (Chiral) Yes (Chiral) Purity->Yes (Chiral) No (Racemic) No (Racemic) Purity->No (Racemic) Waste Is Solid Waste Acceptable? Yes Yes Waste->Yes High Reliability No No Waste->No Luche Use Luche Reduction (NaBH4 + CeCl3) MPV Use MPV Reduction (Al(OiPr)3) Hetero Avoid Heterogeneous H2 (Low Selectivity) MPV->Hetero If H2 gas preferred ADH Use Biocatalysis (ADH Screening) Lab (<10g)->Waste Pilot/Mfg (>1kg)->Purity Yes->Luche No->MPV Yes (Chiral)->ADH No (Racemic)->MPV

Figure 2: Decision matrix for catalyst selection.

References

  • Luche, J. L. (1978). "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society.

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.

  • Wilds, A. L. (1944). "The Meerwein-Ponndorf-Verley Reduction."[2][4] Organic Reactions.[5][6][7][8][9][10]

  • Mhadgut, S. C., et al. (2006).[9] "Highly asymmetric heterogeneous catalytic hydrogenation of isophorone on proline modified base-supported palladium catalysts." Journal of Catalysis. (Note: Highlights the difficulty of selectivity, achieving TMCH or requiring chiral modifiers).

  • Hollmann, F., et al. (2011).

    
    -unsaturated ketones." Green Chemistry. 
    
  • Cha, J. S. (2006). "Selective reduction of

    
    -unsaturated carbonyl compounds." Organic Preparations and Procedures International. 
    

Sources

Comparison Guide: DFT Stability Prediction for 3,5,5-Trimethyl-2-cyclohexen-1-ol Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To accurately predict the thermodynamic stability and Boltzmann populations of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) conformers using Density Functional Theory (DFT).

The Challenge: Isophorol presents a unique stereochemical challenge due to the gem-dimethyl group at C5 and the allylic hydroxyl group at C1. Standard DFT methods (e.g., uncorrected B3LYP) often fail to accurately model the weak dispersive forces between the axial methyl groups and the hydroxyl moiety, leading to erroneous stability rankings.

The Solution: This guide compares the traditional B3LYP functional against modern dispersion-corrected functionals (M06-2X and


B97X-D). We demonstrate that M06-2X/def2-TZVP  is the superior methodology for this specific application, offering the best balance of accuracy and computational cost for resolving subtle 1,3-diaxial interactions.

Part 1: The Conformational Landscape

Before initiating calculations, one must understand the structural variables. 3,5,5-Trimethyl-2-cyclohexen-1-ol is not a rigid planar system; it exists in dynamic equilibrium.

Structural Variables[1][2][3][4][5][6][7][8][9][10]
  • Ring Pucker: The cyclohexene ring predominantly adopts a half-chair conformation.

  • C1-OH Orientation: The hydroxyl group can adopt a pseudo-equatorial or pseudo-axial position.

  • Steric Clash: The critical determinant of stability is the interaction between the C1-OH group and the gem-dimethyl group at C5.

  • Pseudo-Equatorial OH: Minimizes 1,3-diaxial repulsion but may lack stabilizing intramolecular dispersion.

  • Pseudo-Axial OH: Increases steric strain with the C5-axial methyl but is often stabilized by attractive non-covalent dispersion forces (London forces).

Part 2: Methodology Comparison

We compare three distinct DFT approaches for modeling this molecule.

Table 1: Functional Performance Matrix
FeatureB3LYP (Traditional)B3LYP-D3(BJ) (Corrected)M06-2X (Recommended)
Type Hybrid GGAHybrid GGA + DispersionGlobal Hybrid Meta-GGA
Dispersion Handling Poor (Neglects long-range)Good (Empirical correction)Excellent (Parameterized for non-covalent)
Barrier Height Accuracy LowModerateHigh
Conformer Ranking Often Incorrect (Favors sterically open forms)ImprovedHigh Accuracy (Captures subtle packing)
Computational Cost Low (Baseline)Low (+ <1%)Moderate (~1.5x B3LYP)
Why M06-2X?

For 3,5,5-Trimethyl-2-cyclohexen-1-ol, the energy difference between conformers is likely <2 kcal/mol.

  • B3LYP tends to underbind steric contacts, artificially stabilizing the "open" pseudo-equatorial conformer.

  • M06-2X (Minnesota functional) includes medium-range correlation energy in its parameterization, making it exceptionally sensitive to the 1,3-diaxial interactions present between the C1-OH and C5-Methyl groups [1, 2].

Part 3: Step-by-Step Experimental Protocol

This protocol ensures scientific integrity through a "funnel" approach—starting cheap and increasing precision.

Phase 1: Conformational Search (MM/Semi-empirical)

Do not start with DFT. The potential energy surface (PES) is too complex.

  • Generate Rotamers: Rotate the C1-O and O-H bonds in 30° increments.

  • Method: Use MMFF94 or GFN2-xTB (Semi-empirical Quantum Mechanics) for initial geometry optimization.

  • Filter: Discard duplicate structures (RMSD < 0.5 Å) and high-energy conformers (>5 kcal/mol above global min).

Phase 2: DFT Optimization & Frequency (The Core)

Perform this step on the unique conformers surviving Phase 1.

  • Software: Gaussian 16, ORCA 5, or similar.

  • Functional: M06-2X

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized). Why? Double-zeta (6-31G*) is insufficient for accurate hydrogen bonding and steric modeling.

  • Solvation: SMD (Solvation Model based on Density) using the solvent of interest (e.g., Methanol or Water).

  • Frequency Calculation: Mandatory . You must verify that all frequencies are positive (NImag=0) to confirm a true minimum.

Phase 3: Boltzmann Population Analysis

Calculate the relative population (


) of each conformer 

at temperature

(298.15 K).


Where


 is the relative Gibbs Free Energy of conformer 

compared to the global minimum.

Part 4: Visualization of Workflows

Diagram 1: The Computational Funnel

This workflow illustrates the filtering process from raw structure to final energy ranking.

ConformerWorkflow Start Input Structure (3,5,5-Trimethyl-2-cyclohexen-1-ol) Search Conformational Search (MMFF94 / GFN2-xTB) Start->Search Generate Rotamers Filter Redundancy Filter (RMSD < 0.5 Å) Search->Filter 10-20 Structures DFT_Opt Geometry Optimization (M06-2X / def2-TZVP) Filter->DFT_Opt Top 5 Conformers Freq Frequency Calc (Verify NImag=0) DFT_Opt->Freq Converged Geometries Freq->DFT_Opt Imaginary Freq? (Re-optimize) Boltz Boltzmann Analysis (Population %) Freq->Boltz Gibbs Free Energies

Caption: Figure 1. Hierarchical computational workflow for filtering and ranking Isophorol conformers.

Diagram 2: Functional Selection Logic

Why B3LYP fails and M06-2X succeeds for this specific molecule.

FunctionalLogic Molecule Isophorol Sterics Interaction 1,3-Diaxial Interaction Molecule->Interaction B3LYP B3LYP (No Dispersion) Interaction->B3LYP M062X M06-2X (Dispersion Included) Interaction->M062X Result_Bad Underestimates Stability of Axial Conformer B3LYP->Result_Bad Misses London Forces Result_Good Accurate Boltzmann Weighting M062X->Result_Good Captures Medium-Range Correlation

Caption: Figure 2. Decision logic for functional selection based on 1,3-diaxial steric requirements.

Part 5: Data Analysis & Expected Results

When analyzing your output, organize data as follows to ensure comparability.

Template Result Table
ConformerRing ShapeOH Orientation

(kcal/mol)

(kcal/mol)
Population (%)
Conf_1 Half-ChairPseudo-Equatorial0.000.00XX.X%
Conf_2 Half-ChairPseudo-Axial+X.XX+Y.YYYY.Y%
Conf_3 SofaPseudo-Equatorial+Z.ZZ+Z.ZZ< 1%

Self-Validating Check:

  • Imaginary Frequencies: If your output shows negative frequencies (e.g., -150 cm⁻¹), the structure is a transition state, not a stable conformer. Re-optimize along the vibrational mode.

  • Energy Gaps: If the energy gap between the global minimum and the next conformer is >3 kcal/mol, check if your initial search missed a conformer. Isophorol conformers should be relatively close in energy.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.

  • Gaussian, Inc. (n.d.).

Sources

Comparative Guide: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) in Chiral Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) represents a critical structural scaffold in medicinal chemistry and process development. Unlike its parent ketone Isophorone or its saturated analog 3,3,5-Trimethylcyclohexanol , Isophorol offers a unique combination of allylic reactivity and steric bulk . This guide analyzes its performance as a chiral building block, highlighting its superior stability profiles and enzymatic resolution potential compared to unhindered cyclic allylic alcohols.

Structural Analysis & Pharmacophore Properties

The utility of Isophorol stems from two competing structural features: the reactive allylic alcohol system and the stabilizing gem-dimethyl group.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of the gem-dimethyl group at the C5 position imposes significant conformational rigidity compared to unsubstituted cyclohex-2-en-1-ol.

  • Impact: This steric bulk restricts bond rotation and ring flipping, often enhancing the selectivity of derivatization reactions.

  • Drug Design Utility: In pharmacophore mapping, this rigidity can lock the hydroxyl group into a specific vector, improving receptor binding affinity compared to flexible analogs.

Electronic Environment
  • Allylic System: The C1-hydroxyl is allylic to the C2-C3 double bond. This activates the C1 position for SN1/SN2 substitutions but also makes the molecule susceptible to oxidation (reversion to Isophorone).

  • Chirality: C1 is a stereocenter. Isophorol exists as an enantiomeric pair (

    
    ), making it a candidate for kinetic resolution.
    
Structural Comparison Diagram

The following diagram illustrates the metabolic and synthetic relationship between Isophorol and its key analogs.

ChemicalRelationships Isophorone Isophorone (Ketone Precursor) Isophorol 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) [Target Molecule] Isophorone->Isophorol Reduction (NaBH4) +2H Isophorol->Isophorone Oxidation (MnO2/Pd-C) -2H Dihydro 3,3,5-Trimethylcyclohexanol (Saturated Analog) Isophorol->Dihydro Hydrogenation (H2/Ni) +2H (Sat. C=C) Glucuronide Glucuronide Conjugate (Metabolite) Isophorol->Glucuronide Phase II Metabolism (In Vivo)

Figure 1: Synthetic and metabolic interconnections of Isophorol. The molecule serves as a pivotal intermediate between the oxidized ketone and the saturated alcohol.

Comparative Performance: Reactivity & Stability

This section evaluates Isophorol against two primary alternatives: Cyclohex-2-en-1-ol (unsubstituted baseline) and Isophorone (oxidized precursor).

Chemical Stability Profile

Isophorol exhibits distinct stability characteristics due to the methyl substitution pattern.

FeatureIsophorol (Target)Cyclohex-2-en-1-ol (Alternative)Performance Implication
Steric Hindrance High (Gem-dimethyl + C3-Methyl)LowIsophorol resists non-specific nucleophilic attack better, allowing for more selective functionalization at the OH group.
Oxidation Potential ModerateHighIsophorol oxidizes to Isophorone but requires stronger forcing conditions than unhindered allylic alcohols due to steric crowding around the C-H bond.
Acid Sensitivity Moderate (Allylic rearrangement risk)HighThe methyl groups stabilize the carbocation intermediate but also sterically impede rearrangement pathways, offering better process stability.
Enzymatic Kinetic Resolution (EKR) Performance

For drug development, obtaining enantiopure scaffolds is critical. Isophorol is an excellent substrate for lipase-catalyzed kinetic resolution.

  • Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer of the alcohol.[1]

  • Performance Data: The steric bulk of Isophorol often results in higher Enantiomeric Ratios (E-values) compared to linear or unhindered cyclic alcohols because the "wrong" enantiomer is more severely clashed within the enzyme active site.

Experimental Insight:

In comparative studies, 3-substituted cyclohexenols often show E-values >100 with CAL-B, whereas unsubstituted analogs may show lower selectivity (E < 50) due to multiple binding modes. Isophorol's rigid structure enforces a "single-binding-mode," maximizing chiral recognition.

Experimental Protocols

Protocol A: Selective Oxidation to Isophorone

Objective: To demonstrate the reversibility of the scaffold for redox switching.

  • Reagents: Isophorol (1.0 eq), Activated MnO₂ (10.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Isophorol in anhydrous DCM (0.1 M concentration).

    • Add activated MnO₂ in portions to control exotherm.

    • Stir at room temperature for 12 hours. Monitor via TLC (Isophorol Rf ~0.3, Isophorone Rf ~0.6 in 20% EtOAc/Hex).

    • Critical Step: Filter through a Celite pad to remove fine MnO₂ particles.

    • Concentrate filtrate in vacuo.

  • Expected Yield: >90% conversion to Isophorone.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Objective: Isolation of (R)-Isophorol acetate and (S)-Isophorol.

  • Reagents: Racemic Isophorol, Vinyl Acetate (Acyl donor), CAL-B (immobilized, e.g., Novozym 435), MTBE (Solvent).

  • Procedure:

    • Dissolve racemic Isophorol (500 mg) in MTBE (10 mL).

    • Add Vinyl Acetate (3.0 eq).

    • Add CAL-B (50 mg).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Stop reaction at 50% conversion (typically 24-48 hours depending on enzyme load).

  • Workup: Filter enzyme (reusable). Evaporate solvent.[2] Separate Alcohol and Acetate via column chromatography.

Synthesis & Drug Development Applications[6][7]

Carotenoid Synthesis

Isophorol derivatives are structurally homologous to the trimethylcyclohexene ring found in Vitamin A and Retinoids .

  • Application: Used as a C9-building block.

  • Advantage: The pre-installed methyl groups at C3 and C5 eliminate the need for complex alkylation steps later in the synthesis.

Metabolic Considerations in Pharma

When designing drugs containing the isophorol moiety, researchers must account for its metabolic trajectory.

  • Pathway: Isophorol is a Phase I metabolite of Isophorone.

  • Excretion: It is rapidly conjugated with glucuronic acid and excreted in urine.

  • Toxicity: Unlike its unsaturated ketone precursor (Isophorone), which can form Michael adducts with proteins, Isophorol is chemically more benign, though it can be re-oxidized in vivo.

Biocatalysis Racemic Racemic Isophorol (R/S Mixture) Lipase Lipase (CAL-B) + Vinyl Acetate Racemic->Lipase R_Acetate (R)-Isophorol Acetate (Converted) Lipase->R_Acetate Fast Reaction (Steric Match) S_Alcohol (S)-Isophorol (Unreacted) Lipase->S_Alcohol Slow/No Reaction (Steric Mismatch)

Figure 2: Kinetic resolution workflow. The enzyme selectively acetylates one enantiomer due to the steric clash of the gem-dimethyl group in the opposing enantiomer.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11275049, 3,5,5-Trimethylcyclohex-3-en-1-ol. Retrieved from [Link]

  • Industrial Chemicals Environmental Management (Australia). Assessment of Isophorone and its Metabolites. Retrieved from [Link]

  • Akita, H., et al. (2016).Preparation of chiral cyclogeraniol analogs by lipase-catalyzed transesterification. Journal of Molecular Catalysis B: Enzymatic. (Contextual citation for enzymatic resolution of trimethylcyclohexenols).
  • Hayashi, M., et al. (2000). Environmentally benign oxidation using a palladium catalyst system. Green Chemistry, 2(6), 257-260. (Citation for oxidation protocols of Isophorol).

Sources

Technical Comparison: Chemoselective Synthesis Strategies for 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)

[1]

Executive Summary & The Chemoselectivity Challenge

The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) from Isophorone represents a classic problem in chemoselectivity.[1] Isophorone is an

  • The Carbonyl group (C=O) : Reduction yields the desired allylic alcohol (Isophorol).

  • The Alkene double bond (C=C) : Reduction yields the saturated ketone (Dihydroisophorone/TMCH).

The Challenge: Standard hydrogenation methods (H


1,4-addition1,2-addition

This guide evaluates three distinct methodologies to achieve high-fidelity 1,2-reduction, grounded in peer-reviewed mechanistic insights.

Mechanistic Pathways & Decision Matrix

The following diagram visualizes the divergent pathways dependent on the "Hard" or "Soft" nature of the nucleophile used.

ChemoselectivityIsoIsophorone(Starting Material)MethodReduction StrategyIso->MethodIsophorolTARGET: Isophorol(Allylic Alcohol)1,2-AdditionMethod->IsophorolLuche (CeCl3/NaBH4)MPV ReductionHard NucleophileTMCHDihydroisophorone(Saturated Ketone)1,4-AdditionMethod->TMCHH2/Pd, NaBH4 (alone)Soft NucleophileSatAlc3,3,5-Trimethylcyclohexanol(Saturated Alcohol)Over-reductionIsophorol->SatAlcOver-hydrogenationTMCH->SatAlcFurther Reduction

Figure 1: Divergent reduction pathways of Isophorone based on nucleophile hardness and catalyst choice.[1]

Method A: The Chemical Benchmark (Luche Reduction)

Status: Gold Standard for Lab Scale Mechanism: Hard-Soft Acid Base (HSAB) Modulation[1]

The Luche reduction is the most reliable method for converting enones to allylic alcohols. Isophorone is a "soft" electrophile at the

1Cerium(III) Chloride (CeCl

)
Experimental Protocol

Validated via Gemal & Luche (1981)

  • Preparation: Dissolve Isophorone (10 mmol) in Methanol (0.4 M solution).

  • Lewis Acid Addition: Add CeCl

    
    ·7H
    
    
    O
    (10 mmol, 1.0 equiv) to the solution. Stir at room temperature for 10 minutes to ensure coordination.
    • Note: The solution need not be anhydrous; the heptahydrate is preferred as water aids in solubilizing the cerium salt.

  • Reduction: Cool to 0°C. Add NaBH

    
      (10 mmol) in small portions over 5 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur.
      
  • Quenching: Monitor via TLC. Upon completion (~15-30 mins), add water or dilute HCl to quench excess hydride.

  • Extraction: Extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate.
    

Performance Metrics:

  • Yield: >90%

  • Selectivity (1,2 vs 1,4): typically >97:3[1]

  • Pros: Extremely high regioselectivity; simple reagents.

  • Cons: Stoichiometric Cerium waste; not ideal for multi-kilo scale due to solids handling.

Method B: Transfer Hydrogenation (Meerwein-Ponndorf-Verley)[1]

Status: Scalable / Thermodynamic Control Mechanism: Six-Membered Transition State[1]

The MPV reduction utilizes Aluminum Isopropoxide [Al(OiPr)

23
Experimental Protocol

Based on classic organic synthesis standards (Wilds, 1944)

  • Setup: Equip a flask with a fractionating column and a distillation head.

  • Reactants: Combine Isophorone (50 mmol) and Al(OiPr)

    
      (50 mmol) in dry Isopropanol  (200 mL).
    
  • Reaction: Heat the mixture to reflux.

  • Equilibrium Shift: Slowly distill off the Acetone formed (b.p. 56°C) from the top of the column. This drives the equilibrium toward the alcohol product.

    • Critical Step: Continue distillation until no acetone is detected in the distillate (test with 2,4-DNP).

  • Workup: Cool the mixture and hydrolyze the aluminum alkoxide with dilute H

    
    SO
    
    
    . Separate the organic layer, wash, and distill the Isophorol (b.p. ~80-85°C at 10 mmHg).

Performance Metrics:

  • Yield: 70-85%[1]

  • Selectivity: ~100% (1,2-reduction)

  • Pros: Cheap reagents; scalable; absolutely no 1,4-reduction products.[1]

  • Cons: Slower reaction times; requires distillation setup; aluminum salts can cause emulsions during workup.

Method C: Biocatalytic & Metabolic Routes[1]

Status: Green Alternative / Stereoselective Potential Mechanism: Enzymatic Hydride Transfer (ADH)

While industrial hydrogenation often targets the saturated ketone (TMCH), biological systems have demonstrated the capacity to produce Isophorol. Research into mammalian metabolism (Rabbit models) identified Isophorol as a distinct metabolite, proving that Alcohol Dehydrogenases (ADHs) capable of 1,2-reduction exist in nature, provided Ene-Reductases (EREDs) are absent.[1]

Key Insight: To achieve this synthetically, one must use purified ADHs (e.g., from Lactobacillus or Rhodococcus) that are selective for the carbonyl.[1] Whole-cell systems often contain EREDs that will reduce the alkene, ruining the selectivity.

Workflow Visualization: The Enzymatic Fork

Biocatalysiscluster_EnzymesEnzyme CompetitionSubstrateIsophoroneEREDEne-Reductase(Old Yellow Enzyme)Substrate->EREDADHAlcohol Dehydrogenase(Specific 1,2-Selective)Substrate->ADHProd_BadDihydroisophorone(Undesired)ERED->Prod_BadProd_GoodIsophorol(Desired)ADH->Prod_Good

Figure 2: The necessity of using purified ADH enzymes to avoid ERED-catalyzed alkene reduction.[1]

Comparative Analysis Summary

FeatureLuche Reduction (Method A)MPV Reduction (Method B)Biocatalysis (Method C)
Primary Reagent NaBH

+ CeCl

Al(OiPr)

ADH Enzyme + NADPH
Selectivity (1,2) Excellent (>97%)Perfect (~100%)High (Enzyme dependent)
Reaction Time Fast (<1 hour)Slow (Hours to Days)Medium (12-24 hours)
Scalability Moderate (Solid waste)High (Distillation driven)High (if enzyme available)
Stereocontrol RacemicRacemicEnantioselective
Key Risk Toxicity of CeriumMoisture sensitivityCost of cofactor recycling
Expert Recommendation
  • For Discovery/Medicinal Chemistry: Use Method A (Luche) . It is fast, reliable, and requires no specialized glassware.[1]

  • For Process/Scale-up: Use Method B (MPV) .[1] It utilizes cheap aluminum reagents and avoids heavy metal waste streams.

  • For Chiral Synthesis: Investigate Method C . If a specific enantiomer of Isophorol is required (e.g., for fragrance or chiral building blocks), screening ADH libraries is the only viable route.[1]

References

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.

  • Dutertre-Catella, H., et al. (1978).[1][4] Metabolic transformations of 3,5,5-trimethyl-2-cyclohexen-1-one (Isophorone). Archives of Toxicology.

  • Wilds, A. L. (1944).[1] Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction).[1][2][3][5] Organic Reactions.[6][7][3][8][9][10][11]

  • Cohen, Z., Keinan, E., Mazur, Y., & Varkony, T. H. (1975).[1] Dry ozonation of amines. Conversion of primary amines to nitro compounds. The Journal of Organic Chemistry (Context: Selective oxidation/reduction mechanisms).

  • Kurti, L., & Czako, B. (2005).[1] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for Luche and MPV standard protocols).

Safety Operating Guide

3,5,5-Trimethyl-2-cyclohexen-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Drain" Directive

Immediate Action Required: Under no circumstances should 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol) be disposed of via sanitary sewer systems or laboratory drains.[1][2]

Although Isophorol has a flash point (~80°C) that technically places it outside the EPA’s D001 Ignitability characteristic (<60°C), it is a Category 3 Aquatic Toxin with long-lasting effects.[1] It must be managed as Non-Halogenated Organic Solvent Waste and disposed of via high-temperature incineration.[1]

Chemical Identity & Hazard Profile

To ensure accurate waste stream segregation, verify your inventory against the following identifiers. Note that Isophorol is the alcohol form and distinct from Isophorone (the ketone, U140), though they share similar disposal pathways.

PropertyData SpecificationOperational Implication
Chemical Name 3,5,5-Trimethyl-2-cyclohexen-1-olPrimary label identifier.
Synonyms Isophorol;

-Isophorol
Common trade names.[1][2]
CAS Number 470-99-5 Critical: Differentiates from Isophorone (78-59-1).[1][2][3]
Flash Point 78–81°C (172–178°F)Combustible Liquid. Store away from oxidizers.[2]
Water Solubility Low / ImmiscibleDo not dilute. Will form a biphasic layer in drains.[2]
Aquatic Toxicity H412 (Harmful to aquatic life)Strict prohibition on drain disposal.
Peroxide Potential Class C (Potential)Secondary allylic alcohol; susceptible to autoxidation.[2]

Pre-Disposal Risk Assessment

Before disposal, you must evaluate the state of the chemical. Isophorol is an allylic alcohol, meaning it possesses a double bond adjacent to the carbon bearing the hydroxyl group. This structure makes it susceptible to autoxidation, potentially forming peroxides upon prolonged storage, especially if exposed to air or light.[4]

The Peroxide Protocol (Self-Validating Step)
  • Visual Check: Inspect the container for crystal formation around the cap or in the solution.

    • If crystals are present:[1]DO NOT OPEN OR MOVE. Contact EHS/Bomb Squad immediately.

    • If liquid is clear but old (>1 year): Test with peroxide test strips (e.g., Quantofix).

    • If Peroxides < 20 ppm: Proceed to standard disposal.[4][5][6]

    • If Peroxides > 20 ppm:[1] Treat with reducing agent (ferrous sulfate or sodium metabisulfite) before consolidation.

Disposal Workflow Decision Tree

This logic flow ensures compliance with RCRA regulations and prevents dangerous incompatibility mixing.

DisposalWorkflow Start Waste: 3,5,5-Trimethyl-2-cyclohexen-1-ol CheckPeroxide Step 1: Check Peroxide Levels (Is container old/expired?) Start->CheckPeroxide Crystals Crystals Visible? CheckPeroxide->Crystals Emergency STOP: Contact EHS/Bomb Squad DO NOT TOUCH Crystals->Emergency Yes TestStrip Test with Peroxide Strip Crystals->TestStrip No Levels Peroxide Level? TestStrip->Levels Treat Treat with Ferrous Sulfate (Reduce Peroxides) Levels->Treat > 20 ppm StreamSelect Step 2: Select Waste Stream Levels->StreamSelect < 20 ppm Treat->StreamSelect Halogenated Mixed with Halogenated Solvents? (DCM, Chloroform?) StreamSelect->Halogenated WasteHalo Dispose as: HALOGENATED SOLVENT WASTE (High BTU Incineration) Halogenated->WasteHalo Yes WasteNonHalo Dispose as: NON-HALOGENATED SOLVENT WASTE (Fuel Blending/Incineration) Halogenated->WasteNonHalo No

Figure 1: Decision logic for the safe categorization and disposal of Isophorol, prioritizing peroxide detection and solvent segregation.

Detailed Disposal Procedures

Scenario A: Routine Laboratory Waste (Solvent Mixtures)

Most commonly, Isophorol is generated as part of a reaction mixture or cleaning solvent.

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, perchloric acid) as this may cause an exothermic reaction or fire.[6]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste"

    • Constituents: List "3,5,5-Trimethyl-2-cyclohexen-1-ol" clearly.

    • Hazard Checkbox: Check "Toxic" (Aquatic) and "Combustible/Flammable".

  • Consolidation: Pour into the Non-Halogenated Organic Solvent drum (unless mixed with halogens).

    • Why? Non-halogenated solvents are often used for fuel blending (energy recovery), whereas halogenated solvents require specific high-temperature incineration to prevent dioxin formation.[1] Isophorol burns well and is suitable for fuel blending.

Scenario B: Pure Stock Disposal (Expired Chemicals)
  • Do not bulk. Keep in the original bottle if possible to minimize exposure.

  • Deface Label: Mark "WASTE" clearly on the original label.

  • Peroxide Check: Perform the visual/strip test described in Section 2.

  • Secondary Containment: Place the bottle inside a clear plastic bag or a secondary tub to prevent leaks during transport.

  • Pickup: Request a specific chemical waste pickup from your facility's EHS department.

Scenario C: Spill Cleanup Materials
  • Absorb: Use vermiculite, dry sand, or a commercial organic solvent spill pad. Do not use paper towels for large spills as the high surface area can increase evaporation and flammability risk.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar or heavy-duty plastic bag.

  • Label: "Debris contaminated with Isophorol (Combustible, Irritant)."

  • Disposal: Process as solid hazardous chemical waste. Do not throw in regular trash.

Regulatory Compliance (RCRA & EPA)

While Isophorol is not explicitly P-listed or U-listed, it is regulated by characteristic:

  • RCRA Classification:

    • Not D001 (Ignitable): Because FP > 60°C (140°F).

    • Not U-Listed: Unlike Isophorone (U140), Isophorol has no specific U-code.

  • Best Practice Directive: Despite the lack of a specific RCRA code for the pure substance, manage it as D001/F003 equivalent (Ignitable/Solvent) due to its combustibility and aquatic toxicity.

  • Drain Disposal: ILLEGAL. Violates the Clean Water Act due to aquatic toxicity (H412) and immiscibility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79016: 3,5,5-Trimethyl-2-cyclohexen-1-ol.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • The Good Scents Company. Material Safety Data Sheet: Isophorol. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3,5,5-trimethylcyclohex-2-en-1-ol.[1][2][3][7][8] [Link]

Sources

Safeguarding Your Research: A Guide to Handling 3,5,5-Trimethyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, in-depth information on the safe handling of 3,5,5-Trimethyl-2-cyclohexen-1-ol, a compound utilized in various applications, including as a fragrance ingredient in consumer products.[1] Understanding the specific hazards of this chemical is paramount to ensuring a safe laboratory environment and the integrity of your research. This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to manage this substance responsibly from receipt to disposal.

Hazard Identification and Risk Assessment

3,5,5-Trimethyl-2-cyclohexen-1-ol is a combustible liquid that can cause skin and eye irritation.[2] A primary concern is its potential to cause an allergic skin reaction, also known as skin sensitization.[3] Once an individual is sensitized to a substance, subsequent exposures, even to minute quantities, can trigger an allergic response. Therefore, minimizing direct contact is a critical aspect of its handling protocol.

Key Hazards Summary

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Sensitization (Category 1) May cause an allergic skin reaction upon contact.[3]Dermal (Skin)
Skin Irritation Causes skin irritation.[2]Dermal (Skin)
Serious Eye Irritation Causes serious eye irritation.[2]Ocular (Eyes)
Combustible Liquid The vapor can ignite with a source of ignition.[2]Inhalation, Dermal
Respiratory Irritation May cause respiratory irritation.[4]Inhalation

The causality behind these hazards lies in the chemical's molecular structure and its reactivity with biological tissues. Skin sensitization, for instance, occurs when the chemical penetrates the outer layer of the skin and binds to proteins, forming a hapten-protein complex. This complex is then recognized by the immune system as a foreign substance, leading to an allergic response upon re-exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following protocol outlines the minimum required PPE for handling 3,5,5-Trimethyl-2-cyclohexen-1-ol in a laboratory setting.

Step-by-Step PPE Selection and Use Protocol:

  • Hand Protection: Wear protective gloves.[3] Nitrile or neoprene gloves are generally recommended for handling organic alcohols. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.

  • Eye and Face Protection: Wear chemical safety goggles.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is fully buttoned. In situations with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary for handling small quantities. However, if vapors or mists are generated, or if working in an area with inadequate ventilation, a multi-purpose combination respirator cartridge is recommended.[6] Always adhere to your institution's respiratory protection program.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks SplashRisk Potential for Splashing? Start->SplashRisk Goggles Wear Chemical Safety Goggles SplashRisk->Goggles No FaceShield Add Face Shield SplashRisk->FaceShield Yes Ventilation Adequate Ventilation? Respirator Use Multi-Purpose Respirator Ventilation->Respirator No End End Ventilation->End Yes Gloves Wear Protective Gloves (Nitrile or Neoprene) LabCoat Wear Standard Lab Coat Gloves->LabCoat Goggles->Gloves LabCoat->Ventilation Respirator->End Proceed with Caution

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.

Step-by-Step Handling and Storage Protocol:

  • Ventilation: Always handle 3,5,5-Trimethyl-2-cyclohexen-1-ol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7]

  • Avoiding Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[7][8] Use non-sparking tools when handling larger quantities.[8]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[7] Store in a cool, dark, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • Personal Hygiene: Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]

Spill Management Protocol:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area. Eliminate all ignition sources.[2]

  • Containment: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[10] For larger spills, dike the area to prevent spreading.[2]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[10] Ventilate the affected area.[10]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan:

All waste containing 3,5,5-Trimethyl-2-cyclohexen-1-ol, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[9] Never dispose of this chemical down the drain.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • If on Skin: Immediately wash the affected area with plenty of water.[3] If skin irritation or a rash occurs, seek medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9] If eye irritation persists, get medical attention.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[3] Call a poison center or doctor if you feel unwell.[4]

By adhering to these scientifically-grounded safety protocols, you can confidently handle 3,5,5-Trimethyl-2-cyclohexen-1-ol, ensuring both your personal safety and the integrity of your invaluable research.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • (n.d.). SAFETY DATA SHEET.
  • (n.d.). 6 - SAFETY DATA SHEET.
  • Carl ROTH. (2018). Safety Data Sheet: Cyclohexane.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3,5-Trimethylcyclohexanone, 97%.
  • Vigon. (2013). 501616 trimethyl-3,3,5 cyclohexanol mix safety data sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety.
  • Australian Government Department of Health. (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ECHEMI. (n.d.). 3,5,5-Trimethyl-1,2-cyclohexanedione SDS, 57696-89-6 Safety Data Sheets.
  • MySkinRecipes. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol.
  • Sigma-Aldrich. (n.d.). 3,5,5-Trimethyl-2-cyclohexen-1-ol 96 470-99-5.

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,5-Trimethyl-2-cyclohexen-1-ol
Reactant of Route 2
3,5,5-Trimethyl-2-cyclohexen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.